molecular formula C10H11NO2 B1606706 4-(Allylamino)benzoic acid CAS No. 53624-18-3

4-(Allylamino)benzoic acid

Cat. No.: B1606706
CAS No.: 53624-18-3
M. Wt: 177.2 g/mol
InChI Key: KAAMYCLKDWDNNY-UHFFFAOYSA-N
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Description

4-(Allylamino)benzoic acid is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(prop-2-enylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h2-6,11H,1,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAMYCLKDWDNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300674
Record name 4-(allylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53624-18-3
Record name 53624-18-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(allylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Allylamino)benzoic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(Allylamino)benzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of this compound, a valuable intermediate in organic synthesis. The protocols and insights detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing reproducibility, mechanistic understanding, and safety.

Introduction: Significance of this compound

This compound is a bifunctional molecule containing both a secondary amine and a carboxylic acid group. This structure makes it a versatile building block in medicinal chemistry and materials science. The allyl group, in particular, offers a reactive handle for further chemical modifications, such as cross-coupling reactions, polymerizations, or the introduction of other functional groups. Its derivatives have been explored for various applications, including the development of novel polymers and as intermediates in the synthesis of pharmacologically active compounds. This guide will focus on the most common and reliable method for its synthesis: the direct N-alkylation of 4-aminobenzoic acid.

Core Synthesis Protocol: N-Alkylation of 4-Aminobenzoic Acid

The primary and most straightforward route to this compound involves the reaction of 4-aminobenzoic acid with an allyl halide (typically allyl bromide) in the presence of a base.

Reaction Mechanism

The synthesis proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The amino group of 4-aminobenzoic acid acts as the nucleophile, attacking the electrophilic carbon of the allyl halide. A base is required to deprotonate the nitrogen atom of the resulting ammonium salt, regenerating the amine and driving the reaction towards the desired product.

SN2_Mechanism cluster_reactants Reactants cluster_products Products PABA 4-Aminobenzoic Acid (Nucleophile) Product This compound PABA->Product attacks AllylBr AllylBr Allyl Bromide (Electrophile) AllylBr->Product Base Base (e.g., K2CO3) Base->Product deprotonates intermediate Salt Salt (e.g., KBr) HB Protonated Base (e.g., KHCO3)

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a well-established method for the synthesis of this compound.

Materials and Reagents:

  • 4-Aminobenzoic acid

  • Allyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF) or Ethanol

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2-3 equivalents), to the solution. The base is crucial for neutralizing the hydrobromic acid byproduct formed during the reaction.

  • Addition of Alkylating Agent: Add allyl bromide (1.1-1.5 equivalents) dropwise to the stirred suspension. An excess of allyl bromide is used to ensure complete conversion of the starting material.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and allow it to stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4. This will protonate the carboxylic acid group, causing the product to precipitate.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

Data Summary
ParameterValue
Starting Material 4-Aminobenzoic acid
Reagents Allyl bromide, Potassium carbonate
Solvent Dimethylformamide (DMF) or Ethanol
Reaction Time 12-24 hours
Temperature 60-80 °C
Typical Yield 70-85%
Purification Recrystallization or Column Chromatography
Characterization of this compound
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Approximately 165-168 °C.

  • ¹H NMR: Expected signals include aromatic protons, a vinyl proton multiplet, and methylene protons of the allyl group, as well as signals for the amine and carboxylic acid protons.

  • ¹³C NMR: Will show characteristic peaks for the aromatic carbons, the carbons of the allyl group, and the carboxyl carbon.

  • IR Spectroscopy: Key peaks will be observed for the N-H stretch, C=O stretch of the carboxylic acid, and C=C stretch of the allyl group.

Alternative Synthetic Approaches

Reductive Amination

Reductive amination offers an alternative route, starting from 4-formylbenzoic acid and allylamine.

Mechanism:

  • Imine Formation: 4-formylbenzoic acid reacts with allylamine to form an intermediate imine.

  • Reduction: The imine is then reduced in situ using a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the final product.

Reductive_Amination cluster_reactants Reactants cluster_product Product Formylbenzoic 4-Formylbenzoic Acid Imine Intermediate Imine Formylbenzoic->Imine Allylamine Allylamine Allylamine->Imine ReducingAgent Reducing Agent (e.g., NaBH4) Product This compound ReducingAgent->Product Imine->Product Reduction

An In-Depth Technical Guide to the Synthesis of 4-(Allylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-(Allylamino)benzoic acid, a valuable secondary amine derivative of p-aminobenzoic acid (PABA). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a robust and reproducible synthetic method. The protocol detailed herein is grounded in established chemical principles and has been designed for practical implementation in a standard laboratory setting.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. The parent molecule, PABA, is a well-known intermediate in the biosynthesis of folates in bacteria and has been utilized in various pharmaceutical and cosmetic applications.[1] The introduction of an allyl group to the amino functionality can modulate the parent molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to novel therapeutic agents.

The synthesis of this compound is most commonly achieved through the direct N-alkylation of 4-aminobenzoic acid. This approach offers a straightforward and efficient route to the desired product. The core of this synthesis involves the reaction of 4-aminobenzoic acid with an allyl halide in the presence of a suitable base. This guide will focus on a well-established method utilizing potassium carbonate as the base and acetone as the solvent, which provides a clean reaction with good yields.[2][3][4]

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbon of the allyl halide. The base, potassium carbonate, serves to deprotonate the carboxylic acid and the ammonium intermediate, driving the reaction to completion.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products PABA 4-Aminobenzoic Acid Plus1 + PABA->Plus1 AllylBromide Allyl Bromide Arrow AllylBromide->Arrow K2CO3 K2CO3 K2CO3->Arrow Base Acetone Acetone (Solvent) Acetone->Arrow Solvent Target This compound Plus2 + Target->Plus2 Byproducts KBr + KHCO3 Plus1->AllylBromide Arrow->Target Plus2->Byproducts

Caption: Reaction scheme for the N-alkylation of 4-aminobenzoic acid.

Materials and Equipment

Materials
ReagentFormulaMW ( g/mol )CAS No.PuritySupplier
4-Aminobenzoic acid (PABA)C₇H₇NO₂137.14150-13-0≥99%Sigma-Aldrich
Allyl bromideC₃H₅Br120.98106-95-699%Sigma-Aldrich
Potassium carbonate (anhydrous)K₂CO₃138.21584-08-7≥99%Sigma-Aldrich
AcetoneC₃H₆O58.0867-64-1ACS gradeFisher Scientific
Ethyl acetateC₄H₈O₂88.11141-78-6ACS gradeFisher Scientific
HexaneC₆H₁₄86.18110-54-3ACS gradeFisher Scientific
Hydrochloric acid (concentrated)HCl36.467647-01-037%VWR
Deionized waterH₂O18.027732-18-5-In-house
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Buchner funnel and flask

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH paper

Experimental Protocol: Step-by-Step Synthesis

This protocol is adapted from established procedures for the N-alkylation of PABA.

Experimental_Workflow Synthesis Workflow start Start: Assemble Glassware setup Reaction Setup: - Add PABA (1.0 eq) to Acetone - Add K2CO3 (2.0 eq) start->setup addition Add Allyl Bromide (1.2 eq) setup->addition reflux Reflux Reaction Mixture (4-6 hours) addition->reflux monitoring Monitor by TLC reflux->monitoring workup1 Work-up: - Filter off K2CO3 - Evaporate solvent monitoring->workup1 Reaction Complete workup2 Dissolve residue in Ethyl Acetate Wash with water workup1->workup2 acidification Acidify aqueous layer with HCl to precipitate product workup2->acidification isolation Isolate Product: - Filter the precipitate - Wash with cold water acidification->isolation drying Dry the product under vacuum isolation->drying characterization Characterize the final product (NMR, IR, MS) drying->characterization end End: Store Product characterization->end

Caption: Step-by-step workflow for the synthesis of this compound.

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzoic acid (1.37 g, 10.0 mmol, 1.0 equivalent) and 50 mL of acetone.

  • Stir the suspension and add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equivalents).

2. Addition of Alkylating Agent:

  • To the stirred suspension, add allyl bromide (1.04 mL, 1.45 g, 12.0 mmol, 1.2 equivalents) dropwise at room temperature.

3. Reaction:

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C) with continuous stirring.

  • Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent. The disappearance of the starting material (PABA) and the appearance of a new, less polar spot indicates the progression of the reaction.

4. Work-up:

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and other inorganic salts using a Buchner funnel. Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

5. Purification:

  • Dissolve the resulting crude residue in 50 mL of deionized water. The product should be soluble in the aqueous base.

  • Wash the aqueous solution with ethyl acetate (2 x 25 mL) to remove any unreacted allyl bromide and non-polar impurities.

  • Carefully acidify the aqueous layer to a pH of approximately 4-5 with concentrated hydrochloric acid. This will protonate the carboxylate group, causing the product to precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold deionized water to remove any remaining salts.

  • Dry the purified product under vacuum to a constant weight.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
Appearance White to off-white solid
Melting Point 148-151 °C[5]
¹H NMR (DMSO-d₆)δ (ppm): 12.5 (s, 1H, COOH), 7.7 (d, 2H, Ar-H), 6.6 (d, 2H, Ar-H), 6.0-5.8 (m, 1H, -CH=), 5.3-5.1 (m, 2H, =CH₂), 3.8 (t, 2H, N-CH₂)
¹³C NMR (DMSO-d₆)δ (ppm): 167.5, 152.0, 135.5, 131.5, 116.5, 112.0, 45.0
FT-IR (KBr, cm⁻¹)3300-2500 (O-H stretch, broad), 1670 (C=O stretch), 1605, 1520 (aromatic C=C stretch), 1290 (C-N stretch)
Mass Spec. (ESI-MS)m/z: 178.08 [M+H]⁺, 176.06 [M-H]⁻ for C₁₀H₁₁NO₂

Discussion and Key Considerations

  • Choice of Base and Solvent: Potassium carbonate is an effective and economical base for this N-alkylation. Acetone is a suitable solvent as it is polar enough to dissolve the reactants to some extent and has a convenient boiling point for reflux.

  • Stoichiometry: A slight excess of the alkylating agent (allyl bromide) is used to ensure complete consumption of the starting PABA. A larger excess should be avoided to minimize the formation of the dialkylated product.

  • Reaction Monitoring: TLC is a crucial tool for monitoring the reaction's progress. The disappearance of the PABA spot and the formation of the product spot, which should be less polar, will indicate the reaction's endpoint.

  • Purification: The acid-base work-up is a highly effective method for purifying the product. The desired product is a carboxylic acid, which can be deprotonated to form a water-soluble carboxylate salt, allowing for the removal of non-acidic impurities through an organic wash. Subsequent acidification precipitates the pure product.

  • Safety Precautions: Allyl bromide is a lachrymator and is toxic. This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Conclusion

The described protocol for the synthesis of this compound via N-alkylation of 4-aminobenzoic acid is a reliable and efficient method suitable for laboratory-scale preparation. By following the detailed steps and considering the key points discussed, researchers can obtain the target compound in good yield and purity, ready for further investigation in various research and development applications.

References

  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., & Shams, A. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. [Link][2]

  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220–2230. [Link][3]

  • Request PDF | An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (n.d.). ResearchGate. [Link][4]

  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 1–11. [Link][1]

  • European Patent Office. (2005). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. EP1853548B1. [Link][5]

Sources

4-(Allylamino)benzoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Allylamino)benzoic Acid: Properties, Synthesis, and Applications

Abstract

This compound (CAS No. 53624-18-3) is a derivative of benzoic acid featuring a secondary allylamine substituent at the para position of the benzene ring.[1] This bifunctional molecule, incorporating a carboxylic acid, an aromatic amine, and a reactive alkene moiety, serves as a versatile and valuable building block in synthetic organic and medicinal chemistry.[1] Its unique structural features enable its use as a key intermediate in the synthesis of more complex organic compounds and potential pharmaceutical agents.[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic characteristics, a detailed synthetic protocol, chemical reactivity, and potential applications, with a focus on its utility for researchers in drug discovery and chemical synthesis.

Chemical Structure and Physicochemical Properties

This compound possesses the molecular formula C₁₀H₁₁NO₂.[1] The structure consists of a central benzene ring substituted with a carboxylic acid group and an allylamino group (-NHCH₂CH=CH₂) at positions 1 and 4, respectively. The presence of the electron-donating amino group and the electron-withdrawing carboxyl group influences the electronic properties of the aromatic ring. The allyl group provides a site for further chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 53624-18-3[1]
Molecular Formula C₁₀H₁₁NO₂[1][2]
Molecular Weight 177.20 g/mol [1]
Appearance White to off-white solid[3]
Boiling Point 344.1 °C at 760 mmHg[1][3]
Density 1.185 g/cm³[1][3]
Flash Point 161.9 °C[1][3]
Refractive Index 1.609[1]
LogP 2.50[2]
InChI Key KAAMYCLKDWDNNY-UHFFFAOYSA-N

Note: Melting point and solubility data are not consistently reported in the reviewed literature.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for each proton environment. The aromatic protons would likely appear as a pair of doublets (an AA'BB' system), characteristic of para-substituted benzene rings. The allyl group protons would present as a complex multiplet system: a doublet of triplets for the -CH₂- group, a multiplet for the internal vinyl proton (-CH=), and two distinct signals for the terminal vinyl protons (=CH₂). A broad singlet corresponding to the carboxylic acid proton (-COOH) would be observed far downfield, while the secondary amine proton (-NH-) would also appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display ten distinct carbon signals. Four signals would be in the aromatic region (approx. 110-155 ppm), with the carboxyl- and amino-substituted carbons being the most deshielded and shielded, respectively. The carbonyl carbon of the carboxylic acid would appear significantly downfield (approx. 167-172 ppm). The three carbons of the allyl group would be found in the aliphatic/alkene region (approx. 45 ppm for the CH₂, 115 ppm for the =CH₂, and 135 ppm for the -CH=).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides critical information about the functional groups present. Key absorption bands would include: a very broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹), a sharp N-H stretch from the secondary amine (approx. 3300-3500 cm⁻¹), a strong C=O stretch from the carboxylic acid (approx. 1680-1710 cm⁻¹), a C=C stretch from the alkene (approx. 1640-1680 cm⁻¹), and C=C stretches from the aromatic ring (approx. 1450-1600 cm⁻¹).[7][8]

  • MS (Mass Spectrometry): Electron ionization mass spectrometry would be expected to show a molecular ion peak [M]⁺ at m/z = 177. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the allyl side chain.

Synthesis and Purification

This compound is most logically and efficiently synthesized via the N-alkylation of 4-aminobenzoic acid with an allyl halide, such as allyl bromide. This is a standard nucleophilic substitution reaction where the amino group of 4-aminobenzoic acid acts as the nucleophile.

Experimental Protocol: Synthesis via N-Alkylation

Objective: To synthesize this compound from 4-aminobenzoic acid and allyl bromide.

Reagents & Materials:

  • 4-Aminobenzoic acid (PABA)

  • Allyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF) or Ethanol

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminobenzoic acid (1.0 eq) and a suitable solvent such as DMF or ethanol.

  • Addition of Base: Add a mild inorganic base, such as potassium carbonate (2.0 eq), to the suspension. The base is crucial to neutralize the hydrobromic acid byproduct formed during the reaction, driving the equilibrium towards the product.

  • Nucleophilic Substitution: While stirring, add allyl bromide (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. Acidify the aqueous solution to a pH of ~4-5 using 1M HCl. This step protonates the carboxylate salt to precipitate the desired carboxylic acid product while keeping any unreacted PABA and potential dialkylated byproducts in solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). The organic layers contain the desired product.

  • Washing: Combine the organic extracts and wash sequentially with water and brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

G cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Purification & Product PABA 4-Aminobenzoic Acid Reaction Heat (60-80°C) Monitor by TLC PABA->Reaction AllylBr Allyl Bromide AllylBr->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent DMF (Solvent) Solvent->Reaction Quench Quench with Water Acidify with HCl (pH 4-5) Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (MgSO₄) Concentrate Wash->Dry Purify Recrystallize Dry->Purify Product This compound Purify->Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Potential Applications

This compound is a trifunctional molecule, and its reactivity is dictated by its carboxylic acid, secondary aromatic amine, and terminal alkene groups. This makes it a highly versatile intermediate.[1]

  • Carboxylic Acid: Can undergo standard reactions like esterification, conversion to acid chlorides, and amidation to generate a wide array of derivatives.

  • Secondary Amine: Can be further alkylated, acylated, or participate in cross-coupling reactions.

  • Alkene: The allyl group's double bond is susceptible to addition reactions (e.g., halogenation, hydrogenation), oxidation, and can participate in transition-metal-catalyzed reactions like Heck coupling or olefin metathesis.

G cluster_acid Carboxyl Group Reactions cluster_amine Amine Group Reactions cluster_alkene Alkene Group Reactions center 4-(Allylamino)benzoic acid Ester Esterification (R-OH, H⁺) center->Ester Amide Amidation (R₂NH, coupling agent) center->Amide Acylation Acylation (RCOCl) center->Acylation Coupling Buchwald-Hartwig Coupling center->Coupling Hydrogenation Hydrogenation (H₂, Pd/C) center->Hydrogenation Heck Heck Reaction (Ar-X, Pd cat.) center->Heck

Caption: Reactivity of this compound's functional groups.

Applications in Research and Development

The primary utility of this compound lies in its role as an intermediate for constructing more complex molecules.[1]

  • Pharmaceutical Synthesis: It serves as a scaffold in medicinal chemistry to develop novel therapeutic agents. The combination of an aromatic acid and a flexible side chain is a common motif in drug design.[1]

  • Anti-inflammatory and Analgesic Research: Studies have suggested that the allylamine moiety may contribute to potential anti-inflammatory and analgesic properties, making this compound and its derivatives promising candidates for further investigation in pain and inflammation management.[1]

  • Polymer and Materials Science: The carboxylic acid and alkene functionalities allow for its potential use as a monomer in polymerization reactions to create functional materials.

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate precautions in a laboratory setting.

  • Hazard Classifications: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[9] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8 °C.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive building block for researchers. Understanding its chemical properties, spectroscopic signatures, and handling requirements is essential for its effective and safe utilization in the laboratory. Further exploration of its derivatives may lead to the discovery of novel compounds with significant biological activity.

References

  • LookChem. This compound - 53624-18-3. [Link]

  • PubChem. 4-(Allylamino)-3-nitrobenzoic acid | C10H10N2O4 | CID 11715531. [Link]

  • PubChem. 4-(Benzoylamino)benzoic acid | C14H11NO3 | CID 252597. [Link]

  • PubChemLite. Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-(diethylamino)ethyl ester, hydrochloride. [Link]

  • NIST. Benzoic acid, 4-(methylamino)-. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • NIST. Benzoic Acid (Acidimetric Standard) Safety Data Sheet. [Link]

  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]

  • Techno PharmChem. 4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET. [Link]

  • PubMed. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. [Link]

  • National Institutes of Health. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. [Link]

  • National Institutes of Health. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. [Link]

  • ResearchGate. Scheme 1. Synthetic pathways of obtaining 4-(benzylamino) benzoic acid derivatives. [Link]

  • NIST. 4-Aminobenzoic acid. [Link]

  • SIELC Technologies. Benzoic acid, 4-(ethylamino)-, ethyl ester. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • YouTube. Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. [Link]

  • NIST. Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

  • Golm Metabolome Database. Replica Mass Spectra of Benzoic acid, 4-amino- (2TMS). [Link]

  • Google Patents.
  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]

  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • MDPI. Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants. [Link]

  • Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-(Allylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(Allylamino)benzoic acid (C₁₀H₁₁NO₂). As a niche synthetic building block, its complete spectral data is not always compiled in public databases. This document serves as both a predictive guide and a methodological framework for researchers. By leveraging foundational spectroscopic principles and comparative data from analogous structures, we will construct a reliable, predicted spectroscopic profile, encompassing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This approach mirrors the real-world workflow of a research scientist tasked with confirming the structure of a novel or sparsely documented compound, emphasizing the synergy between predictive analysis and empirical data acquisition.

Introduction: The Imperative for Spectroscopic Verification

This compound is a derivative of 4-aminobenzoic acid, incorporating a reactive allyl group. This functionalization makes it a valuable intermediate in the synthesis of polymers, pharmaceuticals, and other advanced materials. Before its use in any application, unequivocal structural confirmation and purity assessment are paramount. This is achieved through a combination of spectroscopic techniques that, together, provide a complete "fingerprint" of the molecule.

This guide is structured to walk researchers through the logical process of spectroscopic analysis. We will detail the theoretical underpinnings, present standardized protocols for data acquisition, and interpret the predicted data for each technique. The core principle is one of self-validation : the data from NMR, IR, and MS must converge to support a single, unambiguous molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of atomic nuclei, specifically protons (¹H) and carbon-13 (¹³C).

Predicted ¹H NMR Spectrum

The proton NMR spectrum allows us to identify and count the different types of hydrogen atoms in the molecule. For this compound, we anticipate signals from the carboxylic acid, the secondary amine, the aromatic ring, and the allyl group. The spectrum is best acquired in a solvent like DMSO-d₆, which can exchange with the acidic and amine protons, allowing for their observation.

Structural Assignments for ¹H NMR: Chemical structure of this compound with proton labels for NMR analysis

A diagram of this compound with protons labeled for correlation with NMR data.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Insights
Hₐ~12.5Broad Singlet1HCarboxylic Acid (-COOH)The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift is concentration and temperature-dependent.[1]
Hᵦ~7.75Doublet2HAromatic (ortho to -COOH)These protons are deshielded by the electron-withdrawing carboxylic acid group. They appear as a doublet due to coupling with Hc.[2][3]
H꜀~6.65Doublet2HAromatic (ortho to -NH)These protons are shielded by the electron-donating amino group, shifting them significantly upfield relative to Hᵦ. They appear as a doublet due to coupling with Hᵦ.[2][3]
H꜀~6.40Triplet1HAmine (-NH)The amine proton signal is often broad and its position can vary. It will likely show coupling to the adjacent methylene protons (Hₑ), appearing as a triplet.
Hₑ~5.95Multiplet (ddt)1HAllyl (Internal Vinyl, -CH=)This proton is coupled to the terminal vinyl protons (Hբ, Hբ') and the allylic protons (Hₑ), resulting in a complex multiplet.
Hբ, Hբ'~5.20Multiplet2HAllyl (Terminal Vinyl, =CH₂)These two protons are diastereotopic and will show coupling to each other (geminal), to the internal vinyl proton (Hₑ, cis/trans), and a small coupling to the allylic protons (Hₑ).
Hₑ~3.85Doublet2HAllyl (Allylic, -NH-CH₂-)These protons are adjacent to the nitrogen and the double bond. They are coupled to the amine proton (H꜀) and the internal vinyl proton (Hₑ).
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the molecule's symmetry, we expect to see 8 distinct signals for the 10 carbon atoms.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)AssignmentRationale & Comparative Insights
C1~167.5Carboxylic Acid (-COOH)The carbonyl carbon of a benzoic acid derivative is highly deshielded.[4][5]
C2~152.0Aromatic (C-NH)This quaternary carbon is attached to the electron-donating nitrogen, shifting it downfield.
C3~135.0Allyl (-CH=)The internal carbon of the vinyl group.
C4~131.5Aromatic (CH, ortho to -COOH)Aromatic CH carbons typically appear in the 110-140 ppm range. These are deshielded by the adjacent carboxyl group.
C5~122.0Aromatic (C-COOH)This quaternary carbon is deshielded by the attached carboxyl group.[4][6]
C6~117.0Allyl (=CH₂)The terminal carbon of the vinyl group.[7][8]
C7~112.5Aromatic (CH, ortho to -NH)These carbons are shielded by the electron-donating amino group, shifting them upfield.
C8~45.5Allyl (-NH-CH₂-)This aliphatic carbon is adjacent to a nitrogen, placing it in the 40-50 ppm range.[7]
Experimental Protocol: NMR Spectroscopy

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the solid this compound sample for ¹H NMR (20-50 mg for ¹³C NMR).[9][10]

    • Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[11]

    • Ensure complete dissolution by gentle vortexing or sonication. The solution must be homogeneous and free of particulates.[10]

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to a height of about 4-5 cm.[12][13]

    • Wipe the outside of the NMR tube and cap it securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., Bruker 400 MHz).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

    • Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 2-second relaxation delay).

    • Acquire the proton-decoupled ¹³C spectrum (e.g., 1024 scans or more, depending on concentration).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum Interpretation

The IR spectrum of this compound should clearly show characteristic absorptions for the O-H and N-H bonds, the C=O of the acid, and the C=C bonds of the aromatic ring and allyl group.

Predicted IR Absorption Frequencies (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3300 - 2500Strong, Very BroadO-H StretchCarboxylic Acid
~3350Medium, SharpN-H StretchSecondary Amine
3100 - 3000MediumC-H StretchAromatic & Vinylic C-H
3000 - 2850MediumC-H StretchAliphatic C-H
~1680Strong, SharpC=O StretchCarboxylic Acid (conjugated)
~1640MediumC=C StretchAlkene (Allyl)
1600, 1510Strong to MediumC=C StretchAromatic Ring
~1300StrongC-O StretchCarboxylic Acid
~1250StrongC-N StretchAryl Amine
990, 910Strong=C-H Bend (Out-of-Plane)Alkene (Allyl)

Data sourced from standard IR correlation tables.[14][15][16][17]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.[18][19]

  • Background Collection: Ensure the ATR crystal (typically diamond or ZnSe) is clean.[20] Collect a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Analysis: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.[21]

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.[22]

  • Data Collection: Collect the sample spectrum (e.g., averaging 16 or 32 scans at a resolution of 4 cm⁻¹). The resulting spectrum will be automatically ratioed against the background.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol).

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, valuable structural information. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation.[23][24]

Predicted Mass Spectrum Interpretation

The molecular formula C₁₀H₁₁NO₂ gives a molecular weight of approximately 177.19 g/mol .

  • Molecular Ion (M⁺): The primary goal is to identify the molecular ion peak. For this compound, this peak is expected at an m/z of 177.

  • Fragmentation Analysis: The high energy of EI-MS will cause the molecular ion to break apart into smaller, characteristic fragments. The most stable fragments will be the most abundant.[25]

Predicted Key Fragments in EI-MS

m/z ValueProposed FragmentNeutral LossRationale
177[C₁₀H₁₁NO₂]⁺-Molecular Ion (M⁺)
160[C₁₀H₁₀NO]⁺-OH (17)Loss of the hydroxyl radical from the carboxylic acid is a very common fragmentation for benzoic acids.[26]
132[C₉H₁₀N]⁺-COOH (45)Loss of the entire carboxyl group as a radical is another characteristic fragmentation pathway.[27]
136[C₇H₆NO₂]⁺-C₃H₅ (41)Loss of the allyl radical via cleavage of the C-N bond.
105[C₇H₅O]⁺-OH, -C₃H₅Loss of OH followed by loss of the allyl group, or vice versa, leading to the stable benzoyl cation. This is often the base peak for benzoic acid derivatives.[26][28]
77[C₆H₅]⁺-COOH, -C₃H₅Loss of all substituents to yield the phenyl cation.[26]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A minute quantity of the sample (micrograms) is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample must be volatile and thermally stable.[24]

  • Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[29][30] This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺).

  • Fragmentation: Excess energy transferred during ionization causes the M⁺ to fragment into smaller ions and neutral radicals.

  • Analysis: The positively charged ions (both the M⁺ and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Integrated Spectroscopic Workflow and Conclusion

The structural elucidation of a molecule like this compound is a process of logical deduction, where each piece of spectroscopic data provides a unique clue that must align with the others.

The Self-Validating Workflow

The diagram below illustrates the synergistic and self-validating nature of a comprehensive spectroscopic analysis.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Acquisition cluster_2 Information Derived cluster_3 Structural Confirmation Compound This compound (C₁₀H₁₁NO₂) NMR NMR (¹H & ¹³C) Compound->NMR Analysis IR FTIR Compound->IR Analysis MS Mass Spec (EI) Compound->MS Analysis NMR_Data H & C Framework Connectivity NMR->NMR_Data IR_Data Functional Groups (-COOH, -NH, C=C) IR->IR_Data MS_Data Molecular Weight (177.19) Fragmentation Pattern MS->MS_Data Validation Data Integration & Self-Validation NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Caption: Integrated workflow for spectroscopic characterization.

This workflow demonstrates true scientific integrity. The molecular weight from MS must match the formula derived from NMR integration and ¹³C counts. The functional groups identified by IR must be consistent with the chemical environments observed in the NMR spectra. Any discrepancy at the validation stage would necessitate a re-evaluation of the proposed structure or the purity of the sample.

References

  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • NMR Sample Preparation. University of Edinburgh. [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]

  • An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. PubMed. [Link]

  • How To Prepare And Run An NMR Sample. ALWSCI Technologies. [Link]

  • IR frequency table. University of York. [Link]

  • NMR Sample Preparation. University of Reading. [Link]

  • FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • Mass spectrum of benzoic acid fragmentation pattern. Doc Brown's Chemistry. [Link]

  • Spec IR Table For Common Chemical Symbols. Scribd. [Link]

  • IR Chart. UCLA Chemistry. [Link]

  • Supplementary Information for Metal-free oxidation of aldehydes to carboxylic acids. The Royal Society of Chemistry. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Experimental high-resolution solid-state 13C NMR data for the 1:1 co-crystal of benzoic acid and pentafluorobenzoic acid. ResearchGate. [Link]

  • Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. Chemistry & Chemical Technology. [Link]

  • Infrared spectroscopy correlation table. Wikipedia. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. ChemEd DL. [Link]

  • NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]

  • N-allylaniline 13C NMR. SpectraBase. [Link]

  • Sample Preparation for FTIR Analysis. Drawell. [Link]

  • Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains. Frontiers in Space Technologies. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • Fragmentation Processes. In Structure Determination of Organic Compounds. [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac. [Link]

  • Electron Ionization. Chemistry LibreTexts. [Link]

  • Sample Preparation – FT-IR/ATR. Virginia Tech. [Link]

  • Mass Spectrometry Ionization Methods. Emory University. [Link]

  • Characteristic ¹H NMR Absorptions of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • ATR FTIR Basics. Bruker. [Link]

  • What is the value of M/Z at base peak of benzoic acid? ResearchGate. [Link]

  • Short Summary of 1H-NMR Interpretation. University of Wisconsin-River Falls. [Link]

  • ELECTRON IONIZATION IN MASS SPECTROSCOPY. SlideShare. [Link]

  • A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. NIST. [Link]

  • Fragmentation and Interpretation of Spectra. In Gas Chromatography & Mass Spectrometry: A Practical Guide. [Link]

  • 13C NMR Chemical Shifts. Oregon State University. [Link]

  • Benzoic acid, 4-(methylamino)-. NIST WebBook. [Link]

  • Electron ionization. Wikipedia. [Link]

  • Benzoic acid, 4-(dimethylamino)-. NIST WebBook. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • α-, β-, allylic, benzylic cleavage and McLafferty rearrangement. YouTube. [Link]

  • Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols. PubMed. [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products. CORE. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Replica Mass Spectra of Benzoic acid, 4-amino- (2TMS). Golm Metabolome Database. [Link]

Sources

An In-Depth Technical Guide to 4-(Allylamino)benzoic Acid (CAS: 53624-18-3): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Allylamino)benzoic acid, identified by CAS number 53624-18-3, is a bifunctional organic molecule that serves as a valuable intermediate in synthetic and medicinal chemistry.[1] This guide provides a comprehensive technical overview of its chemical and physical properties, plausible synthetic routes, spectroscopic characterization, key applications, and essential safety protocols. As a derivative of benzoic acid, it incorporates both a reactive allyl group and a versatile carboxylic acid moiety, making it a strategic building block for the development of novel therapeutic agents and complex organic structures.[1][2]

Core Chemical and Physical Properties

This compound is a white to off-white solid compound at room temperature.[3] Its structure features a secondary amine linkage between an allyl group and the 4-position of a benzoic acid ring. This unique combination of functional groups dictates its chemical reactivity and physical characteristics.

G cluster_0 Synthesis Workflow Start 4-Aminobenzoic Acid + Allyl Bromide Reaction Dissolve in polar aprotic solvent (e.g., DMF) Add non-nucleophilic base (e.g., K₂CO₃ or Et₃N) Start->Reaction Step 1: Reagents Conditions Stir at elevated temperature (e.g., 60-80°C) Monitor by TLC Reaction->Conditions Step 2: Reaction Workup Quench reaction Acidify with HCl to precipitate product Conditions->Workup Step 3: Isolation Purification Filter solid product Recrystallize from Ethanol/Water Workup->Purification Step 4: Purification Final This compound Purification->Final

References

An In-depth Technical Guide to the Solubility of 4-(Allylamino)benzoic acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Critical Role of Solubility in Scientific Research

The solubility of a compound, defined as the maximum concentration that can be dissolved in a given solvent at a specific temperature and pressure, is a cornerstone of chemical and pharmaceutical development.[2] In drug discovery, poor aqueous solubility is a major hurdle, often leading to low bioavailability and suboptimal drug efficacy.[2][3] More than 40% of new chemical entities (NCEs) are reported to be poorly soluble in water, making solubility assessment a pivotal step in early-stage development.[4] A thorough understanding of a compound's solubility in a range of solvents is essential for a multitude of applications, including:

  • Formulation Development: Selecting appropriate solvent systems for oral, parenteral, and topical drug formulations.

  • Purification: Designing effective crystallization and chromatography methods.[5]

  • Chemical Synthesis: Ensuring reactants are in the same phase for optimal reaction kinetics.

  • Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and UV-spectrophotometry.[6]

This guide will focus on 4-(Allylamino)benzoic acid, a derivative of benzoic acid. While specific solubility data is sparse, we can infer its likely behavior by examining its structural features and comparing it to related molecules.

Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle of solubility.[7] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[8]

Several key factors influence the solubility of an organic compound like this compound:

  • Polarity: The polarity of a molecule, arising from the presence of polar bonds and functional groups, is a primary determinant of its solubility. Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[7][8] this compound possesses both polar (carboxylic acid, secondary amine) and nonpolar (benzene ring, allyl group) regions, suggesting a nuanced solubility profile.

  • Hydrogen Bonding: The ability of a molecule to form hydrogen bonds significantly enhances its solubility in protic solvents like water and alcohols.[7] The carboxylic acid and secondary amine groups in this compound can act as both hydrogen bond donors and acceptors.

  • Molecular Size and Structure: Larger molecules generally exhibit lower solubility as more energy is needed to overcome the crystal lattice forces and to create a larger cavity in the solvent.[9][10]

  • pH: For ionizable compounds, such as those containing acidic or basic functional groups, solubility is highly dependent on the pH of the solution.[11] The carboxylic acid group of this compound will be deprotonated at basic pH, forming a more soluble carboxylate salt. Conversely, the amino group can be protonated at acidic pH, also increasing aqueous solubility.

  • Temperature: The effect of temperature on solubility depends on the enthalpy of dissolution. For most solids, solubility increases with temperature as the dissolution process is endothermic.[9]

Based on the structure of this compound, we can anticipate its solubility behavior. The presence of the polar carboxylic acid and amino groups suggests some solubility in polar solvents. However, the nonpolar benzene ring and allyl group will contribute to its solubility in less polar organic solvents.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[6][12] This technique measures the equilibrium solubility, which represents the saturation point of the solute in the solvent under specific conditions.[13][14]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of this compound.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to a known volume of solvent in a vial A->B C Seal vial and place in a shaker at constant temperature B->C D Agitate for a sufficient time (e.g., 24-72 hours) C->D E Allow undissolved solid to settle D->E F Centrifuge or filter the saturated solution E->F G Withdraw a known volume of the clear supernatant F->G H Dilute the sample appropriately G->H I Quantify concentration using HPLC or UV-Vis spectroscopy H->I

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the different test solvents. "Excess" means that undissolved solid should be visible after the equilibration period.[6]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached.[6] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. To ensure all undissolved particles are removed, either centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter.[6] Pre-rinsing the filter with the saturated solution can minimize drug adsorption to the filter membrane.[6]

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.

    • A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

    • Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.[14]

Anticipated Solubility Profile and Data Interpretation

While experimental data for this compound is not available, we can predict its solubility in common laboratory solvents based on its chemical structure and by drawing parallels with benzoic acid and other related compounds.

Physicochemical Properties of Related Compounds

To inform our predictions, let's consider the properties of benzoic acid and a structurally similar compound, 4-(Allylamino)-3-nitrobenzoic acid.

PropertyBenzoic Acid4-(Allylamino)-3-nitrobenzoic acidThis compound (Predicted)
Molecular Weight122.12 g/mol [15]222.20 g/mol [16]177.20 g/mol [17]
LogP1.872.5[16]~2.2 (Estimated)
Hydrogen Bond Donors12[16]2
Hydrogen Bond Acceptors25[16]3

LogP (octanol-water partition coefficient) is a measure of a compound's lipophilicity. A higher LogP indicates lower water solubility.

Predicted Solubility in Different Solvent Classes

The following diagram illustrates the expected relationship between solvent properties and the solubility of this compound.

Solvent_Solubility_Relationship Compound This compound PolarProtic Polar Protic (e.g., Water, Ethanol) Compound->PolarProtic Moderate Solubility (H-bonding with -COOH & -NH) PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Compound->PolarAprotic Good Solubility (Dipole-dipole interactions) Nonpolar Nonpolar (e.g., Hexane, Toluene) Compound->Nonpolar Low to Moderate Solubility (van der Waals forces with benzene ring & allyl group)

Sources

An In-Depth Technical Guide to the Mechanisms of Action of 4-(Allylamino)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic use of versatile chemical scaffolds is paramount to developing novel therapeutics. One such scaffold is 4-aminobenzoic acid (PABA), a fundamental building block whose structural simplicity belies its significant role in medicinal chemistry.[1][2][3] Derivatives of PABA are implicated in a vast array of biological activities, from antimicrobial and anti-inflammatory to anticancer and anesthetic effects.[1][2][3] This guide focuses on the derivatives of 4-(Allylamino)benzoic acid, a specific analogue of PABA. While literature dedicated exclusively to the 4-allylamino variant is nascent, an extensive body of research on the broader class of 4-aminobenzoic acid derivatives provides a robust framework for understanding its probable mechanisms of action.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will synthesize current knowledge, elucidate the core molecular mechanisms, detail the structure-activity relationships, and provide validated experimental protocols to investigate these compounds. We will explore how subtle modifications to the PABA backbone can dramatically alter biological targets, transforming a simple aromatic acid into a potent modulator of complex cellular pathways.

Core Mechanisms of Action: A Multi-Target Landscape

The 4-aminobenzoic acid scaffold is a privileged structure that can be tailored to interact with a diverse range of biological targets. The primary mechanisms of action for its derivatives can be broadly categorized into enzyme inhibition, receptor antagonism, and ion channel blockade.

Enzyme Inhibition

The most prevalent mechanism of action for benzoic acid derivatives is the inhibition of key enzymes involved in disease pathology.

a) Tyrosine Kinase Inhibition in Oncology

Receptor tyrosine kinases (RTKs) are critical regulators of cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[4] Several derivatives based on the 4-aminobenzamide framework have shown potent inhibitory activity against RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Bcr-Abl.[4]

These inhibitors typically function as ATP-competitive agents, occupying the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby interrupting the oncogenic signaling cascade. For instance, analogues with a (trifluoromethyl)benzene ring have demonstrated high potency against EGFR, with inhibition percentages reaching over 90% at nanomolar concentrations.[4] The 4-aminobenzoic acid moiety often serves as a crucial scaffold for orienting the molecule within the kinase's active site, forming key hydrogen bonds and hydrophobic interactions.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_pathway Signaling Cascade EGFR EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Inhibitor 4-Aminobenzoic Acid Derivative Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Figure 1: Inhibition of the EGFR signaling pathway.
b) Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition in Prostate Cancer

AKR1C3 is a key enzyme in the biosynthesis of potent androgens, such as testosterone and dihydrotestosterone, within prostate tumors.[5][6] Its upregulation is strongly implicated in the progression of castrate-resistant prostate cancer (CRPC).[5][6] Substituted 3-(phenylamino)benzoic acids have been identified as potent and highly selective inhibitors of AKR1C3.[5]

The mechanism relies on the specific geometry of the inhibitor. A meta arrangement of the carboxylic acid and the secondary amine on the benzoic acid ring is crucial for conferring selectivity for AKR1C3 over its closely related isoforms (AKR1C1 and AKR1C2).[5] These compounds act as competitive inhibitors, likely binding to the enzyme's active site and preventing the binding of its natural steroid substrates.[5] The potency is further influenced by the electronic effects of substituents on the phenylamino ring, highlighting a clear structure-activity relationship.[5]

c) Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In cancer, HDACs are often overexpressed, silencing tumor suppressor genes.[7][8] Benzoic acid derivatives, particularly those with additional hydroxyl groups like 3,4-dihydroxybenzoic acid (DHBA), have been identified as potent HDAC inhibitors.[7][8]

The proposed mechanism involves the inhibitor binding to the active site of the HDAC enzyme. The carboxyl group of the benzoic acid moiety likely chelates the essential zinc ion in the HDAC active site, a common feature for many HDAC inhibitors.[9][10] This binding blocks the enzyme's catalytic activity, leading to histone hyperacetylation, reactivation of tumor suppressor genes, and ultimately, cancer cell growth inhibition and apoptosis.[7][8]

Receptor Antagonism
Very Late Antigen-4 (VLA-4) Antagonism in Inflammation

VLA-4 (also known as integrin α4β1) is a cell adhesion molecule expressed on leukocytes that mediates their migration to sites of inflammation. Antagonizing VLA-4 is a validated strategy for treating inflammatory diseases. A series of benzoic acid derivatives has been developed as potent, orally active VLA-4 antagonists.[11]

These molecules function by blocking the interaction between VLA-4 and its ligand, vascular cell adhesion molecule-1 (VCAM-1), on the surface of endothelial cells. This disruption prevents the adhesion and transmigration of leukocytes across the blood vessel wall, thereby reducing the inflammatory response. The benzoic acid core serves as a scaffold, with specific substitutions being critical for improving pharmacokinetic properties and achieving high-affinity binding to the VLA-4 receptor.[11] One lead compound from these studies demonstrated an IC50 value of 0.51 nM, showcasing the high potency achievable with this scaffold.[11]

Ion Channel Blockade
Voltage-Gated Sodium Channel Blockade in Local Anesthesia

Perhaps one of the most classic mechanisms for this class of compounds is the blockade of voltage-gated sodium channels, which is the basis for local anesthesia.[12] Derivatives like procaine and benzocaine are esters of para-aminobenzoic acid.[13]

The mechanism of action involves the unionized, lipophilic form of the drug crossing the neuronal membrane.[12] Once inside the cell, the molecule equilibrates into its ionized (cationic) form. This cation then binds to a specific receptor site within the pore of the voltage-gated sodium channel, physically occluding it.[12] By blocking sodium influx, these agents prevent the depolarization of the nerve membrane, thereby blocking the initiation and conduction of nerve impulses and producing a local anesthetic effect.[13] The structure-activity relationship is well-defined: the lipophilic aryl group (the benzoic acid part), an intermediate ester or amide linkage, and a hydrophilic amino group are all essential for activity.[14][15]

Antimicrobial Mechanisms
Inhibition of Folate Synthesis

As structural analogues of PABA, many 4-aminobenzoic acid derivatives exert their antimicrobial effects by targeting the bacterial folic acid synthesis pathway.[16][17] This pathway is essential for bacteria to produce precursors for DNA and RNA synthesis, but it is absent in humans, who obtain folate from their diet. This selectivity makes it an excellent target for antibiotics.

The mechanism mimics that of sulfonamide drugs. The derivative competitively inhibits the enzyme dihydropteroate synthase (DHPS), which catalyzes the incorporation of PABA into dihydropteroic acid, a precursor to folic acid.[16][17] By blocking this crucial step, the bacteria are starved of essential folate, leading to a bacteriostatic effect.[17]

Folate_Pathway_Inhibition Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase Pteridine->DHPS PABA PABA PABA->DHPS DHF Dihydropteroate DHPS->DHF Catalyzes Inhibitor 4-Aminobenzoic Acid Derivative Inhibitor->DHPS Competitive Inhibition Folate Tetrahydrofolate (Folic Acid) DHF->Folate Synthesis Nucleic Acid Synthesis Folate->Synthesis

Figure 2: Competitive inhibition of bacterial folate synthesis.

Structure-Activity Relationships (SAR)

The causality behind experimental choices in modifying the 4-aminobenzoic acid scaffold is rooted in understanding its structure-activity relationships.

  • Aryl Group Substitution: For local anesthetics, substituting the aryl ring with electron-donating groups (e.g., alkoxy, amino) in the ortho or para positions enhances activity.[14][15] This increases the electron density of the carbonyl oxygen, which is thought to improve binding to the sodium channel receptor.[15]

  • Intermediate Chain: The nature of the linker between the aromatic ring and the terminal amine is critical. In local anesthetics, anesthetic potency follows the order: Sulphur > Oxygen > Carbon > Nitrogen.[14] Amide linkers are generally more resistant to hydrolysis by plasma esterases than ester linkers, leading to a longer duration of action.[12][14]

  • Amino Group: For most activities, a tertiary amine is preferred as it allows for the formation of water-soluble salts (e.g., HCl salts) for formulation while maintaining the necessary lipophilicity to cross cell membranes.[14]

  • Carboxylic Acid Position: As seen in AKR1C3 inhibitors, the position of the carboxylic acid is crucial for selectivity. A meta orientation of the carboxyl and amino groups on the phenyl ring confers selectivity for AKR1C3, whereas an ortho arrangement is common in non-selective inhibitors like flufenamic acid.[5]

Experimental Protocols for Mechanistic Elucidation

To ensure trustworthiness, every protocol described must be a self-validating system, including appropriate controls to confirm the reliability of the results.

Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory potency (IC50) of a compound against a target enzyme, such as a tyrosine kinase or AKR1C3.[18][19][20]

Objective: To quantify the concentration of a this compound derivative required to inhibit 50% of the target enzyme's activity.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Cofactors (e.g., ATP for kinases, NADPH for reductases)

  • Assay buffer (optimized for pH and salt concentration)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Negative control (DMSO vehicle)

  • 96-well or 384-well microplates (black or white, depending on detection method)

  • Microplate reader (capable of measuring luminescence, fluorescence, or absorbance)

Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is common.

  • Assay Plate Preparation:

    • Add 5 µL of the diluted test compound, positive control, or negative control (DMSO) to the appropriate wells of the microplate.

    • Add 10 µL of a solution containing the target enzyme at a pre-determined optimal concentration (e.g., 2X final concentration).

    • Mix gently and pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 5 µL of a solution containing the substrate and any necessary cofactors (e.g., 4X final concentration) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a fixed period (e.g., 60 minutes). The reaction should be stopped within the linear range of product formation.

  • Signal Detection: Add the detection reagent according to the manufacturer's instructions. For example, for a kinase assay like ADP-Glo™, this reagent stops the reaction and measures the amount of ADP produced via a luminescence signal.

  • Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (wells with no enzyme).

    • Normalize the data by setting the negative control (DMSO) as 100% activity and the positive control (or no enzyme) as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Assay_Workflow start Start prep Prepare Serial Dilution of Compound start->prep plate Add Compound, Controls, and Enzyme to Plate prep->plate preincubate Pre-incubate (15 min) plate->preincubate initiate Initiate Reaction with Substrate/Cofactor preincubate->initiate incubate Incubate (60 min) initiate->incubate detect Add Detection Reagent incubate->detect read Read Plate detect->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Sources

Potential Biological Activities of 4-(Allylamino)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Allylamino)benzoic acid is an aromatic organic compound featuring a benzoic acid scaffold substituted with an allylamino group at the para position. Its molecular formula is C10H11NO2, and it has a molecular weight of 177.203 g/mol [1]. While direct, extensive research on the specific biological activities of this compound is not widely published, the well-documented and diverse bioactivities of benzoic acid and its derivatives provide a strong foundation for exploring its potential therapeutic applications. This guide synthesizes existing knowledge on related compounds to propose potential biological activities for this compound and provides detailed experimental protocols for their investigation.

Derivatives of benzoic acid are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects[2]. The introduction of various substituents to the benzoic acid core can significantly modulate these activities, making this compound a molecule of interest for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C10H11NO2[1]
Molecular Weight 177.203[1]
CAS Number 53624-18-3[3]
InChI Key KAAMYCLKDWDNNY-UHFFFAOYSA-N[1][3]

Potential Biological Activities and Mechanistic Insights

Based on the established activities of structurally related aminobenzoic acid and benzoic acid derivatives, several key areas of biological activity can be postulated for this compound.

Potential Anticancer Activity

Numerous derivatives of 4-aminobenzoic acid (PABA) have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain alkyl derivatives of PABA have demonstrated significant inhibitory properties against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines[4]. The mechanism of action for some benzoic acid derivatives has been linked to the inhibition of histone deacetylases (HDAC), leading to cancer cell growth inhibition and apoptosis[5]. Furthermore, derivatives of aminobenzoic acid have been shown to inhibit tumor growth and metastasis in murine models of bladder cancer through the inhibition of TNFα/NFΚB and iNOS/NO pathways[6].

The presence of the allylamino group in this compound could influence its uptake and interaction with cellular targets, potentially contributing to anticancer effects.

Potential Antimicrobial Activity

Benzoic acid and its derivatives are widely recognized for their antimicrobial properties and are commonly used as preservatives in food and cosmetic products[2][7]. Their mechanism of action often involves the disruption of cellular processes, interference with enzymes, or damage to cell membranes[2]. The antimicrobial efficacy of phenolic acids, including benzoic acid derivatives, has been characterized against both Gram-negative (e.g., E. coli) and Gram-positive (e.g., Staphylococcus aureus) bacteria[8]. The lipophilicity and chemical structure of these compounds play a crucial role in their antimicrobial potency[9].

The allylamino substituent may enhance the lipophilicity of the benzoic acid core, potentially improving its ability to penetrate microbial cell membranes and exert its antimicrobial effects.

Potential Anti-inflammatory Activity

Derivatives of benzoic acid have been investigated for their anti-inflammatory properties[10]. The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response[11]. Additionally, some benzoic acid derivatives have been shown to inhibit the biosynthesis of inflammatory neuropeptides[12]. The carrageenan-induced paw edema model in rats is a standard in vivo assay used to evaluate the anti-inflammatory potential of novel compounds[13][14].

The structural features of this compound warrant investigation into its potential to modulate inflammatory pathways.

Experimental Protocols for Biological Evaluation

To systematically evaluate the potential biological activities of this compound, a series of well-established in vitro and in vivo assays are recommended.

Evaluation of Anticancer Activity

A logical workflow for assessing the potential anticancer properties of this compound is depicted below.

anticancer_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle If active apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_cycle->apoptosis If cell cycle arrest hdac HDAC Inhibition Assay apoptosis->hdac Explore mechanism xenograft Tumor Xenograft Model (e.g., in mice) hdac->xenograft If promising in vitro toxicity Toxicity Studies xenograft->toxicity

Figure 1: Workflow for Anticancer Activity Evaluation.

a. Cytotoxicity Screening (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., NCI-H460, CAL-27) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin)[4].

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

b. Cell Cycle Analysis

  • Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

  • Staining: Resuspend the cells in PBS containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

c. Apoptosis Assay

  • Treatment: Treat cells as described for the cell cycle analysis.

  • Staining: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the percentage of apoptotic cells using a flow cytometer.

Evaluation of Antimicrobial Activity

The following workflow outlines the steps to assess the antimicrobial potential.

antimicrobial_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action mic Minimum Inhibitory Concentration (MIC) (Broth Microdilution) mbc Minimum Bactericidal Concentration (MBC) mic->mbc membrane Cell Membrane Integrity Assay (e.g., Protein Leakage) mbc->membrane If bactericidal sem Scanning Electron Microscopy (SEM) membrane->sem

Figure 2: Workflow for Antimicrobial Activity Evaluation.

a. Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

b. Mechanism of Action Studies

  • Protein Leakage Assay: Treat bacterial cells with this compound at its MIC. Collect the supernatant at different time points and measure the protein concentration to assess membrane damage[15].

  • Scanning Electron Microscopy (SEM): Treat bacterial cells with the compound, fix them, and visualize under an SEM to observe morphological changes[15].

Evaluation of Anti-inflammatory Activity

A standard in vivo model can be used to assess anti-inflammatory effects.

antiinflammatory_workflow start Acclimatize Rats grouping Group Animals (Control, Vehicle, Test Compound, Standard Drug) start->grouping administer Administer this compound or Standard Drug (e.g., Diclofenac) grouping->administer induce Induce Inflammation (Carrageenan Injection in Paw) administer->induce measure Measure Paw Volume (Plethysmometer) at 1, 2, 3, 4 hours induce->measure calculate Calculate Percentage Inhibition of Edema measure->calculate

Figure 3: Workflow for In Vivo Anti-inflammatory Assay.

a. Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats for one week.

  • Grouping: Divide the animals into groups: control, vehicle, this compound (different doses), and a standard drug (e.g., diclofenac).

  • Compound Administration: Administer the test compound or standard drug orally or intraperitoneally 1 hour before carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat[14].

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection[13][14].

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Conclusion

While direct evidence for the biological activity of this compound is currently limited in the public domain, the extensive research on its structural analogues provides a strong rationale for investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols detailed in this guide offer a systematic approach for researchers and drug development professionals to explore the therapeutic potential of this compound. The insights gained from such studies will be invaluable in determining its future role in medicinal chemistry and drug discovery.

References

  • Arch Pharm (Weinheim). (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie, 335(2-3), 83-88. [Link]

  • PubChem. (n.d.). 4-(Benzoylamino)benzoic acid. National Center for Biotechnology Information. [Link]

  • MDPI. (2018). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 23(10), 2513. [Link]

  • PMC. (2015). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Oncotarget, 6(32), 33561–33575. [Link]

  • MDPI. (2022). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Pharmaceutics, 14(11), 2379. [Link]

  • PubMed. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 1-9. [Link]

  • ResearchGate. (2019). Evaluation of antitumor and anticancer activity of 4-amino benzoic benzoyl benzimidazole in ehrlich's ascites carcinoma induced male swiss mice. [Link]

  • MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(19), 6598. [Link]

  • PubMed. (2005). ANTI-INFLAMMATORY ACTIVITY OF SODIUM SALT OF 4-(O-β-D-GLCOPYRANOSYLOXY)BENZOIC ACID. Eksperimental'naia i klinicheskaia farmakologiia, 68(5), 45-47. [Link]

  • PubMed. (1987). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. Journal of Medicinal Chemistry, 30(1), 114-121. [Link]

  • ResearchGate. (2019). Molecular therapy with derivatives of amino benzoic acid inhibits tumor growth and metastasis in murine models of bladder cancer through inhibition of TNFα/NFΚB and iNOS/NO pathways. Biochemical Pharmacology, 176, 113778. [Link]

  • PubMed. (2012). Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors. Arzneimittelforschung, 62(12), 655-660. [Link]

  • PubMed. (2007). (Aryloxyacetylamino)benzoic acid analogues: A new class of hypoxia-inducible factor-1 inhibitors. Journal of Medicinal Chemistry, 50(7), 1675-1684. [Link]

  • ResearchGate. (2020). Scheme 1. Synthetic pathways of obtaining 4-(benzylamino) benzoic acid derivatives. [Link]

  • ResearchGate. (2002). Synthesis and Biological Evaluation of 4-(4-(Alkyl- and Phenylaminocarbonyl)benzoyl)benzoic Acid Derivatives as Non-steroidal Inhibitors of Steroid 5 -Reductase Isozymes 1 and 2. Archiv der Pharmazie, 335(2-3), 83-88. [Link]

  • ResearchGate. (2018). Synthesis of 2-(2-amino-1,3 –dihydroxypropane-2-ylamino) benzoic acid. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • NIST. (n.d.). Benzoic acid, 4-(methylamino)-. National Institute of Standards and Technology. [Link]

  • PubMed. (1998). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester. Journal of Pharmacology and Experimental Therapeutics, 284(3), 1105-1111. [Link]

  • PubMed. (1991). Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH. Applied and Environmental Microbiology, 57(12), 3410-3414. [Link]

  • Google Patents. (2018). Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same.
  • PubMed. (1941). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. The Journal of Experimental Medicine, 74(4), 317-330. [Link]

  • ResearchGate. (2020). Antimicrobial effect of benzoic and sorbic acid salts and nano-solubilisates against Staphylococcus aureus, Pseudomonas fluorescens and chicken microbiota biofilms. Food Microbiology, 91, 103528. [Link]

  • Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9. [Link]

  • Google Patents. (1987).
  • University College Cork. (2020). Antimicrobial effect of benzoic and sorbic acid salts and nano-solubilisates against Staphylococcus aureus, Pseudomonas fluorescens and chicken microbiota biofilms. [Link]

  • NIH. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 12(1), 1832. [Link]

  • NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. National Institute of Standards and Technology. [Link]

  • PubMed. (2018). Chemical composition, antioxidant activity and antibacterial mechanism of action from Marsilea minuta leaf hexane: methanol extract. BMC Complementary and Alternative Medicine, 18(1), 293. [Link]

  • ResearchGate. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

  • Amanote Research. (2019). Spectrophotometry of 4-(4-Imino-2-Oxo-Thiazolidine-5-Ilazo)-Benzoic Acid. Visnyk of the Lviv University. Series Chemistry, 60(1), 210-218. [Link]

Sources

An In-depth Technical Guide to 4-(Allylamino)benzoic Acid: From Historical Context to Synthetic Protocols and Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Building Block

While the precise moment of the first synthesis of 4-(Allylamino)benzoic acid is not prominently documented in historical records, its intellectual origins are firmly rooted in the extensive research on p-aminobenzoic acid (PABA) and its derivatives, a field of study that has been active since at least 1863.[1][2] PABA, once considered a vitamin (B10), is a crucial intermediate in the biosynthesis of folic acid and has served as a foundational scaffold in medicinal chemistry.[1][3][4] The exploration of N-substituted PABA derivatives, including N-alkyl and N-alkenyl variants like this compound, represents a logical progression in the quest for novel molecules with tailored therapeutic properties.[3][5] This guide provides a comprehensive overview of this compound, from its synthetic pathways to its potential applications in modern drug discovery.

Physicochemical Properties and Spectroscopic Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₁₀H₁₁NO₂
Molecular Weight177.20 g/mol
IUPAC Name4-(prop-2-en-1-ylamino)benzoic acid
CAS Number53624-18-3
Spectroscopic Profile

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to its distinct proton environments. The aromatic protons will appear as two doublets in the downfield region, typical of a 1,4-disubstituted benzene ring. The allyl group will be represented by a multiplet for the vinyl proton (-CH=), two doublets for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons (-CH₂-N) coupled to the adjacent vinyl proton. The amine proton will likely appear as a broad singlet, and the carboxylic acid proton will be a singlet in the far downfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for the carboxyl carbon, the four unique carbons of the benzene ring, and the three carbons of the allyl group. The chemical shifts will be influenced by the electronic effects of the amino and carboxyl substituents on the aromatic ring.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, N-H stretching for the secondary amine, C=O stretching for the carboxyl group, and characteristic peaks for the aromatic C-H and C=C bonds, as well as the C=C bond of the allyl group.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most commonly achieved through the N-alkylation of p-aminobenzoic acid (PABA) with an allyl halide, such as allyl bromide. This reaction is a classic example of a nucleophilic substitution where the amino group of PABA acts as the nucleophile.

Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions PABA p-Aminobenzoic Acid Arrow AllylBromide Allyl Bromide Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF) Product This compound Plus1 + Plus2 + Arrow->Product

Caption: General reaction scheme for the synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-aminobenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base: Add a weak base, such as potassium carbonate (K₂CO₃) (2-3 equivalents), to the solution. The base acts as a proton scavenger, deprotonating the amino group to increase its nucleophilicity and neutralizing the hydrobromic acid byproduct formed during the reaction.

  • Addition of Alkylating Agent: To the stirred suspension, add allyl bromide (1.1-1.5 equivalents) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and allow it to stir for several hours until the reaction is complete. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature and pour it into cold water.

    • Acidify the aqueous solution with a dilute acid (e.g., 2M HCl) to a pH of approximately 3-4. This will protonate the carboxylate and precipitate the product.

    • Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts and unreacted starting material.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Mechanistic Insights: Nucleophilic Aromatic Substitution

While the N-alkylation of PABA is a standard nucleophilic substitution, the synthesis of N-substituted aminobenzoic acids can also be approached through nucleophilic aromatic substitution (SNAAr) on an activated aromatic ring.[6][7] In this pathway, a good leaving group (e.g., a halide) on the aromatic ring is displaced by a nucleophile (the amine).[6] The presence of electron-withdrawing groups (like a nitro group) ortho or para to the leaving group is crucial as they stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction.[6][7]

SNAr Mechanism A Aryl Halide with EWG C Meisenheimer Complex (Intermediate) A->C Attack B Nucleophile (Amine) B->C Attack D Product C->D Loss of Leaving Group E Leaving Group

Caption: Simplified workflow of the SNAr mechanism.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[5] The presence of three key functional groups—the secondary amine, the carboxylic acid, and the terminal alkene—provides multiple handles for further chemical modification.

  • Pharmaceutical Synthesis: The core structure is a versatile building block for creating a diverse range of organic molecules.[5] Its derivatives have been investigated for various biological activities, including anti-inflammatory and analgesic properties.

  • Drug Discovery: The PABA scaffold is found in numerous approved drugs with a wide array of therapeutic uses, such as antibacterial, antineoplastic, and local anesthetic agents.[3][4] The ability to readily modify the amino and carboxyl groups makes PABA and its derivatives like this compound ideal for generating combinatorial libraries for high-throughput screening.[3]

  • Polymer and Materials Science: The vinyl group of the allyl moiety can participate in polymerization reactions, opening up possibilities for the development of novel polymers with specific functionalities.

Future Outlook

The journey of this compound from a derivative of a historically significant molecule to a versatile tool in modern chemistry underscores the enduring importance of fundamental organic structures. As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, we can anticipate that this compound and its analogs will continue to play a role in the development of new therapeutics and functional materials. The strategic combination of its aromatic core with the reactive allyl group ensures its continued relevance in the ever-evolving landscape of chemical and pharmaceutical research.

References

  • American Chemical Society. p-Aminobenzoic acid. [Link]

  • Bentham Science Publishers. Drug Evolution: p-Aminobenzoic Acid as a Building Block. [Link]

  • ResearchGate. Drug Evolution: p-Aminobenzoic Acid as a Building Block | Request PDF. [Link]

  • PubMed. The PABA story. [Link]

  • National Center for Biotechnology Information. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • National Center for Biotechnology Information. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate. [Link]

  • ResearchGate. a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. [Link]

  • Ben-Gurion University Research Portal. Solid-state nucleophilic aromatic substitution reaction of a carboxylic acid cocrystal. [Link]

  • PubMed. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]

Sources

A Comprehensive Guide to the Theoretical Elucidation of 4-(Allylamino)benzoic Acid's Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive framework for the theoretical investigation of 4-(Allylamino)benzoic acid, a molecule of interest in medicinal and synthetic chemistry.[1] We will delve into the application of Density Functional Theory (DFT), a powerful computational method, to elucidate its three-dimensional structure, vibrational frequencies, and electronic properties. This document is designed for researchers and scientists, offering not just a protocol, but a field-proven rationale behind the selection of computational methods and parameters. The workflow detailed herein serves as a self-validating system, from initial structure optimization to the prediction of spectroscopic data, ensuring a high degree of confidence in the generated results. By following this guide, researchers can gain deep insights into the molecular characteristics of this compound, paving the way for informed experimental design and application development.

Introduction

This compound (molecular formula: C₁₀H₁₁NO₂) is a derivative of benzoic acid featuring an allylamine substituent.[1][2] Its unique combination of a carboxylic acid group, a secondary amine, and a reactive allyl group makes it a versatile building block for the synthesis of more complex organic molecules and potential pharmaceutical agents.[1] Understanding the molecule's precise three-dimensional geometry, conformational flexibility, and electronic charge distribution is paramount for predicting its chemical reactivity, intermolecular interactions, and potential biological activity.

While experimental techniques like X-ray crystallography and NMR spectroscopy are invaluable, in silico computational chemistry offers a complementary approach that is both rapid and cost-effective. Theoretical calculations allow us to explore the molecule's intrinsic properties in an isolated state, free from solvent or crystal packing effects. Among the various computational methods, Density Functional Theory (DFT) has emerged as the workhorse for systems of this size, providing an exceptional balance of computational accuracy and efficiency.[3][4] This guide will provide a detailed protocol for using DFT to build a comprehensive theoretical model of this compound.

Part 1: Foundational Concepts in Theoretical Calculations

Pillar 1: The Rationale for a Computational-First Approach

Embarking on a computational study prior to or in parallel with experimental work offers significant strategic advantages. It allows for the exploration of a molecule's potential energy surface to identify stable conformers, provides insights into its electronic structure that can explain observed reactivity, and can predict spectroscopic signatures to aid in the interpretation of experimental data. This predictive power helps to refine experimental hypotheses and focus laboratory efforts, saving valuable time and resources.

Pillar 2: Selecting the Appropriate Computational Toolkit

The accuracy of any theoretical calculation is fundamentally dependent on the chosen level of theory and basis set.

  • Level of Theory : For organic molecules like this compound, Density Functional Theory (DFT) is the method of choice. It is more computationally efficient than older ab initio methods like Hartree-Fock while often providing more accurate results by including a degree of electron correlation. We recommend the B3LYP hybrid functional , which has a long and successful track record for calculating the geometries and properties of a wide range of organic compounds.[3][5]

  • Basis Set : The basis set is the set of mathematical functions used to describe the shape of the electron orbitals. A larger, more flexible basis set will yield more accurate results at a higher computational cost. For this system, the 6-311++G(d,p) basis set is an excellent choice.[3][5] The "6-311" indicates a triple-zeta quality, the "++G" adds diffuse functions for both heavy atoms and hydrogens (crucial for describing lone pairs and potential hydrogen bonds), and the "(d,p)" adds polarization functions to allow for non-spherical orbital shapes, which is essential for describing chemical bonds accurately.

Part 2: A Step-by-Step Computational Workflow

The following section outlines a detailed, self-validating protocol for the theoretical characterization of this compound.

Computational Workflow Diagram

G cluster_setup Step 1: Initial Setup A Build Initial 3D Structure (e.g., Avogadro, GaussView) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input Structure C Vibrational Frequency Analysis B->C D Electronic Properties (HOMO, LUMO, MEP) B->D E Spectroscopic Prediction (IR, NMR, UV-Vis via TD-DFT) B->E F Structural Analysis (Bond lengths, angles) B->F G Confirmation of Energy Minimum (No imaginary frequencies) C->G Frequency Output H Compare with Experimental Data (If available) C->H E->H

Caption: Computational workflow for the theoretical analysis of this compound.

Experimental Protocol 1: Geometry Optimization and Frequency Analysis
  • Structure Creation : Using a molecular editor (e.g., Avogadro, GaussView), construct the 3D structure of this compound. Perform an initial, quick geometry clean-up using a molecular mechanics force field (e.g., UFF or MMFF94).

  • Input File Generation : Create an input file for a computational chemistry package (e.g., Gaussian, ORCA). Specify the following keywords:

    • #p B3LYP/6-311++G(d,p) Opt Freq

    • Opt: This keyword requests a geometry optimization.

    • Freq: This keyword requests a frequency calculation to be performed on the optimized geometry.

  • Charge and Multiplicity : Specify the charge of the molecule (0 for a neutral molecule) and its spin multiplicity (1 for a singlet ground state, which is expected for this molecule).

  • Execution : Submit the calculation to the computational software.

  • Verification (Self-Validation) : Upon completion, inspect the output file. The optimization has successfully converged to a stationary point if the convergence criteria are met. Crucially, examine the results of the frequency calculation. The structure corresponds to a true energy minimum only if all calculated vibrational frequencies are positive (real) . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural exploration.

Experimental Protocol 2: Molecular Property Calculations
  • Re-using Optimized Geometry : The optimized coordinates from the previous step are used as the input for all subsequent property calculations. This is critical for accuracy.

  • Electronic Properties :

    • Frontier Molecular Orbitals (HOMO/LUMO) : These are typically calculated automatically during the optimization/frequency run. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are key indicators of chemical reactivity and electronic transitions.[3][6]

    • Molecular Electrostatic Potential (MEP) : Generate the MEP surface by adding the Pop=MK and IOp(6/50=1) keywords to a single-point energy calculation using the optimized geometry. The MEP map visualizes the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.

  • Spectroscopic Properties :

    • NMR Spectroscopy : Use the Gauge-Independent Atomic Orbital (GIAO) method for accurate predictions. The keyword would be #p B3LYP/6-311++G(d,p) GIAO NMR. The calculated absolute shielding values must be referenced against a standard (e.g., Tetramethylsilane, TMS, calculated at the same level of theory) to predict chemical shifts (δ).

    • UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is required to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.[5][7] The keyword would be #p TD(NStates=10) B3LYP/6-311++G(d,p).

Part 3: Data Analysis and Interpretation

All quantitative data generated from the calculations should be systematically organized for clarity and comparison.

Table 1: Predicted Structural Parameters for this compound
ParameterAtom 1Atom 2Atom 3Atom 4Calculated Value
Bond Length C(carboxyl)O(carbonyl)--e.g., 1.21 Å
Bond Length C(carboxyl)O(hydroxyl)--e.g., 1.36 Å
Bond Length N(amine)C(allyl)--e.g., 1.46 Å
Bond Angle O(carbonyl)C(carboxyl)O(hydroxyl)-e.g., 122.5°
Bond Angle C(ring)N(amine)C(allyl)-e.g., 121.0°
Dihedral Angle C(ring)C(ring)N(amine)C(allyl)e.g., 15.0°
Note: Values are hypothetical and must be replaced with actual calculation results.
Table 2: Key Calculated Electronic and Spectroscopic Properties
PropertyCalculated ValueUnitsSignificance
HOMO Energy e.g., -6.2eVElectron-donating ability
LUMO Energy e.g., -1.5eVElectron-accepting ability
HOMO-LUMO Gap e.g., 4.7eVChemical reactivity, electronic transition energy
Dipole Moment e.g., 3.5DebyeMolecular polarity
Predicted λ_max e.g., 295nmMain electronic transition (from TD-DFT)
Note: Values are hypothetical and must be replaced with actual calculation results.
Analysis of Intramolecular Interactions

The optimized geometry should be visually inspected for potential intramolecular interactions, such as hydrogen bonding between the amine proton and the carbonyl oxygen of the carboxylic acid group. The presence of such an interaction would be supported by a short calculated H---O distance and would significantly influence the molecule's preferred conformation.

Caption: 2D representation of this compound's key functional groups.

Conclusion

This guide has outlined a robust and scientifically sound computational protocol for the comprehensive theoretical analysis of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain reliable data on the molecule's geometry, stability, and electronic and spectroscopic properties. The self-validating nature of the workflow, particularly the vibrational frequency analysis, ensures the integrity of the results. The insights gained from these theoretical calculations can accelerate research and development by providing a fundamental understanding of the molecule's behavior, guiding synthetic strategies, and forming a basis for rational drug design and materials science applications.

References

  • Al-Majidi, S. M. R., Shaker, S. A., & Al-Amiery, A. A. (2020). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • LookChem. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). 4-(Allylamino)-3-nitrobenzoic acid. Available at: [Link]

  • Saadeh, H. A., Al-Salah, H. A., Al-Refai, M., Al-Zaqri, N., & Al-Masoudi, N. A. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. National Institutes of Health (NIH). Available at: [Link]

  • PubChem. (n.d.). 4-(Benzoylamino)benzoic acid. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-(methylamino)-. NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). 4-(Benzylamino)benzoic acid. Available at: [Link]

  • Koo, R. J., Ni, B., Olson, R., & Swanson, R. E. (2020). Computational Investigations of o-Arylimino-substituted Benzoic Acids. OpenRiver. Available at: [Link]

  • Nfor, E. N., Adeoye, O. O., & Oladipo, A. C. (2022). DFT Studies of p-N,N-(Dimethylamino) Benzoic Acid with Para or Meta–Electron Withdrawing or Donating Moieties for Dye-Sensitized Solar Cells (DSSCs). ResearchGate. Available at: [Link]

  • Isamura, B. K., Patouossa, I., Kaba, I. E., Matondo, A., & Mpiana, P. T. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. SciELO SA. Available at: [Link]

  • SpectraBase. (n.d.). benzoic acid, 4-([1][8][9]triazolo[4,3-a]quinoxalin-4-ylamino)-. Available at: [Link]

  • Kamel, B., et al. (2019). Characterization and Spectroscopic Study of 4- (4-Nitro Benzene Azo)-3-Amino Benzoic Acid Compound by Gaussian 09 Program: A review. ResearchGate. Available at: [Link]

  • Al-Enizi, M. M., & El-Shishtawy, R. M. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2019). Charts showing lambda max and other absorption for benzoic acid solution theoretically by (TD-DFT). ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2011). Synthesis and Raman spectroscopic investigation of a new self-assembly monolayer material 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid for organic light-emitting devices. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-(Allylamino)benzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern drug discovery, the efficiency and elegance of a synthetic route are paramount. The selection of starting materials and key intermediates dictates the feasibility, scalability, and ultimate success of a pharmaceutical development program. 4-(Allylamino)benzoic acid (AABA) emerges as a strategic building block, offering chemists a unique combination of functionalities ripe for elaboration.[1] Its structure, featuring a para-substituted benzoic acid scaffold, is a well-established motif in medicinal chemistry, reminiscent of the ubiquitous para-aminobenzoic acid (PABA) framework known for a wide array of biological activities.[2][3]

This document serves as a detailed guide for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights and robust protocols. We will explore the inherent chemical logic of this compound, detailing not just how to use it, but why specific methodologies are chosen to unlock its full synthetic potential.

Molecular Profile and Strategic Importance

This compound is an aromatic carboxylic acid distinguished by three key functional domains that can be manipulated with high selectivity:

  • The Carboxylic Acid: A nucleophilic center and a handle for forming stable amide and ester linkages, which are fundamental in drug scaffolds.

  • The Secondary Amine: Offers a site for further substitution or can act as a key hydrogen bond donor/acceptor in ligand-receptor interactions.

  • The Allyl Group: A versatile functional group containing a terminal alkene, which is a gateway to a multitude of transformations including, but not limited to, oxidation, reduction, metathesis, and addition reactions.

This trifecta of reactivity makes AABA an exceptionally valuable intermediate for building molecular diversity and accessing novel chemical space.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 53624-18-3[1][4][5]
Molecular Formula C₁₀H₁₁NO₂[1][6]
Molecular Weight 177.20 g/mol [5][6]
Boiling Point 344.1°C at 760 mmHg[1]
Density 1.185 g/cm³[1]
InChI Key KAAMYCLKDWDNNY-UHFFFAOYSA-N[5][6]

Core Synthetic Pathways & Protocols

The true power of AABA lies in its application. The following section details validated, step-by-step protocols for its synthesis and subsequent derivatization. The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.

Protocol: Synthesis of this compound via N-Alkylation

The most direct route to prepare the title compound is through the selective N-alkylation of 4-aminobenzoic acid. This protocol is designed for high yield and straightforward purification.

Workflow Diagram: Synthesis of this compound

PABA 4-Aminobenzoic Acid Reaction N-Alkylation (60°C, 3-5h) PABA->Reaction AllylBromide Allyl Bromide AllylBromide->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent DMF (Solvent) Solvent->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Cool to RT Product This compound Workup->Product Filter & Dry AABA This compound Activation Carboxylic Acid Activation (0°C) AABA->Activation Amine Primary/Secondary Amine (R-NH₂) CouplingStep Amine Addition & Coupling (RT, 12-18h) Amine->CouplingStep Coupling Coupling Agents (EDC, HOBt) Coupling->Activation Solvent DCM or DMF Solvent->Activation Activation->CouplingStep Active Ester Intermediate Product Amide Derivative CouplingStep->Product Followed by Workup

References

Application Notes and Protocols: 4-(Allylamino)benzoic Acid in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Monomer of Dual Functionality

4-(Allylamino)benzoic acid is a unique monomer that presents a compelling platform for the synthesis of functional polymers. Its structure is distinguished by the presence of two distinct polymerizable moieties: an allyl group amenable to free-radical polymerization and an aminobenzoic acid backbone suitable for condensation polymerization. This dual reactivity allows for the creation of a diverse range of polymeric architectures, from linear polyamides to cross-linked networks and functionalized polyallylamines. The resulting polymers, bearing pendant carboxylic acid groups and secondary amine functionalities, are of significant interest to researchers in drug development, biomaterials science, and advanced materials engineering. This guide provides an in-depth exploration of the polymerization strategies for this compound, complete with detailed protocols and characterization methods.

Chemical Properties and Reactivity Profile

This compound is a solid organic compound with the molecular formula C₁₀H₁₁NO₂. The molecule's reactivity is governed by its three primary functional groups:

  • Allyl Group (-CH₂-CH=CH₂): The vinyl group is susceptible to free-radical addition, enabling chain-growth polymerization. However, allylic monomers are known to be prone to degradative chain transfer, a process that can lead to low molecular weight polymers. This reactivity can be modulated through the use of protic acids.

  • Amino Group (-NH-): The secondary amine can participate in condensation reactions with carboxylic acids or their derivatives to form amide linkages.

  • Carboxylic Acid Group (-COOH): This group can also undergo condensation reactions with amines to form polyamides. Its presence also imparts pH-responsiveness and provides a handle for further functionalization.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Appearance White to off-white solid
CAS Number 53624-18-3

Polymerization Strategies and Protocols

The bifunctional nature of this compound allows for two primary polymerization pathways. The choice of method will dictate the final polymer structure and properties.

G Monomer This compound Radical Free-Radical Polymerization Monomer->Radical via Allyl Group Condensation Condensation Polymerization Monomer->Condensation via Amino & Carboxyl Groups Polyallylamine Functionalized Polyallylamine Radical->Polyallylamine Polyamide Functionalized Polyamide Condensation->Polyamide

Caption: Polymerization pathways for this compound.

Protocol 1: Free-Radical Polymerization to Yield a Functionalized Polyallylamine

This protocol leverages the reactivity of the allyl group to form a linear polymer with pendant aminobenzoic acid moieties. A key consideration for the successful polymerization of allylic monomers is the mitigation of degradative chain transfer. The use of a protic acid can protonate the allylamine, which has been shown to reduce chain transfer and increase the rate of polymerization.[1][2]

Rationale: The acid serves a dual purpose: it protonates the amino group, which can reduce the propensity for the allylic proton to be abstracted, and it can increase the overall rate of polymerization. A water-soluble azo initiator is chosen for its compatibility with the aqueous acidic medium.

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBME) or a similar water-soluble radical initiator

  • Deionized water

  • Methanol

  • Dialysis tubing (MWCO 1-2 kDa)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon inlet

  • Temperature controller

  • Schlenk line (optional, for rigorous deoxygenation)

Procedure:

  • Monomer Salt Formation: In a beaker, dissolve 10.0 g of this compound in 50 mL of deionized water. Slowly add concentrated HCl dropwise while stirring until the monomer is fully dissolved and the pH of the solution is acidic (pH ~2-3). This forms the hydrochloride salt of the monomer in situ.

  • Reaction Setup: Transfer the monomer solution to a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.

  • Deoxygenation: Purge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[3]

  • Initiation: In a separate vial, dissolve 0.2 g of AIBME in 5 mL of deionized water. Once the monomer solution has reached the desired reaction temperature of 60-70 °C, add the initiator solution to the flask via syringe.

  • Polymerization: Maintain the reaction at 60-70 °C under a positive pressure of nitrogen with continuous stirring. The reaction time can vary from 6 to 24 hours. Monitor the progress of the polymerization by observing the increase in viscosity of the solution.

  • Purification: After the reaction is complete, cool the solution to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol (e.g., 500 mL) with vigorous stirring.

  • Isolation and Dialysis: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a minimal amount of deionized water and transfer it to a dialysis tube. Dialyze against deionized water for 48-72 hours, changing the water frequently to remove unreacted monomer, initiator fragments, and excess acid.

  • Drying: Lyophilize or dry the purified polymer solution under vacuum at 40-50 °C to obtain the final product as a solid.

G cluster_prep Preparation cluster_poly Polymerization cluster_purify Purification Monomer_Salt Monomer Salt Formation (Monomer + HCl in H₂O) Deoxygenation Deoxygenation (N₂ Purge) Monomer_Salt->Deoxygenation Initiation Initiation (Add AIBME at 60-70°C) Deoxygenation->Initiation Reaction Polymerization (6-24h at 60-70°C) Initiation->Reaction Precipitation Precipitation (in Methanol) Reaction->Precipitation Dialysis Dialysis (vs. DI Water) Precipitation->Dialysis Drying Drying (Lyophilization/Vacuum) Dialysis->Drying

Caption: Workflow for free-radical polymerization of this compound.

Protocol 2: Condensation Polymerization to Yield a Functionalized Polyamide

This protocol utilizes the amino and carboxylic acid functionalities to form a polyamide through a condensation reaction. This approach creates a polymer with the allyl group as a pendant functionality, available for post-polymerization modification. To achieve high molecular weights in condensation polymerization, it is often necessary to activate the carboxylic acid group or drive the reaction to completion by removing the water byproduct. This protocol uses a phosphorylation agent to activate the carboxylic acid in situ.

Rationale: The Yamazaki phosphorylation reaction is a mild and efficient method for the direct polycondensation of amino acids, avoiding the need for harsh conditions or the preparation of highly reactive monomers like acid chlorides.[4] Lithium chloride is used to improve the solubility of the growing polymer chains.

Materials:

  • This compound

  • Triphenyl phosphite (TPP)

  • Pyridine

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen or Argon inlet

  • Heating mantle with temperature controller

  • Condenser (optional, for long reaction times)

Procedure:

  • Reagent Preparation: Dry the this compound and lithium chloride under vacuum at 80 °C for several hours before use. Ensure all glassware is thoroughly dried.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 5.0 g of this compound, 1.2 g of anhydrous LiCl, and 40 mL of anhydrous NMP.

  • Dissolution: Stir the mixture under a gentle stream of nitrogen until all solids have dissolved. This may require gentle warming.

  • Addition of Reagents: Add 7.0 mL of pyridine to the solution, followed by the dropwise addition of 7.5 mL of triphenyl phosphite.

  • Polymerization: Heat the reaction mixture to 100-110 °C and maintain this temperature for 3-6 hours with continuous stirring under a nitrogen atmosphere. The solution will become increasingly viscous as the polymerization proceeds.

  • Precipitation: After the reaction is complete, allow the viscous solution to cool to room temperature. Slowly pour the polymer solution into a large volume of methanol (e.g., 400 mL) with vigorous stirring to precipitate the polyamide.

  • Washing and Isolation: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot methanol to remove residual NMP, pyridine, and other byproducts.

  • Drying: Dry the polymer under vacuum at 60-80 °C until a constant weight is achieved.

G cluster_setup Reaction Setup cluster_poly Polymerization cluster_purify Purification Dissolve Dissolve Monomer & LiCl in NMP under N₂ Add_Reagents Add Pyridine & TPP Dissolve->Add_Reagents Heating Heat to 100-110°C (3-6 hours) Add_Reagents->Heating Precipitate Precipitate in Methanol Heating->Precipitate Wash Wash with Hot Methanol Precipitate->Wash Dry Dry under Vacuum Wash->Dry

Caption: Workflow for condensation polymerization of this compound.

Characterization of the Resulting Polymers

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymers.

Structural Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the polymer and confirming the success of the polymerization.

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the dry polymer with ~100 mg of dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a suitable solvent onto a salt plate.

  • Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Expected Peaks for Poly(this compound) via Free-Radical Polymerization:

    • Broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).

    • N-H stretch from the secondary amine (~3300-3500 cm⁻¹).

    • C=O stretch from the carboxylic acid (~1700 cm⁻¹).

    • Disappearance or significant reduction of the C=C stretch from the allyl group (~1640 cm⁻¹).

  • Expected Peaks for Polyamide from Condensation Polymerization:

    • N-H stretch from the amide group (~3300 cm⁻¹).

    • C=O stretch (Amide I band) around 1650 cm⁻¹.

    • N-H bend (Amide II band) around 1550 cm⁻¹.

    • Retention of the C=C stretch from the pendant allyl group (~1640 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information.

  • Sample Preparation: Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with DCl for the polyallylamine).

  • Analysis of Poly(this compound) via Free-Radical Polymerization: The ¹H NMR spectrum will show broad peaks corresponding to the polymer backbone, the aromatic protons, and the protons of the aminobenzoic acid side chain. The sharp vinyl proton signals of the monomer will be absent.

  • Analysis of Polyamide from Condensation Polymerization: The ¹H NMR spectrum will show the characteristic amide proton signal, along with signals for the aromatic and allyl protons. The disappearance of the carboxylic acid proton signal will indicate amide bond formation.

Molecular Weight Determination

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).

  • System Setup: A GPC system equipped with appropriate columns (e.g., polar-modified for the polyamide) and a suitable mobile phase (e.g., DMF with LiBr) is required.

  • Sample Preparation: Dissolve the polymer in the mobile phase at a known concentration (e.g., 1-2 mg/mL).

  • Data Analysis: The molecular weight is determined relative to a set of polymer standards (e.g., polystyrene or poly(methyl methacrylate)).

Thermal Properties

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

  • Procedure: Heat a small sample of the polymer (5-10 mg) in a TGA instrument under a nitrogen or air atmosphere at a constant heating rate (e.g., 10 °C/min).

  • Data Interpretation: The resulting thermogram will show the onset of decomposition and the temperature at which significant weight loss occurs.

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the polymer.

  • Procedure: Heat a small, sealed sample of the polymer in a DSC instrument through a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min).

  • Data Interpretation: The T₉ will appear as a step change in the heat flow, while the Tₘ will be an endothermic peak.

Polymerization MethodExpected Mₙ (Da)Expected PDIExpected T₉ (°C)
Free-Radical 5,000 - 20,0001.5 - 3.0100 - 150
Condensation 10,000 - 50,0001.8 - 2.5150 - 220

Note: The expected values are estimates and can vary significantly depending on the specific reaction conditions.

Potential Applications

The unique combination of functional groups in polymers derived from this compound opens up a wide range of potential applications, particularly in the biomedical field.

  • Drug Delivery: The pendant carboxylic acid groups can be used to conjugate drugs through ester or amide linkages, allowing for the creation of polymer-drug conjugates for targeted and controlled release.[5][6] The pH-responsive nature of the carboxylic acid groups can also be exploited for drug release in specific physiological environments.

  • Hydrogel Formation: The presence of both amino and carboxyl groups can allow for the formation of physically or chemically cross-linked hydrogels. These hydrogels can be used for drug encapsulation and release, as scaffolds for tissue engineering, or as stimuli-responsive materials.[7][8][9]

  • Biomaterial Coatings: The polymers can be used to coat medical devices and implants to improve their biocompatibility and to introduce specific functionalities, such as antimicrobial properties.[10]

  • Gene Delivery: Cationic polymers are widely investigated as non-viral vectors for gene delivery.[1] The polyallylamine backbone, after appropriate modification, could be explored for this purpose.

Conclusion

This compound is a versatile monomer that provides access to a variety of functional polymers through either free-radical or condensation polymerization. The choice of polymerization method allows for the strategic placement of reactive functional groups either in the polymer backbone or as pendant moieties. The resulting polymers, with their combination of allyl, amino, and carboxylic acid functionalities, are promising candidates for a wide range of applications, particularly in the development of advanced materials for the pharmaceutical and biomedical industries. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the potential of this intriguing monomer.

References

  • Zubov, V., Kumar, M., & Kabanov, V. (1979). Reactivity of Allyl Monomers in Radical Polymerization. Journal of Macromolecular Science, Part A, 13(1), 111-133.
  • Zubov, V. P., Kumar, M. V., Masterova, M. N., & Kabanov, V. A. (1979). Reactivity of allyl monomers in radical polymerization. Journal of Macromolecular Science: Part A-Chemistry, 13(1), 111-133.
  • Kim, S. H., & Huang, S. J. (1998). Poly (amide‐ester) s from p‐aminobenzoic acid.
  • Winnacker, M. (2017). Polyamides and their functionalization: recent concepts for their applications as biomaterials.
  • de la Campa, J. G., de Abajo, J., & Lozano, Á. E. (2014). Functional Aromatic Polyamides. Polymers, 6(3), 715-744.
  • Winnacker, M. (2017). Polyamides and their functionalization: recent concepts for their applications as biomaterials.
  • Wikipedia contributors. (2024, October 26). Atom transfer radical polymerization. In Wikipedia, The Free Encyclopedia. Retrieved November 1, 2024, from [Link]

  • Sepehrianazar, A., & Güven, O. (2015). Free Radical Polymerization of Allylamine in Different Acidic Media. Polymers and Polymer Composites, 23(8), 537-544.
  • Matsumoto, A. (2001). Polymerization of multiallyl monomers. Progress in Polymer Science, 26(2), 189-271.
  • Li, W., Li, Y., & Li, Z. (2021).
  • Blocker, E. R., & Hiza, M. J. (2000). U.S. Patent No. WO2000024791A1. Washington, DC: U.S.
  • Yokozawa, T., & Yokoyama, A. (2009). Chain-growth condensation polymerization for the synthesis of well-defined condensation polymers and π-conjugated polymers. Chemical reviews, 109(11), 5595-5619.
  • Zarrintaj, P., Saeb, M. R., Jafari, S. H., & Mozafari, M. (2018). An overview of polyallylamine applications in gene delivery. Drug metabolism reviews, 50(4), 463-471.
  • Li, W., Li, Y., & Li, Z. (2021).
  • Moore, J. A., & Robello, D. R. (1993). Ring-Opening Polymerization of Allyl-Functionalized Lactams. Macromolecules, 26(24), 6593-6599.
  • Li, Y., Li, X., Wang, X., & Li, Y. (2020). The Thermal Properties and Degradability of Chiral Polyester-Imides Based on Several l/d-Amino Acids. Polymers, 12(9), 2056.
  • Yokozawa, T., & Yokoyama, A. (2010). Chain-Growth Condensation Polymerization of 4-Aminobenzoic Acid Esters Bearing Tri (ethylene glycol) Side Chain with Lithium Amide Base. Journal of Polymer Science Part A: Polymer Chemistry, 48(6), 1357-1363.
  • Wako Pure Chemical Industries. (2022, December 2). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Retrieved from [Link]

  • Wang, J., et al. (2021). FT-IR spectra of the monomers and polymers. ResearchGate. Retrieved from [Link]

  • Polymer Chemistry. (2024, April 16). Polymer Chemistry: Understanding Radical Polymerization [Video]. YouTube. [Link]

  • Gaur, U., & Wunderlich, B. (1983). Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules. VIII. Polyesters and Polyamides.
  • Kumar, P., & Singh, I. (2020). Polyamide/Poly (Amino Acid) Polymers for Drug Delivery. Polymers, 12(11), 2571.
  • Gracin, S., & Rasmuson, Å. C. (2004). Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs. Crystal Growth & Design, 4(5), 1013-1023.
  • Pound-Lana, G., et al. (2020). Significance of Polymers with “Allyl” Functionality in Biomedicine. Polymers, 12(10), 2355.
  • Rahman, N. A., & Syahidah, F. (2016). Preparation and characterizations of poly (aniline-co-m-aminobenzoic acid)/polystyrene composite nanofibers and films. Malaysian Journal of Analytical Sciences, 20(5), 1033-1041.
  • Soccio, M., et al. (2007). Synthesis and characterization of poly (4-oxyalkylenoxy benzoate) s of different chain length. Journal of polymer science part A: polymer chemistry, 45(23), 5549-5560.
  • International Journal of Chemistry Research. (n.d.). View of "SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYESTERS DERIVED FROM 4-(NAPHTHALEN-8-YLAMINO) BENZENE-2,4-DIOL". Retrieved from [Link]

  • Du, Y., et al. (2021). (Controlled) Free radical (co) polymerization of multivinyl monomers: strategies, topological structures and biomedical applications.
  • Yokozawa, T., & Yokoyama, A. (2009). Chain-growth condensation polymerization for the synthesis of well-defined condensation polymers and pi-conjugated polymers. Chemical reviews, 109(11), 5595-5619.
  • Asiri, A. M., et al. (2015). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. European journal of medicinal chemistry, 95, 444-455.
  • Preston, J., & Smith, R. W. (1965). U.S. Patent No. 3,225,011. Washington, DC: U.S.
  • Chalmers, J. M., & Everall, N. J. (2002). Spectra–Structure Correlations: Polymer Spectra. In Handbook of Vibrational Spectroscopy. John Wiley & Sons, Ltd.
  • Hiran, B. L., et al. (2007). Synthesis and Characterization of Some New Thermal Stable Polymers-Polymerization of N-(4-N´-(Benzylamino-carbonyl) phenyl) maleimide. E-Journal of Chemistry, 4(2), 222-231.
  • Tsvetkov, D. E., et al. (2016). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC advances, 6(78), 74398-74406.
  • Valerio, O., et al. (2013). Synthesis and Characterization of Poly (Lactic Acid) for Use in Biomedical Field. Journal of Chemistry and Chemical Engineering, 7(10), 963.
  • Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-and 4-aminobenzoic acids. Journal of Molecular Structure, 744, 459-467.
  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid.
  • Coulembier, O., et al. (2013). Benzoic acid-organocatalyzed ring-opening (co) polymerization (ORO (c) P) of l-lactide and ε-caprolactone under solvent-free conditions: from simplicity to recyclability. Polymer Chemistry, 4(6), 1931-1939.
  • Arjunan, V., et al. (2012). FT-IR, FT-Raman, NMR and UV–vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 285-295.
  • Cunningham, V. J., et al. (2014). Polymerization-Induced Self-Assembly of Block Copolymer Nano-objects via RAFT Aqueous Dispersion Polymerization. Macromolecules, 47(17), 5913-5923.
  • Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M (Benzoic Acid) 2 Ni (CN) 4.
  • Coulembier, O., et al. (2013). Benzoic Acid-Organocatalyzed Ring-Opening (co) Polymerization (ORO (c) P) of L-Lactide and Ɛ-Caprolactone Under Solvent-Free Conditions: from Simplicity to Recyclability. Polymer Chemistry, 4(6), 1931-1939.
  • Šponer, J., et al. (2021). On the aqueous origins of the condensation polymers of life. Proceedings of the National Academy of Sciences, 118(39), e2108775118.

Sources

Introduction: The Synthetic Potential of 4-(Allylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Versatile Derivatization of 4-(Allylamino)benzoic Acid

This compound is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure presents three distinct reactive centers for chemical modification: the carboxylic acid, the secondary amine, and the terminal alkene of the allyl group. This multi-faceted reactivity allows for the synthesis of a diverse library of derivatives, from simple esters and amides to more complex heterocyclic structures and polymers. Understanding how to selectively target these functional groups is key to unlocking the full potential of this valuable building block.

This guide provides detailed experimental protocols for the targeted derivatization of this compound. We will explore methodologies for esterification and amidation of the carboxyl group, as well as a representative reaction targeting the allyl moiety. The protocols are designed to be robust and reproducible, and the underlying chemical principles are explained to empower researchers to adapt these methods for their specific molecular designs.

Part 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is often the primary site for derivatization due to its versatile reactivity, enabling the formation of esters and amides. These modifications are fundamental in drug development for modulating properties such as solubility, bioavailability, and target binding.

Protocol: Acid-Catalyzed Esterification (Fischer Esterification)

Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and thus, using an excess of the alcohol or removing water as it forms can drive the reaction to completion, a concept rooted in Le Chatelier's Principle[1].

Experimental Rationale: Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent. The reaction is typically heated to reflux to increase the reaction rate. An excess of the alcohol (in this case, ethanol) is used to shift the equilibrium towards the product. The workup procedure involves neutralization with a weak base, sodium carbonate, to deprotonate the ammonium salt of the product and remove the acid catalyst, causing the less water-soluble ester to precipitate[1].

Detailed Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.64 mmol).

  • Reagent Addition: Add 20 mL of absolute ethanol. Stir the mixture until the solid is fully suspended.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring suspension. The mixture may warm slightly.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate.

  • Cooling and Neutralization: Once the reaction is complete, cool the flask to room temperature in an ice bath. Slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold water.

  • Precipitation: While stirring, add a 10% aqueous solution of sodium carbonate dropwise until gas evolution ceases and the pH of the solution is ~8. The ethyl 4-(allylamino)benzoate product will precipitate as a solid[1].

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 15 mL portions of cold deionized water.

  • Drying: Dry the product under vacuum to yield the final ester. Characterize by NMR and MS.

Quantitative Data Summary:

Reagent Molar Mass ( g/mol ) Amount Used Moles (mmol) Molar Eq.
This compound 177.19 1.0 g 5.64 1.0
Ethanol 46.07 20 mL ~342 ~60 (Solvent)
Sulfuric Acid (98%) 98.08 0.5 mL ~9.2 Catalytic

| 10% Sodium Carbonate | 105.99 | As needed | - | Neutralizing Agent |

Workflow Diagram: Esterification

Esterification_Workflow start Start: this compound reagents Add Ethanol and H₂SO₄ Catalyst start->reagents reflux Reflux for 4-6 hours at 80-85°C reagents->reflux workup Cool, Quench in H₂O, Neutralize with Na₂CO₃ reflux->workup filtration Vacuum Filtration workup->filtration drying Dry Under Vacuum filtration->drying product Product: Ethyl 4-(allylamino)benzoate drying->product

Caption: Workflow for the synthesis of ethyl 4-(allylamino)benzoate.

Protocol: Amide Synthesis via Direct Catalytic Amidation

Direct amidation of carboxylic acids with amines is an atom-economical process that avoids the need for pre-activation of the carboxylic acid. While traditionally requiring high temperatures, modern catalysts enable this transformation under milder conditions[2]. Boric acid, for instance, has been shown to be an effective catalyst for the amidation of benzoic acid derivatives[2]. Titanium(IV) chloride (TiCl₄) is another powerful Lewis acid that can mediate the direct condensation of carboxylic acids and amines[3][4].

Experimental Rationale: This protocol uses TiCl₄ as a potent condensing agent. The reaction likely proceeds through a titanium-activated carboxylate intermediate, which is highly susceptible to nucleophilic attack by the amine. Pyridine is used as a base to form the initial carboxylate salt and to scavenge the HCl produced during the reaction[4]. The reaction is performed under an inert atmosphere to prevent the hydrolysis of the TiCl₄ reagent.

Detailed Protocol:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 5.64 mmol) and anhydrous pyridine (0.46 mL, 5.64 mmol).

  • Solvent: Add 20 mL of anhydrous dichloromethane and stir to dissolve.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add TiCl₄ (0.93 mL, 8.46 mmol, 1.5 eq) dropwise via syringe. The solution will likely turn yellow or orange.

  • Nucleophile Addition: After stirring for 10 minutes at 0°C, add benzylamine (0.62 mL, 5.64 mmol) dropwise.

  • Reaction: Remove the ice bath and heat the mixture to reflux (around 40°C) for 12-18 hours, monitoring by TLC.

  • Quenching: After completion, cool the reaction to room temperature and carefully pour it into a beaker with 30 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate (NaHCO₃) solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide.

Quantitative Data Summary:

Reagent Molar Mass ( g/mol ) Amount Used Moles (mmol) Molar Eq.
This compound 177.19 1.0 g 5.64 1.0
Pyridine 79.10 0.46 mL 5.64 1.0
Titanium(IV) chloride 189.68 0.93 mL 8.46 1.5
Benzylamine 107.15 0.62 mL 5.64 1.0

| Dichloromethane | - | 20 mL | - | Solvent |

Workflow Diagram: Amidation

Amidation_Workflow start Start: this compound reagents Add Pyridine, DCM, and TiCl₄ at 0°C under N₂ start->reagents amine Add Benzylamine reagents->amine reflux Reflux for 12-18 hours amine->reflux workup Quench (NH₄Cl), Extract with DCM reflux->workup purify Wash, Dry (Na₂SO₄), Concentrate workup->purify column Silica Gel Chromatography purify->column product Product: N-benzyl-4-(allylamino)benzamide column->product

Caption: Workflow for the TiCl₄-mediated synthesis of an amide derivative.

Part 2: Derivatization of the Allyl Group

The allyl group offers a site for a wide range of transformations, including oxidation, reduction, and addition reactions.[5] This functionality is particularly useful for introducing new pharmacophores or for polymerization applications.

Protocol: Dihydroxylation of the Allyl Double Bond

The conversion of the alkene to a vicinal diol is a common and useful transformation. This can be achieved using various reagents, with potassium permanganate (KMnO₄) under cold, alkaline conditions being a straightforward method.

Experimental Rationale: The reaction involves the syn-addition of two hydroxyl groups across the double bond, proceeding through a cyclic manganate ester intermediate. The reaction is performed at a low temperature (0°C) to prevent over-oxidation and cleavage of the C-C bond. A co-solvent system of t-butanol and water is used to solubilize both the organic starting material and the inorganic permanganate salt.

Detailed Protocol:

  • Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.64 mmol) in a mixture of 25 mL of t-butanol and 25 mL of water. Add sodium hydroxide (0.25 g, 6.25 mmol) and stir until dissolved.

  • Cooling: Cool the reaction flask to 0°C in an ice-salt bath.

  • Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄) (0.98 g, 6.20 mmol) in 20 mL of cold water. Add this purple solution dropwise to the vigorously stirring reaction mixture over 30 minutes, ensuring the temperature remains below 5°C. The reaction will turn from purple to a brown slurry of manganese dioxide (MnO₂).

  • Reaction Time: Stir vigorously at 0°C for 2 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the brown MnO₂ precipitate dissolves and the solution becomes colorless or pale yellow.

  • Acidification: Carefully acidify the solution to pH 3-4 with 1 M HCl. The diol product will precipitate.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with cold water and dry. Recrystallize from an ethanol/water mixture to obtain the pure diol product.

Quantitative Data Summary:

Reagent Molar Mass ( g/mol ) Amount Used Moles (mmol) Molar Eq.
This compound 177.19 1.0 g 5.64 1.0
Potassium Permanganate 158.03 0.98 g 6.20 1.1
Sodium Hydroxide 40.00 0.25 g 6.25 1.1

| t-Butanol / Water | - | 50 mL | - | Solvent |

Part 3: Analytical Characterization

Confirming the structure and purity of synthesized derivatives is a critical step. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential techniques for this purpose.[6][7][8]

Typical Analytical Data:

Compound Technique Expected Observations
This compound ¹H NMR (400 MHz, DMSO-d₆) δ ~12.3 (s, 1H, COOH), δ ~7.7 (d, 2H, Ar-H), δ ~6.6 (d, 2H, Ar-H), δ ~6.0 (m, 1H, =CH), δ ~5.2 (m, 2H, =CH₂), δ ~3.9 (t, 2H, N-CH₂)
ESI-MS (-) [M-H]⁻ at m/z 176.1
Ethyl 4-(allylamino)benzoate ¹H NMR (400 MHz, CDCl₃) δ ~7.9 (d, 2H, Ar-H), δ ~6.6 (d, 2H, Ar-H), δ ~6.0 (m, 1H, =CH), δ ~5.2 (m, 2H, =CH₂), δ ~4.3 (q, 2H, O-CH₂), δ ~3.9 (t, 2H, N-CH₂), δ ~1.4 (t, 3H, CH₃)
ESI-MS (+) [M+H]⁺ at m/z 206.1
4-((2,3-dihydroxypropyl)amino)benzoic acid ¹H NMR (400 MHz, DMSO-d₆) Disappearance of signals at δ ~6.0-5.2 ppm. Appearance of new signals in the δ ~3.3-3.8 ppm range for the diol protons.

| | ESI-MS (-) | [M-H]⁻ at m/z 210.1 |

Conclusion

The protocols detailed in this application note provide a robust framework for the derivatization of this compound at its key reactive sites. By leveraging these distinct functionalities, researchers can access a wide array of novel compounds. The esterification, amidation, and dihydroxylation reactions serve as foundational techniques that can be expanded upon by varying the coupling partners or reaction conditions. Proper analytical characterization is paramount to ensure the successful synthesis and purity of the target molecules, paving the way for their application in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for Derivatization Techniques Using 4-(Dimethylamino)benzoic Acid Reagents. BenchChem.com.
  • SIELC Technologies. Separation of Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]- on Newcrom R1 HPLC column. SIELC.com.
  • Demirayak, S., et al. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie, 335(2-3), 83-8. [Link]

  • Khan, I., et al. (2020). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]

  • Av, N., et al. (2023). Synthetic pathways of obtaining 4-(benzylamino) benzoic acid derivatives. ResearchGate. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry. BenchChem.com.
  • Wikipedia contributors. (2023). Allyl group. Wikipedia. [Link]

  • El-Kassem, L. T. A., et al. (2015). Analytical Methods. RSC Publishing. [Link]

  • Zemski Berry, K. A., et al. (2009). Stable isotope labeled 4-(dimethylamino)benzoic acid derivatives of glycerophosphoethanolamine lipids. Analytical Chemistry, 81(16), 6633-40. [Link]

  • Ramachandran, P. V., et al. (2024). TiF₄-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. [Link]

  • Ramachandran, P. V. (2002). Asymmetric Allylation with 'Boron' Reagents. Science of Synthesis. [Link]

  • SIELC Technologies. (2018). Benzoic acid, 4-(ethylamino)-, ethyl ester. SIELC.com. [Link]

  • Lee, J. I., et al. (2005). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. ResearchGate. [Link]

  • Funston, R., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1927-1933. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. HELIXChrom.com. [Link]

  • ChemistNATE. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. [Link]

  • Cevallos, V. V., & Garcia, M. E. (2016). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 4(1), 1-4. [Link]

  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). [Link]

  • Thompson, B. C., et al. (1994). Evidence that 4-allyl-o-quinones spontaneously rearrange to their more electrophilic quinone methides: potential bioactivation mechanism for the hepatocarcinogen safrole. Chemical Research in Toxicology, 7(3), 443-50. [Link]

  • Wang, D., et al. (2015). Addition of allyl groups to the polymer backbone and subsequent iodo−ene reaction with perfluorohexyl iodide. ResearchGate. [Link]

  • Urosevic, M. G., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2213. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Reactions of benzoic acid with aromatic and aliphatic isocyanates in NMP as solvent. ResearchGate. [Link]

  • Bhowmik, S., & Mukhopadhyay, M. (2015). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 4(9). [Link]

Sources

Introduction: The Versatility of the 4-(Allylamino)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-(Allylamino)benzoic acid in drug discovery.

This compound is a derivative of benzoic acid characterized by an allylamine group attached to the fourth position of the benzene ring.[1] Its molecular formula is C10H11NO2, and it serves as a valuable and versatile building block in both medicinal and synthetic chemistry.[1][2] The unique structure, containing a carboxylic acid group, a secondary amine, and a reactive allyl group, provides multiple points for chemical modification, making it an attractive scaffold for generating diverse molecular libraries.[3] This structural versatility allows for the exploration of a wide range of biological activities, positioning this compound as a significant starting point in modern drug discovery programs.[4][5]

Therapeutic Potential and Known Biological Activities

Derivatives of aminobenzoic acid, including the this compound scaffold, have been investigated for a multitude of therapeutic applications. The ability to substitute at both the amino and carboxyl groups facilitates the development of novel molecules with potential medical uses.[3]

  • Anti-inflammatory and Analgesic Properties : Studies have suggested that this compound itself has potential as an anti-inflammatory and analgesic agent, with the allylamine group potentially contributing to these effects.[1] This makes it a promising candidate for developing new treatments for pain and inflammation.[1][6]

  • Anticancer Activity : The broader family of aminobenzoic acid derivatives has shown significant potential in oncology.[7] These compounds can inhibit tumor growth and metastasis by targeting various signaling pathways, such as TNFα/NFΚB and iNOS/NO.[8] Some derivatives have been found to retard cancer cell growth by inhibiting histone deacetylases (HDACs), leading to apoptosis.[9][10] The structural framework is considered a valuable scaffold for creating compounds with potent anticancer properties.[3][7]

  • Enzyme Inhibition : The aminobenzoic acid core is present in numerous enzyme inhibitors.

    • Tyrosinase Inhibition : Derivatives have been synthesized that show potent inhibitory activity against tyrosinase, an enzyme involved in melanin synthesis, with potential applications in treating skin hyperpigmentation disorders.[11][12]

    • Steroid 5α-Reductase Inhibition : Certain benzoic acid derivatives have been developed as non-steroidal inhibitors of steroid 5α-reductase, an enzyme implicated in conditions like benign prostatic hyperplasia.[13][14]

    • Aldo-Keto Reductase (AKR1C3) Inhibition : Substituted (phenylamino)benzoic acids have been identified as potent and selective inhibitors of AKR1C3, a key enzyme in castrate-resistant prostate cancer (CRPC).[15]

  • Neurodegenerative Diseases : The antioxidant properties of related compounds suggest potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease, where oxidative stress is a key pathological factor.[16][17][18][19] For instance, sodium benzoate, a related compound, has been studied for its effects on brain activity in patients with mild cognitive impairment.[20]

  • Antimicrobial and Antifungal Activity : Schiff bases and other derivatives of 4-aminobenzoic acid have demonstrated significant antibacterial and antifungal properties, even against resistant strains like MRSA.[21][22]

Synthetic Protocols

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methods. Reductive amination is a common and effective strategy.[23]

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of the parent scaffold via reductive amination of 4-aminobenzoic acid.

Materials:

  • 4-Aminobenzoic acid

  • Allyl bromide (or another suitable allylating agent)

  • Sodium carbonate (or another suitable base)

  • Methanol (or another suitable solvent)

  • Sodium borohydride (for reductive amination if starting from an aldehyde)

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Dissolution : In a round-bottom flask, dissolve 1 equivalent of 4-aminobenzoic acid in a suitable solvent like methanol.

  • Base Addition : Add 2-3 equivalents of a base such as sodium carbonate to the solution.

  • Alkylation : Slowly add 1.1 equivalents of allyl bromide to the stirred mixture at room temperature.

  • Reaction Monitoring : Heat the reaction mixture to reflux (e.g., 60-70°C) and monitor the progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and acidify with 2N HCl to a pH of 4-5 to precipitate the product.[24]

  • Purification :

    • Filter the resulting solid precipitate and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization : Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and FTIR.

G cluster_synthesis Synthesis Workflow s1 Dissolve 4-Aminobenzoic Acid and Base in Solvent s2 Add Allyl Bromide s1->s2 s3 Reflux and Monitor Reaction via TLC s2->s3 s4 Solvent Removal and Acidification (pH 4-5) s3->s4 s5 Filter and Recrystallize Crude Product s4->s5 s6 Characterize Final Compound (NMR, MS, FTIR) s5->s6

Caption: General workflow for the synthesis of this compound.

Application Protocols for Biological Evaluation

Once derivatives are synthesized from the this compound scaffold, their biological activity must be assessed. Below are protocols for common assays relevant to the therapeutic areas mentioned.

Protocol 2: In Vitro Tyrosinase Inhibition Assay

This protocol is designed to screen compounds for their ability to inhibit mushroom tyrosinase, a common model enzyme.[11][12]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (dissolved in DMSO)

  • Kojic acid (positive control)[12]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation : Prepare stock solutions of the enzyme, substrate, test compounds, and positive control in the phosphate buffer. The final concentration of DMSO in the well should be kept below 1%.

  • Assay Setup : In a 96-well plate, add the following to each well:

    • 20 µL of test compound solution (at various concentrations).

    • 140 µL of phosphate buffer.

    • 20 µL of mushroom tyrosinase solution.

  • Pre-incubation : Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation : Add 20 µL of L-DOPA solution to each well to start the reaction.

  • Measurement : Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute for 20 minutes) using a microplate reader.

  • Data Analysis :

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition using the formula: Inhibition (%) = [(V_control - V_sample) / V_control] * 100.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Quantitative Data Example: Enzyme Inhibition
Compound IDTarget EnzymeIC50 (µM)Reference
Derivative 4c Human 5α-reductase type 20.82[13][14]
Compound 7 Tyrosinase1.09[12]
Kojic Acid (Std.) Tyrosinase16.67[12]
L-Mimosine (Std.) Tyrosinase3.68[12]
Protocol 3: Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol assesses the effect of synthesized compounds on the viability of cancer cell lines, a primary step in anticancer drug discovery.[22]

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Test compounds (dissolved in DMSO)

  • Doxorubicin (positive control)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding : Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (DMSO) and a no-treatment control. Incubate for another 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability using the formula: Viability (%) = (Abs_sample / Abs_control) * 100.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

G cluster_workflow Drug Discovery Workflow start Scaffold Selection: This compound lib Library Synthesis: Derivative Generation start->lib screen Primary Screening: Enzyme/Cell-based Assays lib->screen hit Hit Identification (IC50 < 10 µM) screen->hit lead Lead Optimization: SAR Studies hit->lead preclin Preclinical Studies: In Vivo Models lead->preclin

Caption: A typical drug discovery cascade using a core scaffold.

Conclusion and Future Directions

This compound is a privileged scaffold in medicinal chemistry, offering a robust and adaptable platform for the synthesis of novel therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and enzyme-inhibiting properties. The protocols outlined above provide a foundational framework for researchers to synthesize and evaluate new compounds based on this versatile core. Future research should focus on expanding the structural diversity of derivative libraries and exploring their potential against a broader range of biological targets, including those in emerging areas like neurodegenerative and infectious diseases.[3][16]

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 4-(Allylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of 4-(Allylamino)benzoic Acid in Heterocyclic Synthesis

This compound is a readily accessible bifunctional molecule that serves as an excellent starting material for the synthesis of a diverse array of novel heterocyclic compounds. The presence of both an allylamine and a benzoic acid moiety within the same structure opens up multiple avenues for intramolecular cyclization reactions, leading to the formation of privileged scaffolds in medicinal chemistry and materials science. The strategic positioning of the reactive allyl group and the versatile carboxylic acid functionality allows for the construction of complex molecular architectures with potential applications as pharmaceuticals, agrochemicals, and functional materials.[1][2]

This guide provides detailed protocols and mechanistic insights into three key synthetic strategies for transforming this compound into valuable heterocyclic systems: iodine-mediated electrophilic cyclization for the synthesis of quinoline derivatives, palladium-catalyzed intramolecular cyclization, and the synthesis of benzoxazine precursors. The protocols are designed to be robust and adaptable, providing a solid foundation for further exploration and derivatization.

Strategic Approaches to Heterocycle Construction

The synthetic utility of this compound lies in the strategic intramolecular reactions that can be employed to construct new ring systems. The choice of reagent and reaction conditions dictates the type of heterocycle formed.

logical_relationship start This compound quinoline Quinoline Derivatives start->quinoline  Iodine-Mediated  Electrophilic Cyclization p_heterocycles Palladium-Catalyzed Heterocycles start->p_heterocycles  Palladium-Catalyzed  Intramolecular Cyclization benzoxazine Benzoxazine Precursors start->benzoxazine  Reaction with Formaldehyde  and a Phenol

Caption: Synthetic pathways from this compound.

I. Synthesis of Quinolines via Iodine-Mediated Electrophilic Cyclization

The synthesis of quinolines, a core scaffold in numerous pharmaceuticals, can be efficiently achieved from this compound through an iodine-mediated intramolecular electrophilic aromatic cyclization.[3][4] This method offers an environmentally benign alternative to metal-catalyzed processes, utilizing molecular iodine as a mild Lewis acid catalyst.[3]

Mechanistic Rationale

The reaction is proposed to proceed through the formation of an iodonium ion intermediate from the reaction of molecular iodine with the allyl group. This is followed by an intramolecular electrophilic attack of the activated double bond onto the electron-rich aromatic ring. Subsequent elimination of a proton and oxidation leads to the formation of the aromatic quinoline ring system. The presence of a base is crucial for neutralizing the generated HI and facilitating the rearomatization step.

mechanism_iodocyclization A This compound + I₂ B Iodonium Ion Intermediate A->B Activation C Intramolecular Electrophilic Attack B->C Cyclization D Cyclized Intermediate C->D E Deprotonation & Oxidation D->E Base F Quinoline Derivative E->F Aromatization

Caption: Proposed mechanism for iodine-mediated quinoline synthesis.

Experimental Protocol

Materials:

  • This compound

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • Chloroform (CHCl₃), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃) solution, saturated

  • Sodium chloride (NaCl) solution, saturated (brine)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous chloroform (10 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).

  • Stir the suspension at room temperature for 10 minutes.

  • Add molecular iodine (1.2 mmol) portion-wise over 5 minutes.

  • Heat the reaction mixture to reflux (approximately 60-65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to reduce the excess iodine. Stir until the iodine color disappears.

  • Separate the organic layer. Extract the aqueous layer with chloroform (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired quinoline-6-carboxylic acid derivative.

Expected Results and Characterization

The expected product is a substituted quinoline-6-carboxylic acid. The yield is anticipated to be in the range of 70-85% based on related literature.[3]

Compound Expected Yield ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm) MS (m/z)
Quinoline-6-carboxylic acid derivative 70-85%13.5-12.5 (s, 1H, COOH), 9.0-7.5 (m, aromatic protons)>165 (C=O), 160-120 (aromatic carbons)[M+H]⁺

II. Palladium-Catalyzed Intramolecular Cyclization

Palladium catalysis offers a powerful and versatile platform for the synthesis of a variety of heterocyclic compounds from unsaturated amines.[5][6][7][8][9] Depending on the reaction conditions and the specific palladium catalyst system employed, different cyclization pathways can be accessed, leading to the formation of indoles, quinolines, or other N-heterocycles.

Mechanistic Considerations: Avenues of Reactivity

Palladium-catalyzed cyclization of this compound can proceed through several mechanistic manifolds. A common pathway involves the coordination of the palladium catalyst to the alkene, followed by an intramolecular nucleophilic attack of the amine (aminopalladation) or a C-H activation/cyclization sequence. The specific outcome is highly dependent on the ligands, oxidant, and solvent system used.

mechanism_pd_cyclization cluster_aminopalladation Aminopalladation Pathway cluster_ch_activation C-H Activation Pathway A This compound + Pd(II) B π-Allyl Palladium Complex A->B C Intramolecular Nucleophilic Attack B->C D Cyclized Pd-Intermediate C->D E β-Hydride Elimination D->E F Heterocyclic Product + Pd(0) E->F G This compound + Pd(II) H C-H Activation G->H I Palladacycle Intermediate H->I J Reductive Elimination I->J K Heterocyclic Product + Pd(0) J->K

Caption: Potential palladium-catalyzed cyclization pathways.

Experimental Protocol (General)

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂) or a similar palladium catalyst

  • Ligand (e.g., a phosphine ligand like PPh₃ or a specialized ligand)

  • Oxidant (e.g., benzoquinone, O₂ atmosphere)

  • Base (e.g., sodium acetate, triethylamine)

  • Solvent (e.g., DMSO, DMF, acetic acid)

Procedure:

  • In a sealable reaction vessel, combine this compound (1.0 mmol), palladium(II) acetate (5 mol%), the chosen ligand (10 mol%), and the base (2.0 mmol).

  • Add the anhydrous solvent (5 mL) and the oxidant (if required).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Anticipated Products and Versatility

The versatility of palladium catalysis means that by tuning the reaction conditions, one could potentially access different heterocyclic cores. For instance, under certain oxidative conditions, an indole-based structure might be formed through a formal [4+1] cycloaddition, while other conditions might favor the formation of a six-membered ring.

Potential Product Key Reaction Conditions Potential Applications
Indole-6-carboxylic acid Oxidative C-H activation conditionsPharmaceutical intermediates, signaling molecule mimics
Tetrahydroquinoline-6-carboxylic acid Reductive Heck-type conditionsBioactive scaffolds, building blocks for complex molecules

III. Synthesis of Benzoxazine Precursors

Benzoxazines are a class of thermosetting resins with excellent thermal and mechanical properties.[10][11] this compound can be incorporated into benzoxazine structures, potentially leading to novel polymers with tailored properties. The synthesis typically involves a Mannich-like condensation reaction with formaldehyde and a phenolic compound.[12]

Reaction Scheme

The formation of a benzoxazine monomer involves the reaction of the secondary amine of this compound with formaldehyde and a phenol. The resulting monomer contains the polymerizable benzoxazine ring and the functional carboxylic acid and allyl groups.

workflow_benzoxazine start This compound + Phenol + Formaldehyde intermediate Mannich-like Condensation start->intermediate product Benzoxazine Monomer intermediate->product polymer Thermosetting Polymer product->polymer Thermal Curing

Caption: Workflow for benzoxazine monomer synthesis and polymerization.

Experimental Protocol

Materials:

  • This compound

  • Phenol (or a substituted phenol)

  • Paraformaldehyde

  • Solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and phenol (1.0 mmol) in the chosen solvent (10 mL).

  • Add paraformaldehyde (2.2 mmol) to the solution.

  • Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the benzoxazine monomer.

Potential Applications of the Resulting Benzoxazine

The resulting benzoxazine monomer, containing both a carboxylic acid and an allyl group, is a trifunctional building block. The benzoxazine ring can undergo thermally induced ring-opening polymerization to form a high-performance polybenzoxazine.[12] The carboxylic acid and allyl groups can be used for further post-polymerization modifications, such as cross-linking or grafting, to create advanced materials with tailored properties.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a range of novel heterocyclic compounds. The methodologies presented herein, including iodine-mediated cyclization, palladium-catalyzed reactions, and benzoxazine synthesis, provide robust and adaptable protocols for accessing quinolines, indoles, and polymer precursors. These heterocyclic scaffolds are of significant interest in drug discovery and materials science, and the protocols provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this readily available starting material.

References

  • Batchu, H., Bhattacharyya, S., & Batra, S. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters, 14(24), 6330–6333. [Link]

  • Batchu, H., Bhattacharyya, S., & Batra, S. (2012). Iodine-mediated intramolecular electrophilic aromatic cyclization in allylamines: a general route to synthesis of quinolines, pyrazolo[4,3-b]pyridines, and thieno[3,2-b]pyridines. PubMed. [Link]

  • Zhu, C., Nurko, M., Day, C. S., & Lukesh, J. C. 3rd. (2022). Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. The Journal of Organic Chemistry, 87(13), 8390–8395. [Link]

  • Zhu, C., Nurko, M., Day, C. S., & Lukesh, J. C. 3rd. (2022). Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. PubMed. [Link]

  • Zhu, C., Nurko, M., Day, C. S., & Lukesh, J. C. 3rd. (2022). Arylselenyl Radical-Mediated Cyclization of N -(2-Alkynyl)anilines: Access to 3-Selenylquinolines. ResearchGate. [Link]

  • Fiumana, A., Lombardo, M., & Trombini, C. (2002). Synthesis and Iodocyclization of Homoallylic Hydroxylamines. The Journal of Organic Chemistry, 67(23), 8145–8148. [Link]

  • Reddy, C. R., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Neumann, J. J., Rakshit, S., Dröge, T., Würtz, S., & Glorius, F. (2011). Exploring the oxidative cyclization of substituted N-aryl enamines: Pd-catalyzed formation of indoles from anilines. PubMed. [Link]

  • Liu, X., et al. (2019). Synthesis, polymerization kinetics of 4-allyl-substituted 1,3-benzoxazine and properties of resulting polymer. ResearchGate. [Link]

  • Author(s). (Year). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. National Institutes of Health. [Link]

  • Liu, X., et al. (2019). Synthesis of novel allylamine-fluorene based benzoxazine and its copolymerization with typical benzoxazine: curing behavior and thermal properties. New Journal of Chemistry. [Link]

  • Author(s). (Year). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. National Institutes of Health. [Link]

  • Narwal, S., Kumar, S., & Verma, P. K. (2017). Synthesis of (4-(quinolin-5-ylamino)butanol) and (2-methyl-3-(2-methylpyrrolidin-1-yl)quinoline). ResearchGate. [Link]

  • Al-Taie, D. J. (2025). Innovative Syntheses of Benzoxazines with Improved Thermal and Mechanical Performance. Indian Journal of Chemistry. [Link]

  • Sibi, M. P., & Patil, K. (2003). N-silyl-tethered radical cyclizations: a new synthesis of gamma-amino alcohols. PubMed. [Link]

  • Author(s). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Author(s). (Year). Iodocyclization of 2-allylphenol. ResearchGate. [Link]

  • Author(s). (2019). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. JETIR. [Link]

  • Mahajan, N. D., & Jain, N. (2021). Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. Natural Volatiles & Essential Oils. [Link]

  • Author(s). (Year). Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. MDPI. [Link]

  • Author(s). (2024). Heterocyclic Compounds: A Study of its Biological Activity. Al-Nahrain Journal of Science. [Link]

  • Fousteris, M., Chevrin, C., Le Bras, J., & Muzart, J. (2006). Water-Promoted Iodocyclization of 2-Allylphenols. ResearchGate. [Link]

  • Author(s). (Year). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Author(s). (2022). Applications of Heterocyclic Compounds. Encyclopedia MDPI. [Link]

  • Author(s). (Year). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

  • Author(s). (2024). Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl ‎compounds and carboxylic acids with Evaluation some of them for biological activity. Iraqi Journal of Science. [Link]

  • Author(s). (2015). Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. ResearchGate. [Link]

  • Author(s). (Year). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. ResearchGate. [Link]

  • Author(s). (Year). Heterocycles 38. Biocatalytic Synthesis of New Heterocyclic Mannich Bases and Derivatives. ResearchGate. [Link]

  • Author(s). (Year). Cycloisomerization of alkynoic acids and N-tosylalkynylamides promoted by palladium indenediide pincer complexes. ResearchGate. [Link]

  • Laha, J. K., & Hunjan, M. K. (2022). Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. Organic Chemistry Portal. [Link]

  • Author(s). (2023). Palladium Catalyzed Allylic C-H Oxidation Enabled by Bicyclic Sulfoxide Ligands. MDPI. [Link]

  • Author(s). (Year). Palladium-Catalyzed Cyclization of Propargylic Compounds. ResearchGate. [Link]

  • Author(s). (Year). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. National Institutes of Health. [Link]

  • Author(s). (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. PubMed. [Link]

Sources

Application Notes and Protocols for the Quantification of 4-(Allylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Allylamino)benzoic acid is a key intermediate in the synthesis of various organic molecules and pharmaceutical compounds. Its quantification is crucial for process monitoring, quality control of final products, and in research and development to ensure the desired reaction stoichiometry and yield. This document provides detailed analytical methods for the accurate and precise quantification of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies are grounded in established analytical principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3][4]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₂External Knowledge
Molecular Weight177.20 g/mol External Knowledge
AppearanceSolidExternal Knowledge
Key Functional GroupsCarboxylic Acid, Secondary Aromatic Amine, AlkeneExternal Knowledge

These functional groups dictate the molecule's chromatographic behavior and spectroscopic properties, forming the basis for the selection of the analytical techniques detailed below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is the premier method for the quantification of this compound due to its specificity, sensitivity, and robustness. The presence of a chromophore in the aromatic ring allows for sensitive UV detection.

Causality in Method Design

The selection of a C18 column is based on the non-polar nature of the benzene ring and the allyl group, which will interact with the stationary phase. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure adequate retention and sharp peak shape. The acidic pH of the buffer suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks on a reverse-phase column. UV detection at the wavelength of maximum absorbance (λmax) ensures the highest sensitivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) A->B C Sonicate to Dissolve B->C D Dilute to Final Concentration C->D E Inject into HPLC System D->E F Isocratic Elution on C18 Column E->F G UV Detection at λmax F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J caption HPLC-UV Workflow for this compound Quantification

Caption: HPLC-UV Workflow for this compound Quantification.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with isocratic pump, autosampler, and UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Preparation of Mobile Phase:

  • Prepare a 20 mM potassium dihydrogen phosphate buffer.

  • Adjust the pH of the buffer to 3.0 with orthophosphoric acid.

  • The mobile phase is a mixture of the phosphate buffer and acetonitrile (e.g., 60:40 v/v).

  • Filter and degas the mobile phase before use.

4. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in the mobile phase.

  • Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve and dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[5]

6. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 30 °C

  • UV detection: Determine the λmax of this compound (typically in the range of 254-285 nm for similar compounds) and monitor at this wavelength.

7. System Suitability:

  • Inject the 25 µg/mL standard solution five times.

  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

8. Validation Parameters (as per ICH Q2(R1)): [1][2][4]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy 98.0% to 102.0% recovery
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity Peak purity and resolution from potential impurities
Robustness Insensitive to small changes in mobile phase composition, pH, and flow rate

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile samples or when higher specificity is required, GC-MS is a powerful alternative. The carboxylic acid group of this compound requires derivatization to increase its volatility for GC analysis.

Rationale for Derivatization

Direct injection of this compound into a GC system can lead to poor peak shape and thermal degradation. Derivatization, for instance, by silylation (e.g., with BSTFA) or esterification (e.g., with diazomethane), converts the polar carboxylic acid and secondary amine groups into less polar, more volatile derivatives, enabling sharp chromatographic peaks and reproducible quantification.[6]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Solvent (e.g., Acetonitrile) A->B C Add Derivatizing Agent (e.g., BSTFA) B->C D Heat to Complete Reaction C->D E Inject into GC-MS System D->E F Separation on Capillary Column E->F G Mass Spectrometry Detection (SIM mode) F->G H Extract Ion Chromatogram G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J caption GC-MS Workflow for this compound Quantification

Caption: GC-MS Workflow for this compound Quantification.

Detailed Protocol: GC-MS

1. Materials and Reagents:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Acetonitrile (anhydrous)

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

2. Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

3. Derivatization Procedure:

  • Prepare standard and sample solutions in anhydrous acetonitrile.

  • To 100 µL of the solution, add 100 µL of BSTFA.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Injector temperature: 250 °C

  • Oven program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Carrier gas: Helium at a constant flow of 1.2 mL/min.

  • MS transfer line temperature: 280 °C

  • Ion source temperature: 230 °C

  • Ionization mode: Electron Ionization (EI) at 70 eV.

  • Acquisition mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry offers a simpler, high-throughput method for quantification, although with lower specificity compared to chromatographic techniques. This method is suitable for pure samples or simple mixtures where interfering substances are absent.

Principle of Quantification

The aromatic ring in this compound absorbs UV radiation. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. Quantification is achieved by measuring the absorbance at the wavelength of maximum absorption (λmax) and comparing it to a calibration curve prepared from standards of known concentrations.[7][8][9][10][11]

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_data Data Analysis A Prepare Stock Solution B Create Serial Dilutions A->B C Scan for λmax B->C D Measure Absorbance of Standards & Samples C->D E Plot Calibration Curve (Absorbance vs. Concentration) D->E F Determine Sample Concentration E->F caption UV-Vis Spectrophotometry Workflow

Sources

Application Notes & Protocols: High-Throughput Screening Assays for 4-(Allylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing high-throughput screening (HTS) assays involving 4-(Allylamino)benzoic acid. This document offers detailed protocols for both biochemical and cell-based screening, grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction to this compound: A Compound of Interest

This compound is a benzoic acid derivative with the molecular formula C₁₀H₁₁NO₂.[1][2] It serves as a versatile building block in medicinal and synthetic chemistry.[1] Notably, its structural motif suggests potential for biological activity, with some studies pointing towards possible anti-inflammatory and analgesic properties.[1] The allylamine group, in particular, may contribute to these effects. Furthermore, structurally related benzoylbenzoic acid derivatives have demonstrated inhibitory activity against enzymes such as steroid 5α-reductase, highlighting the potential of this chemical scaffold in drug discovery.[3]

Given its chemical features and potential therapeutic relevance, this compound is a compelling candidate for high-throughput screening campaigns to identify and characterize its biological targets and mechanisms of action. This guide outlines robust HTS methodologies to explore its potential as an enzyme inhibitor and a modulator of cellular signaling pathways.

Part 1: Biochemical High-Throughput Screening - A Fluorescence-Based Enzyme Inhibition Assay

Biochemical assays are fundamental in HTS for directly assessing the interaction of a compound with a purified biological target, such as an enzyme.[4] Fluorescence-based assays are a popular choice due to their high sensitivity, wide dynamic range, and amenability to automation.[5][6]

Here, we describe a hypothetical fluorescence polarization (FP) assay to screen this compound as a potential inhibitor of a purified enzyme, for instance, a kinase or a protease, which are common targets in drug discovery.[7] FP assays are homogeneous, meaning they do not require separation of bound and free components, making them ideal for HTS.[8] The principle relies on the change in the rotational speed of a fluorescently labeled ligand (probe) upon binding to a larger molecule (the enzyme). When the probe is unbound, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the enzyme, its tumbling is slower, leading to higher fluorescence polarization. A compound that inhibits the binding of the probe to the enzyme will result in a decrease in fluorescence polarization.

Workflow for a Fluorescence Polarization-Based Enzyme Inhibition Assay

HTS_FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Prep Prepare this compound and Control Compound Library in DMSO Dispense_Cmpd Dispense Compounds (Test, Positive, Negative Controls) to Assay Plate Compound_Prep->Dispense_Cmpd Reagent_Prep Prepare Assay Buffer, Enzyme Stock, and Fluorescent Probe Stock Add_Enzyme Add Enzyme Solution to all wells Reagent_Prep->Add_Enzyme Add_Probe Add Fluorescent Probe to all wells Reagent_Prep->Add_Probe Dispense_Cmpd->Add_Enzyme Incubate1 Incubate at Room Temperature Add_Enzyme->Incubate1 Incubate1->Add_Probe Incubate2 Incubate to reach Binding Equilibrium Add_Probe->Incubate2 Read_Plate Read Fluorescence Polarization on a Plate Reader Incubate2->Read_Plate Calculate_Z Calculate Z'-factor from Controls Read_Plate->Calculate_Z Determine_Activity Determine Percent Inhibition for each compound concentration Calculate_Z->Determine_Activity Generate_Curves Generate Dose-Response Curves and calculate IC50 values Determine_Activity->Generate_Curves

Caption: Workflow for a fluorescence polarization-based HTS assay.

Detailed Protocol: Fluorescence Polarization Enzyme Inhibition Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
  • Enzyme Stock: Prepare a 2X concentrated solution of the purified enzyme in Assay Buffer. The final concentration should be optimized to yield a significant FP signal window.
  • Fluorescent Probe Stock: Prepare a 2X concentrated solution of the fluorescently labeled ligand in Assay Buffer. The final concentration should ideally be at or below its dissociation constant (Kd) for the enzyme.
  • Compound Plates: Prepare serial dilutions of this compound in 100% DMSO. Typically, an 11-point, 3-fold serial dilution starting from 10 mM is prepared. Also, prepare plates with a known inhibitor (positive control) and DMSO alone (negative control).

2. Assay Procedure (384-well format):

  • Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound concentration from the compound plates to the corresponding wells of a low-volume 384-well black assay plate.
  • Add 5 µL of the 2X enzyme stock solution to all wells.
  • Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
  • Add 5 µL of the 2X fluorescent probe stock solution to all wells.
  • Centrifuge the plate again.
  • Incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
  • Read the fluorescence polarization on a suitable plate reader.

3. Data Analysis and Interpretation:

  • Z'-factor Calculation: The quality and robustness of the assay are assessed by calculating the Z'-factor using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
  • Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
  • σ_pos and σ_neg are the standard deviations of the positive and negative controls.
  • μ_pos and μ_neg are the means of the positive and negative controls.
  • Percent Inhibition Calculation:
  • % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))
  • Dose-Response Curves: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
ParameterValueDescription
Plate Format384-wellHigh-density for increased throughput.
Assay Volume10 µLReduces reagent consumption.
Compound Concentration Range0.1 µM - 100 µMTypical range for initial screening.
Z'-factor> 0.7Indicates a robust and reliable assay.
ReadoutFluorescence Polarization (mP)Sensitive detection of binding events.

Part 2: Cell-Based High-Throughput Screening - A Reporter Gene Assay

Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context.[4][9] They can provide insights into a compound's effects on cellular pathways, its cell permeability, and potential cytotoxicity.[10][11] A reporter gene assay is a common type of cell-based HTS used to monitor the activation or inhibition of a specific signaling pathway.

Here, we describe a hypothetical luciferase reporter gene assay to screen this compound for its ability to modulate an inflammation-related signaling pathway, such as the NF-κB pathway. In this assay, cells are engineered to express the luciferase gene under the control of a promoter containing NF-κB response elements. When the NF-κB pathway is activated (e.g., by a pro-inflammatory stimulus), luciferase is produced, which generates a luminescent signal upon the addition of its substrate. A compound that inhibits this pathway will reduce the luminescent signal.

Workflow for a Luciferase Reporter Gene Assay

HTS_Reporter_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Cell_Culture Culture Reporter Cell Line (e.g., HEK293 with NF-κB-Luciferase) Seed_Cells Seed cells into 384-well white plates Cell_Culture->Seed_Cells Compound_Prep Prepare this compound and Control Compound Library in DMSO Add_Cmpd Add Compounds (Test, Positive, Negative Controls) Compound_Prep->Add_Cmpd Incubate_Cells Incubate overnight to allow attachment Seed_Cells->Incubate_Cells Incubate_Cells->Add_Cmpd Incubate_Cmpd Incubate for a defined period (e.g., 1 hour) Add_Cmpd->Incubate_Cmpd Add_Stimulus Add Stimulus (e.g., TNF-α) to induce pathway activation Incubate_Cmpd->Add_Stimulus Incubate_Stim Incubate for 6-8 hours Add_Stimulus->Incubate_Stim Add_Reagent Add Luciferase Assay Reagent Incubate_Stim->Add_Reagent Read_Plate Read Luminescence Add_Reagent->Read_Plate Calculate_Z Calculate Z'-factor from Controls Read_Plate->Calculate_Z Determine_Activity Determine Percent Inhibition Calculate_Z->Determine_Activity Generate_Curves Generate Dose-Response Curves and calculate IC50 values Determine_Activity->Generate_Curves

Caption: Workflow for a luciferase reporter gene HTS assay.

Detailed Protocol: NF-κB Luciferase Reporter Assay

1. Cell Culture and Seeding:

  • Maintain a stable cell line (e.g., HEK293) containing an NF-κB-luciferase reporter construct in appropriate growth medium.
  • On the day before the assay, harvest the cells and resuspend them in fresh medium.
  • Dispense 20 µL of the cell suspension (e.g., 5,000 cells) into each well of a 384-well solid white assay plate.
  • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

2. Assay Procedure:

  • Prepare compound plates with serial dilutions of this compound, a known NF-κB inhibitor (positive control), and DMSO (negative control).
  • Transfer 50 nL of compounds to the cell plates.
  • Incubate for 1 hour at 37°C.
  • Prepare a solution of a pro-inflammatory stimulus (e.g., TNF-α) at a concentration that induces a robust reporter signal (typically the EC₈₀).
  • Add 5 µL of the stimulus solution to all wells except for the unstimulated control wells.
  • Incubate for 6-8 hours at 37°C.
  • Equilibrate the plates and the luciferase detection reagent to room temperature.
  • Add 25 µL of the luciferase detection reagent to each well.
  • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
  • Read the luminescence on a plate reader.

3. Data Analysis and Interpretation:

  • Data analysis follows a similar procedure to the biochemical assay, including Z'-factor calculation, determination of percent inhibition, and generation of dose-response curves to obtain IC₅₀ values.
  • It is also advisable to run a parallel cytotoxicity assay to ensure that the observed inhibition is not due to a general toxic effect of the compound on the cells.
ParameterValueDescription
Cell LineHEK293 with NF-κB-Luc ReporterStable and well-characterized for reporter assays.
Seeding Density5,000 cells/wellOptimized for signal and cell health in a 384-well format.
StimulusTNF-α (EC₈₀)Induces a strong and reproducible activation of the NF-κB pathway.
ReadoutLuminescenceHigh sensitivity and low background signal.
Counter-screenCytotoxicity AssayEssential to rule out false positives due to toxicity.

Conclusion

The high-throughput screening assays detailed in these application notes provide a robust framework for investigating the biological activity of this compound. The fluorescence polarization assay offers a direct measure of its potential to inhibit a purified enzyme, while the luciferase reporter gene assay provides insights into its effects on a specific cellular signaling pathway in a more physiological context. By employing these well-established HTS methodologies, researchers can efficiently screen compound libraries and identify promising lead candidates for further drug development.

References

  • Mäenpää, J., et al. (2007). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. Analytical Biochemistry, 366(2), 194-201.
  • McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry, 46(19), 4265-4272. Available from: [Link]

  • Wang, L., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry, 91(1), 191-209. Available from: [Link]

  • An, W. F., & Tolliday, N. (2010). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening. Current Protocols in Chemical Biology, 2(4), 231-251. Available from: [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial Chemistry & High Throughput Screening, 6(3), 167-176. Available from: [Link]

  • Subissi, L., et al. (2020). A fluorescence-based high throughput-screening assay for the SARS-CoV RNA synthesis complex. Antiviral Research, 182, 104890. Available from: [Link]

  • Wang, L., et al. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry, 91(1), 191-209. Available from: [Link]

  • Dunyach, J. J., & Glickman, F. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 7(11), 1546-1551. Available from: [Link]

  • Macarron, R., et al. (2011). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 54(19), 6751-6769. Available from: [Link]

  • Zhang, X., & Zhang, R. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available from: [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Broad Institute. Available from: [Link]

  • Edwards, B. S., et al. (2013). Cell-Based Screening Using High-Throughput Flow Cytometry. Current Protocols in Cytometry, Chapter 11, Unit 11.10. Available from: [Link]

  • Witek, K., et al. (2013). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 94(3), 263-276. Available from: [Link]

  • LookChem. (n.d.). This compound. Available from: [Link]

  • Hartmann, R. W., et al. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie, 335(2-3), 83-88. Available from: [Link]

  • PubChem. (n.d.). 4-(Benzoylamino)benzoic acid. Available from: [Link]

Sources

Application Note & Protocol: Strategies for Amide Coupling Reactions with 4-(Allylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and proteins and appearing in approximately 25% of all available pharmaceutical drugs.[1] Consequently, the reliable and efficient formation of amides via the coupling of a carboxylic acid and an amine is one of the most frequently performed reactions in the field.[2][3] This document provides a detailed guide to performing amide coupling reactions using 4-(allylamino)benzoic acid, a versatile building block that incorporates a reactive allyl group for potential downstream functionalization.

This guide is designed for researchers and drug development professionals. It moves beyond simple step-by-step instructions to explain the underlying principles of reagent selection, reaction optimization, and troubleshooting, ensuring a higher probability of success for this critical transformation.

Core Principles: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[4] To overcome this, the carboxylic acid must be "activated" into a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is the fundamental role of coupling reagents.

The general process involves two key steps, often performed in a single pot:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an active ester, O-acylisourea, or acylphosphonium species.[3]

  • Coupling: The amine nucleophile attacks this activated intermediate to form the desired amide bond, regenerating the coupling reagent's byproduct.[5]

For a substrate like this compound, two key structural features must be considered:

  • The Carboxylic Acid: The electronic properties of the benzene ring can influence the reactivity of the carboxyl group.

  • The Secondary Amine: The secondary amine is a nucleophile and could potentially react with an activated carboxylic acid. However, in the context of coupling this molecule to another amine, the primary focus is on activating its carboxylic acid functionality. The allyl group is generally stable under standard amide coupling conditions but care should be taken to avoid harsh conditions that could lead to side reactions.

Selecting the Right Tools: Coupling Reagents, Additives, and Bases

The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, potential for racemization (if chiral centers are present), and the nucleophilicity of the amine coupling partner.[6][7]

Table 1: Comparative Guide to Common Amide Coupling Reagents
Reagent ClassExample Reagent(s)Mechanism of ActionAdvantagesCommon Disadvantages
Carbodiimides EDC, DCC, DICForms a highly reactive O-acylisourea intermediate.[8]Cost-effective, widely used. EDC byproducts are water-soluble, simplifying workup.[5]High risk of racemization for chiral acids. DCC byproduct (DCU) is insoluble and requires filtration.[9][10]
Uronium/Aminium Salts HATU, HBTU, HCTUReacts with the carboxylate to form a highly reactive OAt- or OBt-active ester.[5][11]High coupling efficiency, fast reaction rates, low racemization.[7][9][11] HATU is often superior for difficult couplings.[7]Higher cost. Can react with the amine to form a guanidinium byproduct if addition order is not controlled.
Phosphonium Salts PyBOP, PyAOPForms an OBt- or OAt-phosphonium active ester.Efficient, less prone to forming guanidinium side products compared to uronium salts. PyAOP is effective for hindered couplings.[9]Byproduct (HMPA from BOP) can be carcinogenic; PyBOP is a safer alternative.
The Role of Additives and Bases:
  • Additives (e.g., HOBt, HOAt, OxymaPure): When used with carbodiimides, these additives form active esters that are more stable than the O-acylisourea intermediate.[12] This strategy significantly suppresses side reactions and minimizes racemization.[6][12]

  • Bases (e.g., DIPEA, TEA, NMM): A non-nucleophilic organic base is essential. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion needed to react with the coupling reagent.[5] It also neutralizes any acidic byproducts formed during the reaction. Typically, 2-3 equivalents of base are used.[5][6]

Experimental Protocols

The following protocols are robust starting points for the coupling of this compound with a primary or secondary amine. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[5] Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are crucial to prevent hydrolysis of the activated intermediate.[6]

Workflow Overview

The general workflow for both protocols is summarized in the diagram below. The key difference lies in the reagents used for the activation step.

G cluster_prep 1. Reagent Preparation cluster_activation 2. Carboxylic Acid Activation cluster_coupling 3. Amide Bond Formation cluster_analysis 4. Monitoring & Workup prep_acid Dissolve this compound (1.0 eq) in Anhydrous Solvent add_reagents Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) prep_acid->add_reagents prep_amine Prepare Amine Solution (1.0-1.2 eq) add_amine Add Amine Solution prep_amine->add_amine stir_activation Stir for 15-30 min at 0°C to RT (Pre-activation) add_reagents->stir_activation stir_activation->add_amine stir_reaction Stir at RT for 1-24h add_amine->stir_reaction monitor Monitor by TLC or LC-MS stir_reaction->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify

Caption: General workflow for amide coupling.

Protocol 1: HATU-Mediated Coupling

This protocol is highly effective and generally provides high yields with minimal side products. It is an excellent first choice for most applications, including potentially difficult or sterically hindered substrates.[6][7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0–1.2 equiv)

  • HATU (1.1–1.5 equiv)[6]

  • N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)[5]

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.[5]

  • Dissolution: Add anhydrous DMF to dissolve the solids (to a typical concentration of 0.1–0.5 M).

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise while stirring.[5] Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.[5][6]

  • Coupling: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 24 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5][6]

  • Workup: Upon completion, quench the reaction by adding water or saturated aqueous NH₄Cl.[6] Dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl (or 10% citric acid), saturated aqueous NaHCO₃, and brine.[13]

  • Purification: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[6] Purify the crude product by flash column chromatography or recrystallization.[14][15]

Protocol 2: EDC/HOBt-Mediated Coupling

This is a classic, cost-effective method. The use of HOBt is critical for suppressing side reactions and potential racemization if the amine partner is chiral.[12]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)[12]

  • HOBt (1.2 equiv)[12]

  • DIPEA or Triethylamine (TEA) (2.5 equiv)[12]

  • Anhydrous DMF or DCM

  • Standard glassware

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[12]

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM.

  • Activation: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[12]

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 8-24 hours.[12]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Mechanistic Insight: The HATU Catalytic Cycle

Understanding the reaction mechanism is key to troubleshooting. The HATU-mediated coupling proceeds via the formation of a highly reactive OAt-active ester.

G Acid R-COOH (this compound) Carboxylate R-COO⁻ Acid->Carboxylate + Base - HB⁺ Base Base (DIPEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases Amide Amide Product ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide HOAt HOAt⁻ Amide->HOAt releases

Caption: Mechanism of HATU-mediated amide coupling.[5][11]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete activation of the carboxylic acid.[6]2. Hydrolysis of the activated intermediate due to moisture.[6]3. Amine is protonated and non-nucleophilic.[6]1. Increase equivalents of coupling reagent and base. Ensure sufficient pre-activation time (15-30 min).[5][6]2. Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere.[6]3. Ensure sufficient base (at least 2 equiv) is present to deprotonate both the carboxylic acid and any amine salt.
Significant Side Reactions 1. Racemization of a chiral center (if applicable).2. For uronium reagents, reaction of the amine with the coupling reagent itself.1. Use an additive like HOBt or OxymaPure. Run the reaction at a lower temperature (0 °C).[6]2. Pre-activate the carboxylic acid with the coupling reagent before adding the amine.[5]
Difficult Purification 1. Water-soluble byproducts (e.g., from EDC, tetramethylurea from HATU).2. Unreacted starting materials.1. Perform a thorough aqueous workup with acidic, basic, and brine washes to remove byproducts.[5][6]2. Drive the reaction to completion by using a slight excess (1.1-1.2 equiv) of one coupling partner (usually the less expensive one).[10] Use chromatography for purification.[14]

References

  • Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. BenchChem.
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Application Notes and Protocols for Amide Bond Formation using 1-Hydroxybenzotriazole Hydr
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • HATU. Wikipedia. [Link]

  • General Procedure III: Amide Coupling. Bio-protocol. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health. [Link]

  • Purification of amide compound.
  • Amide-based compounds, production, recovery, purification and uses thereof.
  • A Comparative Guide to Coupling Reagents for Amide Bond Form
  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • What is the best technique for amide purification?. ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. [Link]

  • Monitoring action readiness of coupling reagent carbodiimide in aqueous solutions. ResearchGate. [Link]

  • Uphill battles in amide couplings. amphoteros. [Link]

  • (Top) Generalised scheme of the amide coupling used to investigate... ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • amide coupling help. Reddit. [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-(Allylamino)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Allylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges, particularly low reaction yields, by providing in-depth, evidence-based solutions in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My N-alkylation of 4-aminobenzoic acid with an allyl halide is resulting in a very low yield. What are the primary causes and how can I improve it?

Low yields in the direct N-alkylation of 4-aminobenzoic acid are a common issue. This is often due to a combination of factors including the poor nucleophilicity of the aromatic amine, side reactions, and suboptimal reaction conditions.

Potential Causes & Solutions:

  • Poor Nucleophilicity of the Aniline Nitrogen: The lone pair of electrons on the nitrogen atom of 4-aminobenzoic acid is delocalized into the aromatic ring, reducing its nucleophilicity. Additionally, the carboxylic acid group is deactivating.

    • Expert Recommendation: Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) prior to N-alkylation. This prevents the formation of a carboxylate salt under basic conditions, which can further decrease reactivity. The ester can be hydrolyzed back to the carboxylic acid after successful N-alkylation.

  • Over-alkylation (Dialkylation): The desired mono-allylated product is also a secondary amine and can react further with the allyl halide to form a tertiary amine, 4-(diallylamino)benzoic acid. This is a significant side reaction that consumes both the starting material and the desired product.

    • Troubleshooting Protocol:

      • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of 4-aminobenzoic acid relative to the allyl halide to favor mono-alkylation.

      • Slow Addition: Add the allyl halide dropwise to the reaction mixture over an extended period. This maintains a low concentration of the alkylating agent, minimizing the chance of a second alkylation event.

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. If the spot corresponding to the dialkylated product begins to appear prominently, the reaction should be quenched.

  • Inappropriate Base and Solvent: The choice of base and solvent is critical for this reaction. A base that is too strong can deprotonate the carboxylic acid, while an inappropriate solvent can hinder the reaction rate.

    • Optimized Reaction Conditions:

ParameterRecommendationRationale
Base K₂CO₃, Cs₂CO₃, or NaHCO₃These are moderately weak inorganic bases that are sufficient to neutralize the hydrohalic acid byproduct without significantly deprotonating the carboxylic acid.[1]
Solvent DMF, DMSO, or AcetonitrilePolar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base but not the nucleophile, thus increasing its reactivity.
Temperature 60-80 °CGentle heating is often required to drive the reaction to completion. However, excessively high temperatures can promote side reactions.[2]
Question 2: I am considering using a palladium-catalyzed method like the Buchwald-Hartwig amination to improve my yield. What are the key considerations for this approach?

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be an excellent alternative for synthesizing this compound, especially when direct alkylation fails.[3][4] This palladium-catalyzed cross-coupling reaction typically provides higher yields and better selectivity.

Key Considerations for Buchwald-Hartwig Amination:

  • Catalyst System Selection: The choice of palladium precursor and ligand is crucial for the success of the reaction.

    • Expert Recommendation: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a suitable phosphine ligand is commonly used. For the coupling of an aryl halide with a primary amine like allylamine, sterically hindered and electron-rich ligands often give the best results.

LigandAdvantages
BINAP Bidentate ligand that can accelerate the reaction.[3]
Xantphos Wide bite angle ligand, often effective for this type of coupling.
Josiphos Ligands A class of ferrocene-based diphosphine ligands known for their high activity.
  • Reaction Parameters: The base, solvent, and temperature must be carefully optimized.

    • Typical Conditions:

ParameterRecommendationRationale
Aryl Halide 4-Iodobenzoic acid or 4-Bromobenzoic acidThe reactivity order is I > Br > Cl. Aryl iodides and bromides are generally more reactive.
Amine Allylamine
Base NaOtBu, K₃PO₄, or Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
Solvent Toluene, Dioxane, or THFAnhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.
Temperature 80-110 °CThe reaction is typically heated to ensure a reasonable reaction rate.
  • Potential Pitfall: Catalyst Poisoning: Functional groups like nitro or azo groups can poison the palladium catalyst.[5] Ensure your starting materials are free from such impurities.

Visualizing the Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition + Ar-X Pd(II) Complex Ar-Pd(II)-X(L2) Oxidative Addition->Pd(II) Complex Ar-X 4-Halobenzoic acid Ar-X->Oxidative Addition Amine Coordination Amine Coordination Pd(II) Complex->Amine Coordination + Allylamine Deprotonation Deprotonation Amine Coordination->Deprotonation + Base Allylamine Allylamine Allylamine->Amine Coordination Base Base Base->Deprotonation Pd(II) Amido Complex Ar-Pd(II)-NHAllyl(L2) Deprotonation->Pd(II) Amido Complex Reductive Elimination Reductive Elimination Pd(II) Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Product This compound Reductive Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Question 3: Could reductive amination be a viable alternative for my synthesis, and what are the common pitfalls to avoid?

Reductive amination is another excellent and often milder alternative for synthesizing this compound.[6][7] This one-pot reaction involves the formation of an imine intermediate from 4-aminobenzoic acid and acrolein (or a protected form), followed by in-situ reduction.

Key Steps and Considerations:

  • Imine Formation: The reaction between the primary amine of 4-aminobenzoic acid and the aldehyde (acrolein) forms an imine (Schiff base). This is typically catalyzed by a weak acid.

  • In-situ Reduction: The imine is then selectively reduced to the secondary amine.

Common Pitfalls and Solutions:

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde.

    • Recommended Reducing Agents:

Reducing AgentAdvantagesDisadvantages
Sodium cyanoborohydride (NaBH₃CN) Highly selective for imines in the presence of aldehydes.[7]Toxic cyanide byproduct.
Sodium triacetoxyborohydride (NaBH(OAc)₃) A milder and less toxic alternative to NaBH₃CN.[7]Can be less reactive.
H₂ with a metal catalyst (e.g., Pd/C) A "green" and effective option.[6]May reduce other functional groups if not controlled properly.
  • Reaction Conditions for Imine Formation: The pH of the reaction is critical for imine formation.

    • Expert Tip: A slightly acidic medium (pH 4-6) is optimal. This can be achieved by adding a catalytic amount of acetic acid.[8] If the solution is too acidic, the amine will be protonated and become non-nucleophilic. If it is too basic, the aldehyde carbonyl will not be sufficiently activated.

  • Acrolein Reactivity: Acrolein is a volatile and reactive α,β-unsaturated aldehyde that can polymerize or undergo Michael addition.

    • Alternative Aldehyde: Consider using a more stable precursor like acrolein dimethyl acetal, which can be hydrolyzed in situ to generate acrolein under acidic conditions.

Troubleshooting Workflow for Reductive Amination:

Reductive_Amination_Troubleshooting start Low Yield in Reductive Amination check_pH Is the reaction pH between 4 and 6? start->check_pH adjust_pH Adjust pH with acetic acid. check_pH->adjust_pH No check_reducing_agent Is the reducing agent appropriate and active? check_pH->check_reducing_agent Yes monitor_reaction Monitor reaction by TLC for imine formation before adding reductant. adjust_pH->monitor_reaction change_reductant Consider NaBH(OAc)3 or catalytic hydrogenation. check_reducing_agent->change_reductant No check_aldehyde Is acrolein polymerizing or undergoing side reactions? check_reducing_agent->check_aldehyde Yes change_reductant->monitor_reaction use_precursor Use acrolein dimethyl acetal. check_aldehyde->use_precursor Yes check_aldehyde->monitor_reaction No use_precursor->monitor_reaction success Improved Yield monitor_reaction->success

Caption: A troubleshooting workflow for low yield in reductive amination.

Question 4: I have successfully synthesized my product, but I am struggling with its purification, leading to a low isolated yield. What are the best purification strategies?

Purification of this compound can be challenging due to its amphoteric nature (containing both a basic amine and an acidic carboxylic acid) and the presence of structurally similar impurities.

Recommended Purification Protocols:

  • Acid-Base Extraction: This is a highly effective method to separate the product from non-polar impurities and unreacted starting materials.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The desired product will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and basify it with a dilute base (e.g., NaHCO₃ or NaOH) to a pH where the product precipitates.

    • Filter the precipitate, wash with cold water, and dry.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.

    • Solvent Screening: Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for similar compounds include aqueous ethanol, acetone, or ethyl acetate/hexane mixtures.

  • Column Chromatography: If acid-base extraction and recrystallization are insufficient, silica gel column chromatography can be used.[2]

    • Eluent System: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate) is typically used. Adding a small amount of acetic acid (e.g., 1%) to the eluent can help to improve the peak shape and prevent tailing of the acidic product on the silica gel.[2]

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Pearson+. (n.d.). The two most general amine syntheses are the reductive amination.... Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ChemistNATE. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • Khan, I., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 37(15), 2549-2558. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(Allylamino)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(allylamino)benzoic acid. This guide provides in-depth, experience-driven advice to navigate common experimental challenges, optimize reaction conditions, and ensure the reliable synthesis of your target compound. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for this compound.

Q1: What are the primary synthetic routes to this compound?

There are two main approaches for synthesizing this compound:

  • N-Alkylation of 4-Aminobenzoic Acid (PABA): This is the most direct method, involving the reaction of PABA with an allyl halide, typically allyl bromide, in the presence of a base.[1][2] This is an S_N2 reaction where the amino group of PABA acts as the nucleophile. While straightforward, this method is prone to side reactions, including over-alkylation and O-alkylation of the carboxylic acid.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction involves reacting an aryl halide (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid) with allylamine.[3][4] This method often provides higher yields and greater functional group tolerance than traditional N-alkylation but requires a palladium catalyst, a phosphine ligand, and a specific base.[5][6][7] It is particularly useful when the N-alkylation route proves inefficient.

Q2: Why is the choice of base so critical for the N-alkylation of PABA?

The base plays a crucial role in this synthesis and its selection is a balancing act. The primary function of the base is to deprotonate the ammonium salt formed after the initial alkylation, regenerating the neutral amine for potential further reaction and neutralizing the HBr byproduct. However, PABA has two acidic protons: one on the carboxylic acid (pKa ≈ 4.9) and those on the amino group (pKa of the conjugate acid is ≈ 2.4).

  • A weak base (e.g., K₂CO₃, NaHCO₃): These are often preferred as they are not strong enough to significantly deprotonate the carboxylic acid, which would form a carboxylate. The carboxylate anion is electron-withdrawing, which deactivates the aromatic ring and reduces the nucleophilicity of the amino group.

  • A strong base (e.g., NaOt-Bu, NaH): These bases can deprotonate the carboxylic acid, increasing the risk of O-alkylation to form the allyl ester.[7] Strong bases can also promote the elimination of HBr from allyl bromide.

Therefore, a moderately weak base like potassium carbonate is typically the best starting point.[1]

Q3: My reaction has stalled. What are the likely causes?

Reaction stalling can be attributed to several factors:

  • Insufficient Base: If the HBr byproduct is not neutralized, the reaction medium becomes acidic, protonating the starting PABA and making it non-nucleophilic.

  • Poor Solubility: PABA and its salts may have limited solubility in certain organic solvents. If the reactants are not in the same phase, the reaction rate will be extremely slow. Using a solvent like DMF or DMSO can often resolve this.[1]

  • Low Temperature: Like most S_N2 reactions, this alkylation requires sufficient thermal energy. If the temperature is too low, the reaction rate may be negligible.

  • Reagent Degradation: Allyl bromide can degrade over time, especially if exposed to light or air. Ensure you are using a fresh or properly stored bottle.

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.

Problem 1: Low or No Product Yield
Possible Cause Explanation Recommended Solution
Ineffective Base The chosen base may be too weak to neutralize the generated acid, or it may be old/hydrated, reducing its efficacy.Switch to a freshly dried, anhydrous base like potassium carbonate. If solubility is an issue, consider cesium carbonate, which is more soluble in organic solvents.[7]
Incorrect Stoichiometry Using a 1:1 ratio of PABA to allyl bromide can lead to significant amounts of unreacted starting material, especially if any allyl bromide is lost to side reactions or evaporation.Use a slight excess of the alkylating agent (e.g., 1.1 to 1.3 equivalents of allyl bromide). Add the allyl bromide slowly to the reaction mixture to maintain a low instantaneous concentration, which can help suppress side reactions.[8]
Suboptimal Temperature The reaction may be too slow at room temperature. Conversely, excessively high temperatures can promote side reactions and reagent decomposition.Gently heat the reaction mixture to 50-60 °C and monitor by TLC.[1] A study on a similar synthesis found that adjusting temperature was key to optimizing yield.[9]
Problem 2: Formation of Significant Byproducts
Possible Cause Explanation Recommended Solution
Di-allylation The product, this compound, is also a secondary amine and can be alkylated again to form the tertiary amine, 4-(diallylamino)benzoic acid. The mono-alkylated product can sometimes be more nucleophilic than the starting aniline.[8]Use a molar excess of 4-aminobenzoic acid relative to the allyl bromide (e.g., 2:1 ratio). This statistically favors the mono-alkylation product. The unreacted PABA can be removed during workup.
O-allylation The carboxylate anion can act as a nucleophile, attacking the allyl bromide to form allyl 4-(allylamino)benzoate. This is more common with stronger bases and higher temperatures.Use the mildest base possible (e.g., K₂CO₃). Avoid strong bases like alkoxides. If O-allylation persists, consider protecting the carboxylic acid as a methyl or ethyl ester before N-alkylation, followed by a final hydrolysis step.
Problem 3: Difficult Purification
Possible Cause Explanation Recommended Solution
Similar Polarity of Components The starting material (PABA) and the desired product can have similar polarities, leading to co-elution during column chromatography.Acidify the eluent for column chromatography with a small amount of acetic acid (e.g., 1%).[1] This ensures the carboxylic acid functionality remains protonated, leading to more consistent retention times and better separation.
Product is an Amine Salt If the workup is performed under acidic conditions, the product will exist as an ammonium salt, which has very different solubility and chromatographic behavior.During the workup, carefully adjust the pH. After an initial acidic wash to remove basic impurities, neutralize the solution or bring it to a slightly basic pH (pH 8-9) before extracting the final product into an organic solvent.

Visualizing the Troubleshooting Process

The following diagram outlines a decision-making workflow for addressing common issues in the synthesis.

G start Start Synthesis check_tlc Monitor Reaction by TLC start->check_tlc problem Problem Encountered? check_tlc->problem workup Aqueous Workup & Purification success Pure Product Obtained workup->success problem->workup No low_yield Low Yield / No Reaction problem->low_yield Yes, Yield byproducts Byproducts Observed problem->byproducts Yes, Purity sol_base Use Anhydrous Base (K2CO3 or Cs2CO3) low_yield->sol_base Cause? sol_temp Increase Temp to 50-60°C low_yield->sol_temp Cause? sol_reagent Check Reagent Purity (esp. Allyl Bromide) low_yield->sol_reagent Cause? diallylation Di-allylation? byproducts->diallylation sol_base->start Retry sol_temp->start Retry sol_reagent->start Retry sol_diallyl Use Excess PABA diallylation->sol_diallyl Yes oallylation O-allylation? diallylation->oallylation No sol_diallyl->start Retry oallylation->workup No, Purify sol_oallyl Use Weaker Base (K2CO3) oallylation->sol_oallyl Yes sol_oallyl->start Retry

Caption: Troubleshooting workflow for this compound synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol A: Standard N-Alkylation of 4-Aminobenzoic Acid

This protocol represents a common starting point for the synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-aminobenzoic acid (5.0 g, 36.5 mmol), potassium carbonate (6.0 g, 43.4 mmol, 1.2 eq), and dimethylformamide (DMF, 40 mL).

  • Reagent Addition: While stirring, add allyl bromide (3.5 mL, 40.1 mmol, 1.1 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with 1% acetic acid).

  • Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Acidify the aqueous mixture to pH 3-4 with 1M HCl. A precipitate will form.

  • Isolation: Collect the crude solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture or purify by column chromatography on silica gel using a gradient of hexane/ethyl acetate containing 1% acetic acid to yield this compound as a solid.[1]

Protocol B: Optimized N-Alkylation (Minimizing Di-allylation)

This protocol is designed to improve the yield of the mono-alkylated product.

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-aminobenzoic acid (5.0 g, 36.5 mmol, 2.0 eq), potassium carbonate (3.8 g, 27.4 mmol, 1.5 eq), and DMF (40 mL).

  • Reagent Addition: Prepare a solution of allyl bromide (1.6 mL, 18.2 mmol, 1.0 eq) in 10 mL of DMF. Add this solution to the reaction mixture dropwise over 30 minutes using an addition funnel.

  • Reaction: Heat the mixture to 50 °C and stir for 6-8 hours, monitoring by TLC.

  • Workup and Purification: Follow steps 4-6 from Protocol A. The excess 4-aminobenzoic acid can be mostly removed during the filtration and recrystallization steps due to its different solubility profile.

Data Summary: Comparison of Synthetic Protocols

ParameterProtocol A: Standard N-AlkylationProtocol B: Optimized N-AlkylationBuchwald-Hartwig Amination
Key Starting Materials 4-Aminobenzoic Acid, Allyl Bromide4-Aminobenzoic Acid, Allyl Bromide4-Bromobenzoic Acid, Allylamine
Base K₂CO₃ (1.2 eq)K₂CO₃ (1.5 eq relative to bromide)NaOt-Bu, Cs₂CO₃, or K₃PO₄
Solvent DMFDMFToluene, Dioxane, or THF[7]
Catalyst NoneNonePd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand (e.g., XPhos, BINAP)[3][5]
Temperature 60 °C50 °C80-110 °C
Typical Yield 40-60%65-80%>80%
Key Considerations Risk of di-allylation and O-allylation.Reduces di-allylation but requires removal of excess starting material.Requires inert atmosphere (Argon/Nitrogen). Higher cost due to catalyst and ligand.[4]

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - NIH. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed. Available at: [Link]

  • Optimization of a Key Step in the Synthesis of Benzocaine - Inspiration. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 4-(Allylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(allylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purity of this important synthetic intermediate.[1][2] This document moves beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route. A common synthesis involves the allylation of 4-aminobenzoic acid. Potential impurities include:

  • Unreacted 4-aminobenzoic acid: The starting material for the synthesis.

  • Over-allylated products: Such as 4-(diallylamino)benzoic acid.

  • By-products from side reactions: Depending on the reaction conditions, other impurities may form. For instance, reactions involving diazonium salts can lead to hydroxylated by-products.[3][4]

  • Solvent and reagent residues: Residual solvents or unreacted reagents from the synthesis and work-up steps.

Q2: What is the first step I should take to purify my crude product?

A2: A simple recrystallization is often the most effective initial purification step.[5] This technique leverages differences in solubility between your desired product and impurities at different temperatures.[5][6]

Q3: My compound won't crystallize. What should I do?

A3: Several factors can inhibit crystallization. Here are some troubleshooting steps:

  • Induce crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites.

  • Seed crystals: Add a very small amount of pure this compound to the solution.

  • Solvent concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling rate: Slow, gradual cooling often yields purer and larger crystals. Allow the flask to cool to room temperature before placing it in an ice bath.[7]

Q4: What analytical techniques can I use to assess the purity of my this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for determining the purity of aromatic compounds like this compound.[8] Quantitative Nuclear Magnetic Resonance (qNMR) is another powerful technique for purity assessment.[9] For a simpler, qualitative assessment in a teaching lab setting, melting point determination can be useful, as impurities typically lower and broaden the melting point range.[8]

Troubleshooting Guide: Common Purification Challenges

Problem Potential Cause Recommended Solution
Oily Residue Instead of Crystals The presence of impurities is depressing the melting point and preventing crystallization.1. Attempt an acid-base extraction to remove acidic or basic impurities.2. Consider column chromatography for more challenging separations.
Low Recovery After Recrystallization The compound is significantly soluble in the cold solvent.1. Ensure the solution is thoroughly chilled in an ice bath before filtration.2. Wash the collected crystals with a minimal amount of ice-cold solvent.[7]
Colored Impurities in Final Product The crude material contains colored by-products.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product.[7]
Emulsion Formation During Acid-Base Extraction High concentrations of surfactant-like molecules or vigorous shaking.1. Gently swirl or invert the separatory funnel instead of shaking vigorously.2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and break the emulsion.[10]

In-Depth Purification Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solids based on differences in solubility.[5] The ideal solvent will dissolve the compound at high temperatures but not at low temperatures.[11]

Step-by-Step Methodology:

  • Solvent Selection: Based on solubility data for similar compounds like benzoic acid, a mixture of ethanol and water is a good starting point. Benzoic acid is highly soluble in hot water and much less soluble in cold water.[6][12][13]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the hot solvent (e.g., a 1:1 ethanol/water mixture) and heat the mixture gently while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Acid-Base Extraction

This technique is particularly useful for separating acidic, basic, and neutral compounds.[14] Since this compound is amphoteric (containing both an acidic carboxylic acid group and a basic amino group), this method can be adapted to remove neutral impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane.

  • Extraction of Basic Impurities: Transfer the solution to a separatory funnel and add a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel gently, venting frequently. The basic impurities will be protonated and move into the aqueous layer. Drain and discard the aqueous layer.

  • Extraction of Acidic Impurities: To the organic layer, add a dilute aqueous base (e.g., 1 M NaOH). The acidic impurities will be deprotonated and move into the aqueous layer. Drain and discard the aqueous layer.

  • Isolation of Product: The organic layer now contains the purified this compound. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), and remove the solvent under reduced pressure.

Protocol 3: Column Chromatography

For difficult separations or to achieve very high purity, column chromatography is the method of choice.[15][16] This technique separates compounds based on their differential adsorption to a stationary phase.[15]

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel is a common stationary phase for the purification of amino acids and their derivatives.[15]

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC). For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve peak shape.[17]

  • Column Packing: Prepare a slurry of the silica gel in the mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Pass the mobile phase through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Workflow

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_analysis Purity Verification Crude_Product Crude this compound TLC_Analysis TLC Analysis to Assess Impurity Profile Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Simple Impurity Profile Acid_Base_Extraction Acid-Base Extraction TLC_Analysis->Acid_Base_Extraction Acidic/Basic Impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Complex Mixture Pure_Product Purified Product Recrystallization->Pure_Product Acid_Base_Extraction->Pure_Product Column_Chromatography->Pure_Product HPLC_Analysis HPLC Analysis Pure_Product->HPLC_Analysis NMR_Analysis NMR Spectroscopy Pure_Product->NMR_Analysis Melting_Point Melting Point Determination Pure_Product->Melting_Point

Caption: A decision-making workflow for the purification of this compound.

References

  • LookChem. This compound. [Link]

  • Sorbead India. Amino Acid Purification - Column Chromatography. [Link]

  • Studylib. Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. [Link]

  • PubChem. 4-(Allylamino)-3-nitrobenzoic acid. [Link]

  • Harper College. ACID/BASE SEPARATION OF A MIXTURE. [Link]

  • ResearchGate. Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. [Link]

  • University of Rochester. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • PubChem. 4-(Benzoylamino)benzoic acid. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Diaion. Separation and Refining of Amino acids. [Link]

  • ResearchGate. (PDF) Chromatographic Separation of Amino Acids. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Periodicos UFBA. Stochastic Analysis of Aromatic Amino Acids Chromatographic Pulses. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Waters Corporation. LC Purification Troubleshooting Guide. [Link]

  • ResearchGate. Physical extraction behavior of aminobenzoic acid with n-octanol (a).... [Link]

  • K-State. Recrystallization of Benzoic Acid. [Link]

  • IJNRD. “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]

  • PubMed. Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. [Link]

  • Sphinxsai. Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents. [Link]

  • ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. [Link]

  • YouTube. Recrystallization Lab Procedure of Benzoic Acid. [Link]

  • Google Patents.
  • Scirp.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • Scribd. Exp 2 - Recrystallization of Benzoic Acid | PDF | Filtration | Solubility. [Link]

  • Semantic Scholar. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. [Link]

  • ResearchGate. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

  • PubMed. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]

  • Wiley Online Library. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • Google Patents.
  • ResearchGate. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. [Link]

  • Google Patents.
  • Scientific Research Publishing. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • National Center for Biotechnology Information. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • NIST. Preparation of benzoic acid of high purity. [Link]

  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.. [Link]

Sources

Recrystallization protocol for 4-(Allylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 4-(Allylamino)benzoic acid, this technical support center provides detailed protocols, troubleshooting advice, and answers to frequently asked questions. Designed for researchers, chemists, and drug development professionals, this document serves as a comprehensive resource for achieving high-purity material through recrystallization.

Introduction: The Rationale of Recrystallization

Recrystallization is a cornerstone technique for the purification of solid organic compounds.[1] Its efficacy hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[2][3] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while the impurities, present in lower concentrations, remain dissolved in the cold solvent (mother liquor).[3][4]

For this compound, its molecular structure—featuring a polar carboxylic acid and a secondary amine group, alongside a less polar aromatic ring and an allyl group—presents a unique challenge for solvent selection.[5] This bifunctional nature suggests that a single solvent may not be ideal, often necessitating the use of a mixed-solvent system to achieve the desired solubility profile.

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed, step-by-step methodology for the purification of this compound.

1. Solvent System Selection

The critical first step is identifying a suitable solvent. Due to the compound's structure, polar protic solvents or mixtures thereof are excellent candidates. Ethanol, methanol, or an ethanol/water mixture are recommended starting points.[6][7][8]

  • Procedure for Solvent Screening:

    • Place ~20-30 mg of crude this compound into a small test tube.

    • Add the chosen solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid.

    • Gently heat the test tube. The solid should dissolve completely.

    • Allow the solution to cool to room temperature, then place it in an ice bath. A heavy precipitate of crystals should form.

2. Step-by-Step Recrystallization Procedure

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a stir bar.

  • Heating: Add the minimum amount of the chosen hot solvent (e.g., ethanol) to the flask while gently heating on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is just completely dissolved.[2][9] Causality: Using the minimal amount of hot solvent is crucial for creating a saturated solution, which maximizes the yield upon cooling.[6]

  • Hot Filtration (Optional): If insoluble impurities (like dust) or colored impurities are present, a hot filtration is required.

    • If the solution is colored, add a small amount (spatula tip) of activated charcoal to the hot solution and stir for a few minutes.[8][9] Causality: Charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.

    • Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, hot flask.[8] Causality: This step must be performed quickly to prevent the desired compound from crystallizing prematurely on the filter paper (premature crystallization).

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop.[2][3] Causality: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form selectively, excluding impurities.[10]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[6]

  • Drying: Transfer the crystals to a watch glass and dry them in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.[11]

Recrystallization Workflow Diagram

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve check_impurities Insoluble or Colored Impurities Present? dissolve->check_impurities decolorize Add Activated Charcoal check_impurities->decolorize Yes cool Slowly Cool Solution to Room Temperature check_impurities->cool No hot_filter Hot Gravity Filtration decolorize->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Isolate Crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry end_product End: Pure Product dry->end_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not saturated. 2. Supersaturation: The solution is stable below its saturation point. 3. Cooling too rapidly. 1. Reheat and boil off some solvent to increase the concentration, then cool again. 2. Induce crystallization: Scratch the inner wall of the flask with a glass rod or add a "seed" crystal of the pure compound.[2] 3. Allow the solution to cool more slowly on the benchtop before moving to an ice bath.[2]
"Oiling Out" (Liquid separates instead of solid crystals) 1. High concentration of impurities: Depresses the melting point of the mixture. 2. Solution is too concentrated. 3. Cooling is too rapid. 1. Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and attempt to cool slowly again. 2. Consider a different solvent system. An oiling out indicates the compound's melting point is below the solution's temperature.[6][8]
Low Crystal Yield 1. Too much solvent used during dissolution. 2. Premature crystallization during hot filtration. 3. Washing with too much cold solvent, or the wash solvent was not cold enough.1. Use the absolute minimum amount of hot solvent required for dissolution. 2. Ensure the filtration apparatus (funnel, flask) is pre-heated and perform the filtration as quickly as possible.[8] 3. Use a minimal volume of ice-cold solvent for washing the crystals on the filter.
Product is Still Impure (e.g., off-color, broad melting point) 1. Inappropriate solvent choice: The impurity has similar solubility to the product. 2. Cooling was too fast: Impurities were trapped in the crystal lattice. 3. Insufficient washing of the final crystals.1. Select a different solvent system where the impurity has a significantly different solubility profile. 2. Repeat the recrystallization, ensuring the cooling process is very slow.[8] 3. Ensure crystals are thoroughly washed with ice-cold solvent during vacuum filtration.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound? A1: The ideal solvent must be determined experimentally. However, due to the molecule's polar amino and carboxylic acid groups, polar protic solvents are excellent starting points. Ethanol, methanol, or an ethanol/water mixed solvent system are highly recommended for initial screening.[6][12] The principle is to find a solvent where the compound is highly soluble when hot and poorly soluble when cold.[8]

Q2: Why did my compound turn into an oil instead of crystals? A2: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid rather than a solid.[6] This often happens if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture or if the solution is cooled too quickly from a highly concentrated state. The solution is to reheat, add more solvent to decrease the saturation, and cool slowly.[8]

Q3: How can I improve my final yield? A3: Maximizing yield starts with using the absolute minimum volume of hot solvent to dissolve your crude product.[6] Every excess drop of solvent will retain some of your product in the mother liquor. Additionally, ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration. Finally, use only a very small amount of ice-cold solvent to wash the crystals, as any amount of solvent, even when cold, will dissolve some product.

Q4: The solution is colored. Will recrystallization remove the color? A4: Recrystallization alone may not be sufficient if the colored impurity has similar solubility to your product. For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration is effective.[8][9] The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step. Do not add too much charcoal, as it can also adsorb your desired product and reduce the yield.

Q5: What is the purpose of slow cooling? A5: Slow cooling is critical for achieving high purity. It allows for the selective and orderly formation of the crystal lattice, which naturally excludes impurity molecules.[9][10] Rapid cooling can trap impurities within the fast-forming crystals, leading to a less pure final product.

References

  • Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
  • LookChem. (n.d.). Cas 53624-18-3, this compound. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Allylamino)-3-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
  • Google Patents. (n.d.). M-aminobenzoic acid spherical crystal and preparation method thereof.
  • Google Patents. (n.d.). Oxidation and crystallization process for aromatic carboxylic acid production.
  • PubChem. (n.d.). 4-(Benzoylamino)benzoic acid. Retrieved from [Link]

  • Michigan State University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. Retrieved from [Link]

  • St. Olaf College. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • StudyMoose. (2024). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • YouTube. (2022). Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). Retrieved from [Link]

  • ResearchGate. (2024). Crystallization of Para-aminobenzoic acid Forms from Specific Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]

  • StuDocu. (n.d.). Lab N °02: Synthesis / Purification by recrystallization of benzoic acid. Retrieved from [Link]

  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Reddit. (2023). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • Semantic Scholar. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

Sources

Column chromatography conditions for purifying 4-(Allylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Allylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the challenges and solutions for purifying this compound using column chromatography. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your purification process effectively.

Understanding the Challenge: The Amphoteric Nature of this compound

This compound is a bifunctional molecule, containing both a weakly acidic carboxylic acid group and a weakly basic secondary amine group.[1] This amphoteric, or zwitterionic-like, character is the primary source of difficulty in its purification by standard silica gel chromatography.

The molecule can engage in strong ionic and hydrogen-bonding interactions with the polar stationary phase. The basic amine can interact with the acidic silanol groups (Si-OH) on the silica surface, while the acidic carboxylic acid can deprotonate and bind ionically. These strong interactions lead to common purification problems such as:

  • Significant peak tailing

  • Poor resolution and separation from impurities

  • Irreversible adsorption to the stationary phase (low recovery)

This guide provides a systematic approach to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

Answer:

For most lab-scale purifications, standard flash-grade silica gel (SiO₂, 40-63 µm) remains the most practical and cost-effective choice. However, its inherent acidity must be managed.

Expertise & Causality: Silica gel's surface is covered with acidic silanol groups (Si-OH). The basic nitrogen atom of your compound can form strong acid-base interactions with these sites, causing the molecule to "stick" and elute slowly and unevenly, resulting in tailing.[2] The key to success is not necessarily changing the stationary phase but modifying the mobile phase to mitigate these interactions.

In cases where silica gel proves problematic even with a modified mobile phase, consider these alternatives:

  • Neutral Alumina (Al₂O₃): Can be useful for separating amines.[3] However, it can be more reactive than silica, so compound stability should be verified first.

  • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[4][5] This is an excellent alternative if normal-phase fails, as it separates based on hydrophobicity rather than polar interactions.

Q2: How do I select an effective mobile phase (eluent) to prevent peak tailing?

Answer:

The crucial element for success is the addition of a small amount of an acidic modifier to your eluent system. A typical starting point is a mixture of a nonpolar solvent (like Hexane or Dichloromethane) and a polar solvent (like Ethyl Acetate), modified with acetic acid.

Expertise & Causality: Peak tailing occurs because of the strong, non-uniform interactions between your polar analyte and the silica surface. An acidic modifier combats this in two ways:

  • Suppresses Carboxylate Formation: It maintains the carboxylic acid group in its neutral, protonated form (-COOH) rather than the anionic carboxylate form (-COO⁻). This significantly reduces the strong ionic interaction with the silica surface.[6][7]

  • Competes for Binding Sites: The modifier can protonate the basic amine, and the acid molecules themselves can compete with your compound for the active silanol sites on the silica gel, effectively masking them and allowing your compound to travel more smoothly down the column.[8]

A recommended workflow for mobile phase selection is outlined below.

Experimental Protocol: Mobile Phase Selection using TLC
  • Prepare Stock Solutions:

    • Your crude this compound dissolved in a suitable solvent (e.g., DCM or Ethyl Acetate) at ~10 mg/mL.

    • Mobile phase mixtures (see table below).

  • Spot the TLC Plate: Using a capillary tube, spot your crude mixture on the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the test solvent systems. Ensure the chamber is saturated with solvent vapor.

  • Visualize: After development, visualize the spots under a UV lamp (254 nm).

  • Analyze: The ideal solvent system will show good separation between your desired product and impurities, with the product spot having a retention factor (R_f) between 0.2 and 0.4 .[9] A spot that is well-defined (round, not streaked) indicates a good mobile phase candidate.

Table 1: Suggested TLC Test Conditions for Mobile Phase Scouting
System IDNonpolar SolventPolar SolventAcidic ModifierTarget R_fObservations & Notes
A1 HexaneEthyl Acetate (7:3)1% Acetic Acid~0.3Good starting point. Adjust Hex/EtOAc ratio as needed.
A2 DichloromethaneEthyl Acetate (9:1)1% Acetic Acid~0.3For more polar impurities. Adjust DCM/EtOAc ratio.
A3 DichloromethaneMethanol (98:2)1% Acetic Acid~0.3Use if compound has low mobility in EtOAc systems.

Note: The percentages are v/v. For example, for A1, use 7 mL Hexane, 3 mL Ethyl Acetate, and 0.1 mL Acetic Acid. A similar purification for 4-(allyloxy) benzoic acid successfully used a hexane:EtOAc 50:50 v/v +1% AcOH eluent.[6]

Q3: My compound is streaking badly on the TLC plate. How do I troubleshoot this before running a column?

Answer:

Streaking on the TLC plate is a clear warning sign that you will have problems on the column. This is almost certainly due to the amphoteric nature of your compound. The workflow below provides a systematic troubleshooting guide.

Diagram: Troubleshooting Workflow for Analyte Tailing

// Nodes Start [label="Tailing/Streaking Observed on TLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckModifier [label="Is an acidic modifier (e.g., 1% AcOH) present in the mobile phase?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AddModifier [label="Action: Add 1% Acetic Acid or Formic Acid to the eluent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckConcentration [label="Is the sample spot too concentrated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; DiluteSample [label="Action: Dilute the sample solution and re-spot the TLC.", fillcolor="#34A853", fontcolor="#FFFFFF"]; ConsiderStability [label="Is the compound stable on silica gel?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; StabilityTest [label="Action: Perform a 2D TLC stability test.[9]", fillcolor="#34A853", fontcolor="#FFFFFF"]; ConsiderAlternatives [label="Result: Compound is unstable. Consider neutral alumina or reversed-phase chromatography.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proceed [label="Result: Tailing resolved. Proceed to column chromatography.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CheckModifier; CheckModifier -> AddModifier [label="No"]; AddModifier -> Start [label="Re-test"]; CheckModifier -> CheckConcentration [label="Yes"]; CheckConcentration -> DiluteSample [label="Yes"]; DiluteSample -> Start [label="Re-test"]; CheckConcentration -> ConsiderStability [label="No"]; ConsiderStability -> StabilityTest [label="Unsure"]; StabilityTest -> ConsiderAlternatives [label="Fails"]; StabilityTest -> Proceed [label="Passes"]; ConsiderStability -> Proceed [label="Yes"]; } }

Caption: Troubleshooting workflow for peak tailing on TLC.

Q4: How should I prepare and load my sample onto the column?

Answer:

Proper sample loading is critical for a high-resolution separation. The goal is to apply the sample to the top of the silica bed in the most concentrated band possible. You have two main options: wet loading and dry loading.

Wet Loading (for samples readily soluble in the mobile phase):

  • Dissolve your crude product in the absolute minimum amount of the chosen mobile phase (or a slightly weaker solvent).[10]

  • Using a pipette, carefully apply the solution dropwise to the top of the silica bed, allowing the solvent to absorb between additions without disturbing the surface.[10]

  • This method is fast but can lead to band broadening if too much or too strong a solvent is used for dissolution.

Dry Loading (Recommended for this compound): Dry loading is often superior for polar compounds or those with limited solubility in the initial eluent.[10]

  • Dissolve your crude product in a volatile solvent (e.g., DCM, Methanol).

  • Add a small amount of silica gel (approx. 5-10 times the mass of your crude product) to the solution.

  • Thoroughly mix and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

  • This ensures the compound is pre-adsorbed and starts as a very narrow band, leading to better separation.

Comprehensive Experimental Workflow

This section provides a step-by-step guide from column preparation to fraction analysis.

Diagram: Experimental Workflow for Column Chromatography

// Edges TLC -> Packing -> Loading -> Elution -> Collection -> Analysis -> Combine -> Evaporation; } }

Caption: Step-by-step workflow for purification.

Protocol: Step-by-Step Column Chromatography
  • Column Preparation (Wet Packing):

    • Secure a glass column vertically with clamps. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., Hexane/EtOAc 8:2 + 1% AcOH).[11]

    • Pour the slurry into the column. Use a funnel to avoid coating the sides.

    • Continuously tap the side of the column to ensure even packing and remove air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to settle into a firm, flat bed. Never let the solvent level drop below the top of the silica bed.

    • Add another thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Drain the solvent until it is just level with the top layer of sand.

    • Load your sample using the dry loading method described in Q4.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the top of the column.

    • Open the stopcock and begin collecting the eluent in numbered test tubes or flasks.

    • Apply gentle air pressure (flash chromatography) to maintain a steady flow rate (approx. 2 inches/minute solvent drop).[11]

    • If your impurities are much less polar, you can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) after the initial impurities have eluted.

  • Fraction Analysis:

    • Spot every few fractions onto a TLC plate, along with a spot of your starting crude mixture.

    • Develop and visualize the TLC plate to identify which fractions contain your pure product.

    • Combine the fractions that show a single, clean spot corresponding to your product.

    • Remove the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

References

  • Ohta, K., et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminobenzoic acid. Available at: [Link]

  • Zgórka, G. (2000). Chromatographic separations of aromatic carboxylic acids. PubMed. Available at: [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available at: [Link]

  • SIELC Technologies. HPLC Method for 4-Aminobenzoic Acid, Inosine on SHARC 1. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. Available at: [Link]

  • Darko, E., & A. K. B. (n.d.). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Darko, E., & A. K. B. (2010). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. ResearchGate. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Olsen, B. A., & Herron, W. J. (1992). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Kastel, R., et al. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. PubMed. Available at: [Link]

  • SIELC Technologies. Separation of Benzoic acid, 4-(ethylamino)-, ethyl ester on Newcrom R1 HPLC column. Available at: [Link]

  • LookChem. Cas 53624-18-3, this compound. Available at: [Link]

  • Wikipedia. Column chromatography. Available at: [Link]

  • Jin, H. Y., & Lee, Y. S. (1999). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. PubMed. Available at: [Link]

  • Columbia University. Column chromatography. Available at: [Link]

  • University of Groningen. (2022). Chemical/Laboratory Techniques: Column Chromatography. YouTube. Available at: [Link]

Sources

Preventing side reactions during the allylation of 4-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthetic chemistry community. This guide is designed to provide in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the allylation of 4-aminobenzoic acid (PABA). My goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of this reaction, specifically focusing on mitigating common side reactions to achieve high yields of the desired product.

Introduction: The Challenge of Selective Allylation

The allylation of 4-aminobenzoic acid is a valuable transformation in organic synthesis, yielding precursors for polymers, pharmaceuticals, and other advanced materials. However, the bifunctional nature of PABA, containing both a carboxylic acid and an amino group, presents a significant challenge in achieving selective allylation. The primary goal is typically the O-allylation of the carboxylic acid to form allyl 4-aminobenzoate. Unfortunately, competitive N-allylation of the amine and even diallylation can occur, leading to a mixture of products and complicating purification.

This guide will dissect the common pitfalls encountered during this synthesis and provide robust, field-proven strategies to steer the reaction toward the desired outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing in the lab, offering explanations and actionable protocols to get your reaction back on track.

Issue 1: My primary product is the N-allylated or a mixture of N- and O-allylated products. How can I favor O-allylation?

Root Cause Analysis:

The root of this issue lies in the comparable nucleophilicity of the carboxylate and the amino group under certain reaction conditions. The pKa of the carboxylic acid group in PABA is approximately 4.9, while the pKa of the anilinium ion is around 2.4. In the presence of a base, the carboxylic acid is readily deprotonated to form a carboxylate anion, which is a good nucleophile. The amino group, while less acidic, is also nucleophilic and can compete in the reaction with the allyl halide.

The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] The choice of base, solvent, and temperature can significantly influence the relative rates of O- versus N-allylation.

Strategic Solutions:

  • Protect the Amino Group: The most definitive way to prevent N-allylation is to temporarily protect the amino group. This renders it non-nucleophilic, directing the allylation exclusively to the carboxylic acid. A variety of protecting groups can be employed, with the choice depending on the overall synthetic strategy and the conditions required for subsequent steps.[4][5][6]

    • Recommended Protecting Groups for Amines:

      • Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions and easily removed with mild acid.

      • Cbz (Carboxybenzyl): Removable by catalytic hydrogenation.

      • Acyl Groups (e.g., Acetyl): Can be introduced by reacting PABA with an acid anhydride or acyl chloride.

  • Optimize Reaction Conditions to Favor O-Alkylation: If a protection-deprotection sequence is undesirable, careful tuning of the reaction conditions can favor the desired O-allylation.

    • Base Selection: A relatively weak base like potassium carbonate (K₂CO₃) is often preferred.[7][8] It is basic enough to deprotonate the carboxylic acid but less likely to significantly deprotonate the amine or promote side reactions. Stronger bases like sodium hydride (NaH) can increase the nucleophilicity of the amino group, leading to more N-allylation.[9][10]

    • Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate SN2 reactions.[11] However, they can also enhance the nucleophilicity of the amine. A less polar solvent or a phase-transfer catalysis system might offer better selectivity.

Experimental Protocol: Selective O-Allylation via Amine Protection (Boc Protection)

Step 1: Protection of the Amino Group

  • Dissolve 4-aminobenzoic acid (1 eq.) in a suitable solvent such as a mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃) or another mild base (2-3 eq.).

  • Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) to the mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the Boc-protected PABA.

  • Filter, wash with water, and dry the solid product.

Step 2: O-Allylation

  • Suspend the Boc-protected 4-aminobenzoic acid (1 eq.) and potassium carbonate (1.5 eq.) in a polar aprotic solvent like DMF.

  • Add allyl bromide (1.2 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 50-60 °C and monitor by TLC.

  • Once the reaction is complete, cool the mixture, and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Deprotection

  • Dissolve the purified Boc-protected allyl 4-aminobenzoate in a suitable solvent like dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Once deprotection is complete, remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product.

Issue 2: I am observing the formation of a significant amount of diallylated product. How can this be minimized?

Root Cause Analysis:

The formation of the diallylated product (N,O-diallyl-4-aminobenzoic acid) occurs when both the carboxylic acid and the amino group are allylated. This is more likely to happen under forcing conditions, such as using a strong base, an excess of the alkylating agent, or high temperatures.

Strategic Solutions:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the allyl halide. A large excess will drive the reaction towards diallylation.

  • Lower Reaction Temperature: Running the reaction at a lower temperature will generally favor the more reactive site (the carboxylate) and reduce the rate of the second allylation on the less reactive amine.

  • Use a Weaker Base: As mentioned previously, a milder base like K₂CO₃ is less likely to activate the amino group for the second allylation compared to a strong base like NaH.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the selective O-allylation of 4-aminobenzoic acid?

While the allylation itself is not strictly catalytic, the choice of base is crucial. For selective O-allylation without protecting the amine, potassium carbonate is a commonly used and effective base.[7][8] In some cases, phase-transfer catalysis (PTC) can be beneficial. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the carboxylate anion from an aqueous or solid phase into an organic phase where it can react with the allyl halide.[12][13] This can sometimes improve selectivity and reaction rates under milder conditions.[14][15]

Q2: Can I perform the allylation under acidic conditions?

No, allylation of a carboxylic acid is typically performed under basic conditions. The reaction proceeds via an SN2 mechanism where the nucleophile is the deprotonated carboxylate.[1][2] Under acidic conditions, the carboxylic acid is protonated and not nucleophilic. Furthermore, the amino group would be protonated to form an ammonium salt, rendering it non-nucleophilic as well.

Q3: What are the key reaction parameters to control for a successful allylation?

The key parameters to control are:

  • Base: Use a mild base like K₂CO₃ to favor O-allylation.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are common, but their choice can influence selectivity.

  • Temperature: Lower temperatures generally favor mono-allylation and can improve selectivity.

  • Stoichiometry: Use a slight excess of the allylating agent to ensure complete conversion of the starting material without promoting diallylation.

Q4: How can I purify the final product, allyl 4-aminobenzoate?

Purification is typically achieved through column chromatography on silica gel.[16] A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often effective in separating the desired product from unreacted starting material, byproducts, and any remaining reagents. Recrystallization can also be a viable purification method if a suitable solvent system is found.[17]

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagram illustrates the potential pathways during the allylation of 4-aminobenzoic acid.

Allylation_Pathways PABA 4-Aminobenzoic Acid O_Allyl O-Allyl-4-aminobenzoic acid (Desired Product) PABA->O_Allyl O-Allylation N_Allyl N-Allyl-4-aminobenzoic acid (Side Product) PABA->N_Allyl N-Allylation Di_Allyl N,O-Diallyl-4-aminobenzoic acid (Side Product) O_Allyl->Di_Allyl N-Allylation N_Allyl->Di_Allyl O-Allylation

Caption: Competing reaction pathways in the allylation of 4-aminobenzoic acid.

Troubleshooting Decision Tree

This flowchart provides a logical sequence of steps to diagnose and resolve common issues encountered during the synthesis.

Troubleshooting_Allylation start Low Yield or Impure Product check_byproducts Identify Byproducts (NMR, LC-MS) start->check_byproducts is_N_allyl Predominant N-allylation? check_byproducts->is_N_allyl Yes is_diallyl Significant Diallylation? check_byproducts->is_diallyl No solution_N_allyl Implement Amine Protection (e.g., Boc group) OR Use Weaker Base (K₂CO₃) is_N_allyl->solution_N_allyl solution_diallyl Reduce Allyl Halide Stoichiometry (1.1-1.2 eq.) AND/OR Lower Reaction Temperature is_diallyl->solution_diallyl Yes optimize Optimize Other Conditions: - Solvent Choice - Reaction Time is_diallyl->optimize No solution_N_allyl->optimize solution_diallyl->optimize end Improved Yield and Purity optimize->end

Caption: A decision tree for troubleshooting the allylation of 4-aminobenzoic acid.

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the selectivity of the allylation reaction, based on typical literature findings.

BaseSolventTemperatureAllyl Bromide (eq.)Predominant Product(s)
K₂CO₃DMF50-60 °C1.2O-Allyl
NaHDMFRoom Temp1.2Mixture of O- and N-Allyl
K₂CO₃AcetoneReflux2.0O-Allyl and Diallyl
Et₃NCH₂Cl₂Room Temp1.5Low conversion, mixture
K₂CO₃ (with PTC)Toluene80 °C1.2O-Allyl (potentially faster)

References

  • Vertex AI Search. Williamson Ether Synthesis.
  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. 2021-01-28.
  • ChemTalk. Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • ResearchGate. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations | Request PDF.
  • Master Organic Chemistry. The Williamson Ether Synthesis. 2014-10-24.
  • ResearchGate. Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. 2025-08-06.
  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.
  • NIH. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.
  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.
  • SciSpace. Orthogonal Cu- and Pd-Based Catalyst Systems for the O-and N-Arylation of Aminophenols.
  • ResearchGate. Selective O‐allylation of amino alcohol 4 and N,O‐bis allylation. Reaction conditions.
  • PubMed. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
  • Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives.
  • ResearchGate. Attempted selective O‐allylation of amino alcohol 4. Reaction conditions.
  • ResearchGate. Amino Acid-Protecting Groups.
  • Wikipedia. Phase-transfer catalyst.
  • Benchchem. Application Notes and Protocols for the Synthesis of Substituted Aminobenzoates.
  • Scirp.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. 2016-05-27.
  • Organic Syntheses Procedure. ethyl 4-aminobenzoate.
  • RSC Publishing. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins.
  • Taylor & Francis. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
  • Journal of the American Chemical Society. Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol.
  • Benchchem. Application Notes and Protocols for the Reductive Alkylation of para-Aminobenzoic Acid.
  • ResearchGate. Ru-catalyzed allylation of benzoic acids. | Download Scientific Diagram.
  • Google Patents. US7547798B2 - Process for preparing aminobenzoate esters.
  • Organic Chemistry Portal. Protective Groups.
  • Lokey Lab Protocols - Wikidot. Protecting Groups. 2017-03-07.
  • ResearchGate. Selective alkylation of the amino group of aminophenols | Download Table.
  • Benchchem. Application Note: Synthesis of Heptyl 4-aminobenzoate via Fischer Esterification.
  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • PubMed. Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. 2024-03-20.
  • allyl 4-aminobenzoate - C10H11NO2, density, melting point, boiling point, structural formula, synthesis. 2025-05-20.
  • Wikipedia. 4-Aminobenzoic acid.
  • PMC - NIH. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • Patsnap Synapse. What are the side effects of Aminobenzoic acid?. 2024-07-12.
  • PMC. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(Allylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 4-(Allylamino)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance and troubleshoot common issues encountered during this synthetic process. Our approach is rooted in explaining the causality behind experimental choices to ensure both success and safety in your lab.

Reaction Overview

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction (N-alkylation) where the amino group of 4-Aminobenzoic acid (PABA) attacks an allyl halide, most commonly allyl bromide. A base is required to deprotonate the amine and neutralize the hydrogen halide byproduct.

Core Reaction Pathway

reaction_pathway PABA 4-Aminobenzoic Acid (PABA) Product This compound PABA:e->Product:w + Allyl Bromide AllylBr Allyl Bromide AllylBr->Product Base Base (e.g., K₂CO₃) Base->Product Deprotonation Solvent Solvent (e.g., DMF) Solvent->Product Reaction Medium Byproduct HBr Salt of Base

Caption: General reaction scheme for N-alkylation of PABA.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing both explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield is a frequent issue, often attributable to several factors. Let's break down the common culprits.

  • Incomplete Deprotonation: The nucleophilicity of the amino group in PABA is moderate. An appropriate base is crucial. While strong bases like sodium hydride could be used, they risk deprotonating the carboxylic acid, complicating the reaction. Mild inorganic bases are preferred. A study on the alkylation of PABA derivatives highlights the effectiveness of potassium carbonate (K₂CO₃) under mild conditions.[1][2]

    • Solution: Ensure you are using at least 2.0 equivalents of a suitable base like anhydrous K₂CO₃. This not only deprotonates the primary amine but also neutralizes the HBr formed during the reaction, driving the equilibrium forward.

  • Solvent Choice: The choice of solvent is critical for solvating the reactants and facilitating the reaction.

    • Solution: Polar aprotic solvents like Dimethylformamide (DMF) or Acetone are excellent choices.[3][4] DMF is particularly effective for its high boiling point, allowing for higher reaction temperatures, and its ability to dissolve both the PABA salt and the allyl bromide. For easier removal during workup, acetone can be a good alternative, though it may require longer reaction times due to its lower boiling point.[4]

  • Reaction Temperature and Time: N-alkylation can be slow at room temperature.

    • Solution: Heating the reaction mixture is typically necessary. A temperature range of 60-80°C in DMF is a good starting point.[3] Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature, but be mindful of potential side reactions (see Q2).

  • Water Contamination: The presence of water can hinder the reaction by competing with the amine as a nucleophile and reducing the effectiveness of the base.

    • Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried. Use freshly opened or properly stored anhydrous potassium carbonate.

Parameter Optimization Summary
ParameterRecommendationRationale
Base Anhydrous K₂CO₃ (≥2.0 eq.)Ensures complete deprotonation and neutralizes HBr byproduct without being overly reactive.
Solvent Anhydrous DMF or AcetoneEffectively dissolves reactants and facilitates the SN2 reaction.
Temperature 60-80°C (DMF) or Reflux (Acetone)Provides sufficient activation energy for the reaction.
Time 6-24 hoursMonitor by TLC until PABA is consumed.
Q2: I'm observing significant side product formation, particularly a non-polar spot on my TLC. What is it and how can I prevent it?

Answer: The most common side reaction is over-alkylation, leading to the formation of 4-(N,N-diallylamino)benzoic acid. Another possibility is O-alkylation, forming the allyl ester.

side_reactions PABA 4-Aminobenzoic Acid (PABA) Product Desired Product This compound PABA->Product 1 eq. Allyl Bromide Dialkylated Side Product 4-(N,N-Diallylamino)benzoic Acid Product->Dialkylated Excess Allyl Bromide Strong Base / High Temp Ester Side Product Allyl 4-(Allylamino)benzoate Product->Ester High Temp Acidic Conditions AllylBr + Allyl Bromide AllylBr2 + Allyl Bromide AllylBr3 + Allyl Bromide

Caption: Primary side reactions in the synthesis of this compound.

  • Cause of N,N-Diallylation: The secondary amine of the desired product is also nucleophilic and can react with another molecule of allyl bromide. This is exacerbated by using a large excess of allyl bromide, high temperatures, or a very strong base. Direct N-alkylation of amino acid esters often faces challenges with selectivity between mono- and di-alkylation.[5]

    • Solution 1: Control Stoichiometry: Use a slight excess, but not a large one, of allyl bromide (e.g., 1.1-1.2 equivalents). Add the allyl bromide dropwise to the reaction mixture to maintain a low instantaneous concentration, which favors mono-alkylation.

    • Solution 2: Moderate Conditions: Avoid excessively high temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Cause of O-Allylation (Esterification): The carboxylate anion can also act as a nucleophile, attacking allyl bromide to form an allyl ester. This is less common under basic conditions but can occur at high temperatures.

    • Solution: Maintain moderately basic conditions and avoid excessive heat. The use of K₂CO₃ generally favors N-alkylation over O-alkylation.

Q3: The workup and purification are proving difficult. How can I effectively isolate my product?

Answer: this compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (secondary amine) functional groups. This property can be leveraged for purification.

Step-by-Step Purification Protocol
  • Initial Quench & Filtration: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Filter off the inorganic salts (e.g., K₂CO₃, KBr). Wash the solids with a small amount of the reaction solvent (e.g., DMF or acetone).

  • Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction:

    • Redissolve the crude residue in a suitable organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your product, being basic, should move into the aqueous layer, leaving non-basic impurities (like the N,N-diallylated byproduct) in the organic layer.

    • Separate the layers. Carefully neutralize the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃ solution) to the isoelectric point of the product (typically pH 4-5). The product should precipitate out of the solution.

    • Filter the solid precipitate, wash with cold deionized water, and dry under vacuum.

  • Recrystallization/Chromatography:

    • For higher purity, the solid can be recrystallized. Common methods for purifying benzoic acid derivatives include recrystallization from hot water or solvent mixtures like ethanol/water.[6]

    • If impurities persist, column chromatography can be employed. A typical eluent system might be a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., Hexane:EtOAc 50:50 + 1% AcOH) to keep the carboxylic acid protonated and improve peak shape.[3]

Q4: What are the key considerations when scaling this reaction from 10g to 1kg?

Answer: Scaling up introduces challenges related to mass and heat transfer, safety, and material handling.

Scale-Up Workflow & Considerations

Caption: Key workflow considerations for scaling up the synthesis.

  • Heat Management: The N-alkylation reaction can be exothermic. On a small scale, a flask can dissipate heat easily. On a 1kg scale, the surface-area-to-volume ratio decreases dramatically, and heat can build up, leading to runaway reactions and increased side product formation.

    • Action: Use a jacketed reactor with controlled heating and cooling capabilities. Monitor the internal reaction temperature with a probe, not just the jacket temperature.

  • Mass Transfer (Stirring): Ensuring a homogenous mixture is critical for the reaction to proceed evenly. A magnetic stir bar is insufficient for a large, potentially thick slurry.

    • Action: Use a robust overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure efficient mixing of the solid base and liquid reactants.

  • Reagent Addition: Dumping all the allyl bromide in at once on a large scale is dangerous due to the potential exotherm.

    • Action: Add the allyl bromide slowly and sub-surface via an addition funnel or pump. This allows for better temperature control and minimizes localized high concentrations, reducing N,N-diallylation.

  • Workup and Isolation: Handling large volumes of solvents and precipitates requires different equipment.

    • Action: Plan the workup logistics. Ensure you have large enough separatory funnels or extraction vessels. For filtration, a simple Büchner funnel may be inadequate; a Nutsche filter or centrifuge might be necessary. For drying, a large vacuum oven is essential to handle the bulk solid efficiently.

References

  • Supplementary Information - The Royal Society of Chemistry. Provides a general procedure for allylation using K2CO3 in DMF and purification via silica column with a hexane:EtOAc + AcOH eluent system. 3

  • 4-Aminobenzoic acid synthesis - ChemicalBook. Describes general synthesis methods for 4-Aminobenzoic acid. 7

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC - PubMed Central. Discusses side reactions in N-alkylation of amino acid derivatives, which is relevant to the potential for di-alkylation. 5

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed. Describes the preparation of N-alkyl derivatives of PABA using potassium carbonate and various alkylating agents. 1

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties | Request PDF - ResearchGate. A research article detailing the synthesis of PABA derivatives using potassium carbonate. 2

  • Purification of benzoic acid - US3235588A - Google Patents. Details conventional methods for purifying benzoic acid, including recrystallization from hot water. 6

  • Application Notes and Protocols for the Reductive Alkylation of para-Aminobenzoic Acid - Benchchem. Provides protocols for N-alkylation of PABA, including a method using potassium carbonate in acetone. 4

Sources

Technical Support Center: Degradation Pathways of 4-(Allylamino)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Allylamino)benzoic acid and its derivatives. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you anticipate and resolve challenges related to the stability and degradation of these compounds.

Introduction

This compound is a versatile building block in medicinal and synthetic chemistry, valued for its unique structural features that allow for the development of novel therapeutic agents.[1] However, the presence of multiple reactive moieties—a secondary aromatic amine, a carboxylic acid, an aromatic ring, and an allylic group—makes it susceptible to various degradation pathways. Understanding these pathways is critical for ensuring the stability, efficacy, and safety of drug candidates derived from this scaffold.

This guide will delve into the potential degradation mechanisms under various stress conditions, provide protocols for conducting forced degradation studies, and offer troubleshooting solutions for common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways: oxidation, hydrolysis, and photodegradation. Each pathway can be triggered by specific environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[2][3][4]

Q2: Which functional group is the most labile?

A2: The N-allyl group and the secondary amine are particularly susceptible to oxidation.[5][6][7] The allylic C-H bonds are weaker than typical sp³ C-H bonds, making them prone to radical abstraction and subsequent oxidation.[6] The secondary amine can also be oxidized to form various products.[8]

Q3: What are the expected degradation products?

A3: Under oxidative stress, cleavage of the N-allyl group can occur, potentially forming 4-aminobenzoic acid and acrolein or related C3 aldehydes.[5][9][10][11] Oxidation of the allylic carbon can lead to the formation of alcohols, ketones, or epoxides. Photodegradation may involve reactions on the aromatic ring and the amino group, leading to dimerization or the introduction of hydroxyl groups.[12] Hydrolysis of the carboxylic acid to form esters is possible in the presence of alcohols, while decarboxylation is less common but can occur under harsh conditions.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method must be able to separate the parent compound from all its potential degradation products.[2] This typically involves forced degradation studies to generate these products, followed by the development of a robust HPLC method. Key steps include column selection (often a C18 or phenyl column), mobile phase optimization (pH, organic modifier, and buffer concentration), and detector wavelength selection to ensure all components are detected.[2][13]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues you might encounter during your experiments with this compound and its derivatives.

Issue 1: Significant Peak Tailing in HPLC Analysis

Possible Cause: Aromatic amines are notorious for exhibiting peak tailing in reversed-phase HPLC. This is primarily due to secondary interactions between the basic amine functionality and acidic silanol groups on the surface of silica-based stationary phases.[5]

Recommended Actions:

  • Mobile Phase pH Adjustment:

    • Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the silanol groups, minimizing their interaction with the protonated amine. Be mindful that this will also ensure the analyte is in a single, protonated state, which can improve peak shape.

  • Use of Mobile Phase Additives:

    • Incorporate a competing amine, such as triethylamine (TEA) or N,N-dimethyloctylamine, into your mobile phase at a low concentration (e.g., 0.1%). These additives will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Column Selection:

    • Utilize a column with a highly deactivated, end-capped stationary phase. Modern columns are designed with minimal residual silanol activity to improve the peak shape of basic compounds.

    • Consider a phenyl-hexyl stationary phase, which can offer alternative selectivity for aromatic compounds.

Issue 2: Inconsistent or Irreproducible Degradation Profiles

Possible Cause: Variability in experimental conditions can lead to inconsistent degradation. This is particularly true for oxidative and photolytic degradation, which can be sensitive to trace metals, oxygen levels, and light intensity.

Recommended Actions:

  • Control of Oxidative Conditions:

    • When using hydrogen peroxide, prepare the solution fresh for each experiment, as it can decompose over time.

    • Be aware that trace metal ions can catalyze oxidative degradation. Consider using chelating agents like EDTA in your formulation if metal contamination is suspected.

  • Standardize Photostability Studies:

    • Conduct photostability studies in a controlled environment with a calibrated light source that provides both UV and visible light, as specified in ICH guideline Q1B.

    • Ensure consistent sample geometry and distance from the light source.

  • Precise pH Control:

    • Use buffers to maintain a constant pH throughout hydrolytic degradation studies, as the degradation rate can be highly pH-dependent.

Issue 3: Difficulty in Identifying Unknown Degradation Products

Possible Cause: The degradation of this compound can lead to a complex mixture of products, some of which may be present at very low levels, making their structural elucidation challenging.

Recommended Actions:

  • Utilize LC-MS/MS:

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying unknown degradants.[14] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the degradation products.

    • MS/MS fragmentation patterns can provide structural information. By comparing the fragmentation of a degradant to that of the parent compound, you can often deduce the site of modification.

  • Forced Degradation with Isotope Labeling:

    • If possible, synthesize an isotopically labeled version of this compound (e.g., with ¹³C or ¹⁵N). Analyzing the degradation of this labeled compound can help in tracking the core structure through different degradation pathways.

  • Preparative HPLC and NMR:

    • For major degradation products, preparative HPLC can be used to isolate a sufficient quantity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR will provide detailed structural information.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating methods.[2][3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1.1 Acid and Base Hydrolysis:

  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

  • Incubation: Store the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the samples before injection into the HPLC system to prevent damage to the column and ensure consistent chromatography.

1.2 Oxidative Degradation:

  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling and Analysis: Follow the sampling and analysis steps as described for hydrolytic degradation.

1.3 Photodegradation:

  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Exposure: Expose the solution to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines). A dark control sample should be stored under the same conditions but protected from light.

  • Sampling and Analysis: Analyze the samples at appropriate time intervals.

1.4 Thermal Degradation:

  • Preparation: Store the solid this compound at an elevated temperature (e.g., 80 °C) with and without humidity.

  • Sampling and Analysis: Dissolve the solid samples in a suitable solvent at various time points and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method Development

2.1 Initial Screening:

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength that provides a good response for the parent compound (e.g., 254 nm or a wavelength maximum determined by UV spectrophotometry). A photodiode array (PDA) detector is highly recommended to assess peak purity.

2.2 Method Optimization:

  • Analyze the samples generated from the forced degradation studies.

  • If co-elution is observed, adjust the gradient slope, mobile phase pH, or organic modifier (e.g., switch to methanol).

  • If peak tailing is an issue for the parent compound or any basic degradants, apply the troubleshooting steps outlined in Issue 1.

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Products

Stress ConditionPotential Degradation Site(s)Likely Degradation Products
Oxidation N-Allyl group, Secondary Amine4-Aminobenzoic acid, Acrolein, Allylic alcohols/ketones, N-oxides
Hydrolysis (Acidic/Basic) Carboxylic acid (esterification if alcohol is present)Esters of this compound
Photodegradation Aromatic ring, Amino group, Allyl groupHydroxylated derivatives, Dimerization products, Oxidized products
Thermal General decompositionDependent on the severity of conditions

Visualization of Pathways and Workflows

Degradation Pathways

Degradation_Pathways cluster_main This compound cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation main This compound ox1 4-Aminobenzoic acid + Acrolein/Propionaldehyde main->ox1 Oxidative Cleavage ox2 Allylic Hydroxylation/Oxidation (Alcohol, Ketone) main->ox2 Allylic Oxidation ox3 N-Oxide Formation main->ox3 N-Oxidation hyd1 Ester Formation (in presence of alcohol) main->hyd1 Esterification photo1 Ring Hydroxylation main->photo1 UV/Vis Light photo2 Dimerization Products main->photo2 UV/Vis Light

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow start Start: Pure This compound stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sampling Sample at Time Intervals stress->sampling neutralize Neutralize/Quench Reaction (if applicable) sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV/PDA neutralize->hplc lcms Identify Unknowns by LC-MS/MS hplc->lcms If unknowns > threshold end End: Degradation Profile and Pathway Elucidation hplc->end If all peaks identified lcms->end

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-(Allylamino)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, experience-driven framework for the unambiguous structural validation of novel 4-(allylamino)benzoic acid derivatives. It moves beyond a simple recitation of techniques to explain the causality behind the multi-faceted analytical approach, ensuring scientific integrity and trustworthiness in your results.

Introduction: The Imperative of Unambiguous Confirmation

This guide presents an integrated, self-validating workflow designed to provide absolute confidence in your synthesized molecule's identity and purity. We will explore the synergistic power of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) as an orthogonal and complementary analytical triad.

The Analytical Triad: An Orthogonal Approach to Validation

Relying on a single analytical technique is a precarious strategy. A melting point can be skewed by impurities, and an IR spectrum might be identical for positional isomers. To build an unshakeable foundation of evidence, we employ three distinct techniques, each interrogating the molecule from a different physical principle. The concordance of data across all three methods creates a self-validating system where the whole is greater than the sum of its parts.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation Workflow cluster_validation Final Confirmation Synthesized_Compound Synthesized Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR Provides atomic connectivity & molecular backbone FTIR FT-IR Spectroscopy Synthesized_Compound->FTIR Confirms functional groups LCMS LC-MS Synthesized_Compound->LCMS Confirms molecular weight & purity Validated_Structure Unambiguously Validated Structure NMR->Validated_Structure FTIR->Validated_Structure LCMS->Validated_Structure

Figure 1: Integrated workflow for structural validation.

Part I: NMR Spectroscopy – The Molecular Blueprint

NMR is the cornerstone of small molecule structural elucidation. It provides a detailed map of the carbon-hydrogen framework, revealing not just the presence of atoms but their connectivity and chemical environment.[4][5] For a this compound derivative, we are looking for a unique set of signals that, together, can only correspond to the target structure.

Expertise in Action: What to Expect from the Spectra
  • ¹H NMR Spectroscopy: This experiment tells us about the different types of protons and their neighbors. We anticipate a specific pattern of signals. The integration (area under the peak) for each signal must correspond to the number of protons it represents.

  • ¹³C NMR Spectroscopy: This spectrum reveals all the unique carbon environments in the molecule. It is particularly powerful for identifying quaternary carbons (like the carboxylic acid and the aromatic carbon bonded to the nitrogen) that are invisible in the ¹H NMR spectrum.[4]

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: Shifts are approximate and can vary based on solvent and substitution on the allyl or aryl moieties.

Technique Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity & Notes
¹H NMR Carboxylic Acid (-COOH)11.0 - 13.0Broad singlet (br s); may exchange with D₂O.
Aromatic (Ha)7.8 - 8.0Doublet (d), ortho to -COOH.
Aromatic (Hb)6.5 - 6.7Doublet (d), ortho to -NH.
Allyl Vinyl (-CH=)5.8 - 6.0Multiplet (m) or ddt.
Allyl Vinyl (=CH₂)5.1 - 5.3Multiplet (m).
Amine (-NH-)4.0 - 5.0Broad singlet or triplet (t); may exchange with D₂O.
Allyl Methylene (-CH₂-)3.8 - 4.0Doublet (d) or Triplet (t), coupled to -NH and vinyl -CH.
¹³C NMR Carbonyl (-C=O)167 - 173
Aromatic (C-NH)150 - 155Quaternary Carbon.
Allyl Vinyl (-CH=)133 - 136
Aromatic (CH, ortho to -COOH)131 - 133
Aromatic (C-COOH)118 - 122Quaternary Carbon.
Allyl Vinyl (=CH₂)115 - 118
Aromatic (CH, ortho to -NH)111 - 113
Allyl Methylene (-CH₂-)45 - 48

Data synthesized from general NMR principles and spectral data for related compounds.[2][4][6][7][8][9]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred as it can solubilize both the acidic proton of the carboxyl group and the amine proton.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the range of -1 to 14 ppm.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. A typical spectral width would be 0 to 200 ppm.

  • Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Interpretation:

    • ¹H NMR: Assign each peak based on its chemical shift, integration value, and splitting pattern (multiplicity).

    • ¹³C NMR: Assign each peak based on its chemical shift. Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments if necessary to distinguish between CH, CH₂, and CH₃ groups.

    • Correlation: Confirm assignments using 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) if the structure is novel or assignments are ambiguous.[10]

Part II: FT-IR Spectroscopy – The Functional Group Fingerprint

While NMR provides the skeleton, FT-IR confirms the presence of the key functional "organs." It is a rapid and highly effective method for verifying that the essential chemical bonds of the target molecule have been formed and that starting material functionalities (e.g., a primary amine from 4-aminobenzoic acid) are absent.

Expertise in Action: Interpreting the Key Vibrational Bands

For this compound, the IR spectrum should display a combination of features characteristic of a secondary amine, a carboxylic acid, and an alkene, all attached to an aromatic ring. The absence of a primary amine N-H stretch (typically two sharp bands) and the presence of a single secondary N-H band is a key validation point.

Table 2: Characteristic FT-IR Absorption Frequencies

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Appearance
Carboxylic AcidO-H Stretch2500 - 3300Very broad, strong
AmineN-H Stretch3300 - 3500Medium, single peak
Aromatic C-HC-H Stretch3000 - 3100Medium to weak, sharp
CarbonylC=O Stretch1680 - 1720Strong, sharp
Aromatic C=CC=C Stretch1580 - 1620Medium to strong
AlkeneC=C Stretch1640 - 1680Medium, sharp

Data based on established infrared spectroscopy correlation tables and spectra of benzoic acid.[11][12][13][14]

Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the dry, solid sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR press and apply firm, even pressure to the sample. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Interpretation: Identify the major absorption bands and correlate them with the expected functional groups from Table 2. The broad O-H stretch and the strong C=O stretch are definitive markers for the carboxylic acid moiety.[15]

Part III: LC-MS – Molecular Weight and Purity Confirmation

Liquid Chromatography-Mass Spectrometry is a powerful hyphenated technique essential in modern drug development.[16][17][18] It serves a dual purpose in our validation workflow:

  • Chromatography (LC): It separates the target compound from any impurities, providing a quantitative measure of purity.

  • Spectrometry (MS): It measures the mass-to-charge ratio (m/z) of the compound, providing definitive confirmation of its molecular weight.[19]

Expertise in Action: What the Data Reveals

For this compound (C₁₀H₁₁NO₂), the molecular weight is 177.19 g/mol . Using electrospray ionization (ESI) in positive ion mode, we would expect to see a prominent peak at an m/z of 178.19, corresponding to the protonated molecule ([M+H]⁺). The LC chromatogram should ideally show a single, sharp peak at a specific retention time, indicating high purity.

Table 3: Expected LC-MS Results for this compound

Parameter Expected Result Interpretation
LC Purity >95% (by UV peak area)Confirms the sample is free of significant impurities.
MS (ESI+) m/z = 178.2 ± 0.1Confirms the molecular weight of the target compound ([M+H]⁺).
MS (ESI-) m/z = 176.2 ± 0.1Confirms the molecular weight via the deprotonated molecule ([M-H]⁻).
Protocol: High-Resolution LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL.

  • Chromatography: Inject the sample onto a reverse-phase C18 column. Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). Monitor the eluent using a UV detector.

  • Mass Spectrometry: Direct the column eluent into an ESI source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight). Acquire mass spectra in both positive and negative ion modes across a relevant m/z range (e.g., 50-500).

  • Data Analysis:

    • Integrate the peak(s) in the UV chromatogram to determine purity.

    • Extract the mass spectrum corresponding to the main LC peak.

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and confirm that the measured mass matches the calculated theoretical mass. High-resolution mass spectrometry (HRMS) can provide mass accuracy within 5 ppm, confirming the elemental composition.[20]

cluster_lcms LC-MS Protocol Sample_Prep Sample Prep (Dilute Solution) LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection Mass Detection (TOF or Quadrupole) ESI->MS_Detection Data_Analysis Data Analysis (Purity & Mass) MS_Detection->Data_Analysis

Figure 2: Step-by-step workflow for LC-MS analysis.

Conclusion: The Synthesis of Evidence

The structural validation of a novel compound is not a checklist to be completed but a case to be built. Each piece of data from NMR, FT-IR, and LC-MS serves as a corroborating piece of evidence. The ¹H and ¹³C NMR spectra define the unique carbon-hydrogen framework. The FT-IR spectrum confirms that the correct functional groups are present. Finally, the LC-MS data verifies the molecular weight and establishes purity. Only when the data from all three orthogonal techniques are in complete agreement can the structure of your synthesized this compound derivative be considered unambiguously validated. This rigorous, multi-faceted approach ensures the integrity of your research and provides a solid foundation for subsequent biological evaluation and drug development efforts.

References

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. BioAgilytix. Retrieved from [Link]

  • Lazar, I. M., & Deirdre, C. (2018). Current developments in LC-MS for pharmaceutical analysis. Analyst, 143(13), 2948-2970. Retrieved from [Link]

  • Singh, S. K., & Kumar, Y. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Journal of Pharmaceutical Research International, 33-47. Retrieved from [Link]

  • Van der Hoeven, R. A. M., & Niessen, W. M. A. (2014). The Role of LC–MS - in Drug Discovery. Chromatography Today. Retrieved from [Link]

  • Wang, L., & Wang, Y. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Benzoic Acid IR Spectrum Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

  • HayasHi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342. Retrieved from [Link]

  • Altintop, M. D., et al. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie, 335(2-3), 83-88. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic pathways of obtaining 4-(benzylamino) benzoic acid derivatives. Retrieved from [Link]

  • Nimmy, A. V., et al. (2023). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid. Retrieved from [Link]

  • Dekić, V., et al. (2015). Complete assignment of the H-1 and C-13 NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Ohshima, E., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-1693. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Retrieved from [Link]

  • TMP Chem. (2023, Dec 30). NMR Spectroscopy: ¹H & ¹³C NMR | Chapter 3 – Organic Chemistry (5th) [Video]. YouTube. Retrieved from [Link]

  • Roy, S., et al. (2022). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 7(3), 2993-3006. Retrieved from [Link]

  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. Retrieved from [Link]

  • Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. (2023). MDPI. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-(methylamino)-. NIST WebBook. Retrieved from [Link]

  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Retrieved from [Link]

  • Sert, Y., et al. (2006). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 (M=Ni, Co or Cd) Compounds. Zeitschrift für Naturforschung A, 61(12). Retrieved from [Link]

  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids. Retrieved from [Link]

  • Khawaja, N., et al. (2020). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Journal of Geophysical Research: Planets, 125(11). Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (n.d.). Supplement of Yields and molecular composition of gas-phase and secondary organic aerosol from the photooxidation of the volatil. Retrieved from [Link]

  • ResearchGate. (n.d.). Matrix-Assisted Laser Desorption Mass Spectrometry with 2-(4-Hydroxyphenylazo)benzoic Acid Matrix. Retrieved from [Link]

  • ResearchGate. (n.d.). Green synthesis, characterization and some physicochemical studies on cocrystal; 2-(4-(Dimethylamino) benzylideneamino) benzoic acid and p-nitroaniline system. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Structural Characterization and Biological Evaluation of 3-Amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid Derivatives. Retrieved from [Link]

  • Foti, M., et al. (1997). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. Journal of Agricultural and Food Chemistry, 45(7), 2419-2424. Retrieved from [Link]

Sources

A Comparative Guide to the Bioactivity of 4-(Allylamino)benzoic Acid Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and specificity is a constant endeavor. The 4-aminobenzoic acid (PABA) scaffold has long been a fertile ground for the development of a diverse array of bioactive molecules.[1][2] Its structural versatility, allowing for modifications at both the amino and carboxyl groups, has made it a privileged starting point for synthesizing compounds with a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties.[3][4] This guide provides an in-depth, comparative analysis of the bioactivity of 4-(allylamino)benzoic acid and its analogs, offering experimental insights and data to inform future research and drug development initiatives.

The Rationale for Exploring this compound Analogs

The strategic modification of the PABA structure is a well-established approach to modulate its biological properties. The introduction of an allyl group at the 4-amino position presents an interesting chemical modification. The allylamine functional group is a known pharmacophore, particularly in the realm of antifungal agents, where it targets the ergosterol biosynthesis pathway.[5][6] This raises the compelling hypothesis that incorporating an allylamino moiety into the PABA backbone could yield hybrid molecules with unique or enhanced bioactivities. This guide will dissect the available data to compare the performance of these analogs, focusing on their antimicrobial and anticancer potential.

Comparative Bioactivity Analysis

The biological evaluation of novel chemical entities is a cornerstone of drug discovery. Here, we present a comparative summary of the antimicrobial and cytotoxic activities of various this compound analogs and related derivatives, benchmarked against parent compounds and standard drugs where data is available.

Antimicrobial Activity

The primary mechanism of antibacterial action for many PABA analogs is the disruption of the folate biosynthesis pathway, which is essential for bacterial survival.[7] These analogs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of dihydrofolic acid.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of 4-Aminobenzoic Acid Analogs

Compound/AnalogStaphylococcus aureusPseudomonas aeruginosaCandida albicansReference
4-Aminobenzoic acid (PABA) >1024>1024>1024[1]
4f (PABA hydrazide-hydrazone sulfonate derivative) -64-[8]
4g (PABA hydrazide-hydrazone sulfonate derivative) -64-[8]
4f + N-acetyl cysteine (NAC) -32-[8]
4g + N-acetyl cysteine (NAC) -16-[8]
Schiff bases of PABA from 15.62 µM-from 7.81 µM[3][4]

Note: Direct MIC values for this compound were not available in the searched literature. The table presents data for related PABA derivatives to illustrate the potential for activity.

The data suggests that derivatization of PABA is crucial for antimicrobial activity. Simple PABA is largely inactive, while modifications such as the formation of hydrazide-hydrazone sulfonates can confer moderate activity against challenging pathogens like Pseudomonas aeruginosa.[8] Notably, the synergistic effect observed with N-acetyl cysteine (NAC) highlights a promising avenue for enhancing the efficacy of these compounds.[8] Schiff base derivatives of PABA have also demonstrated potent antibacterial and antifungal activity.[3][4]

Anticancer Activity

The anticancer potential of PABA derivatives has been explored against various cancer cell lines. The mechanisms of action are thought to be multifactorial and can include the inhibition of key signaling pathways and enzymes involved in cancer cell proliferation and survival.[2][9] One emerging and compelling mechanism is the inhibition of histone deacetylases (HDACs).[10]

Table 2: Comparative Cytotoxicity (IC50 in µM) of 4-Aminobenzoic Acid Analogs

Compound/AnalogA549 (Lung Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)MCF-7 (Breast Cancer)Reference
Erlotinib (Standard) 4.56 ± 0.326.78 ± 0.518.12 ± 0.63-[11]
N5a (4-amino-3-chloro benzoate ester derivative) 1.23 ± 0.112.45 ± 0.183.12 ± 0.25-[11]
Benzamide derivatives of PABA --21.3 ± 4.128.3 ± 5.1[2]
3e (Pyridazinylamino benzoic acid derivative) ----[12][13]
Schiff bases of PABA -≥ 15.0--[3][4]

Note: Specific IC50 values for this compound were not consistently reported across the reviewed literature. The table showcases the cytotoxic potential of various PABA derivatives against different cancer cell lines.

The comparative data reveals that structural modifications to the PABA backbone can lead to potent anticancer agents. For instance, the 4-amino-3-chloro benzoate ester derivative N5a exhibited superior cytotoxicity against lung, liver, and colon cancer cell lines compared to the established EGFR inhibitor, Erlotinib.[11] This underscores the potential of PABA analogs in oncology drug discovery. The cytotoxic effects of Schiff base derivatives further support the therapeutic promise of this class of compounds.[3][4]

Mechanistic Insights into Bioactivity

A thorough understanding of the mechanism of action is paramount for rational drug design and development. The bioactivity of this compound analogs can be attributed to their interference with fundamental cellular processes in both microbial and cancer cells.

Antimicrobial Mechanism: Targeting Folate Biosynthesis

The primary antibacterial mechanism of action for PABA analogs is the competitive inhibition of dihydropteroate synthase (DHPS) in the folate biosynthesis pathway. This pathway is absent in humans, making it an attractive target for selective antimicrobial therapy.

Folate Biosynthesis Pathway Inhibition cluster_inhibition Inhibition Chorismate Chorismate PABA PABA Chorismate->PABA ADC Synthase Dihydropteroate Dihydropteroate PABA->Dihydropteroate DHPS Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFS DHPP DHPP DHPP->Dihydropteroate DHPS Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR 4-Allylamino_benzoic_acid 4-Allylamino_benzoic_acid DHPS DHPS 4-Allylamino_benzoic_acid->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate biosynthesis pathway.

Anticancer Mechanism: Histone Deacetylase (HDAC) Inhibition

In the context of cancer, a growing body of evidence suggests that some benzoic acid derivatives exert their anticancer effects through the inhibition of histone deacetylases (HDACs).[10] HDACs play a crucial role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

HDAC Inhibition Mechanism cluster_acetylation Gene Expression Regulation cluster_effect Cellular Effects HAT Histone Acetyltransferase (HAT) Histone_A Acetylated Histone (Active Chromatin) HAT->Histone_A Acetylation HDAC Histone Deacetylase (HDAC) Histone_D Deacetylated Histone (Inactive Chromatin) Histone_A->Histone_D Deacetylation Gene_Expression Tumor Suppressor Gene Expression Histone_A->Gene_Expression Histone_D->Histone_A Acetylation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis 4-Allylamino_benzoic_acid_analog 4-Allylamino_benzoic_acid_analog 4-Allylamino_benzoic_acid_analog->HDAC Inhibition

Caption: Proposed mechanism of anticancer activity via HDAC inhibition.

Experimental Methodologies: A Guide to Reproducible Bioactivity Assessment

To ensure the scientific rigor and reproducibility of the bioactivity data, it is imperative to follow standardized and well-validated experimental protocols. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

Synthesis of this compound Analogs

A general and efficient method for the synthesis of 4-(N-substituted)benzoic acid derivatives is through reductive amination.

Protocol for Reductive Amination:

  • Imine Formation: Dissolve 4-aminobenzoic acid (1 equivalent) and the corresponding aldehyde or ketone (1 equivalent) in a suitable solvent such as methanol. Stir the mixture at room temperature. The formation of the imine is often observed by a color change or precipitation.

  • Reduction: To the imine mixture, add a reducing agent such as sodium borohydride (1.5-2 equivalents) portion-wise. The reaction is typically exothermic and may require cooling.

  • Work-up: After the reaction is complete (monitored by TLC), acidify the mixture with 10% HCl to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.

Reductive Amination Workflow PABA 4-Aminobenzoic Acid Imine Imine Intermediate PABA->Imine Aldehyde Aldehyde/Ketone Aldehyde->Imine Solvent Methanol Solvent->Imine Product 4-(Substituted-amino)benzoic Acid Imine->Product Reducing_Agent Sodium Borohydride Reducing_Agent->Product Purification Purification (Recrystallization) Product->Purification

Caption: General workflow for the synthesis of this compound analogs.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized assay to determine the MIC of an antimicrobial agent.

Protocol for Broth Microdilution MIC Assay:

  • Preparation of Inoculum: Culture the test microorganism overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Protocol for SRB Assay:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Discard the TCA, wash the plates with water, and air dry. Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound SRB by washing with 1% acetic acid.

  • Solubilization and Absorbance Measurement: Air dry the plates and solubilize the bound dye with 10 mM Tris base solution. Measure the absorbance at 510 nm using a microplate reader.

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

The exploration of this compound analogs represents a promising strategy in the quest for novel antimicrobial and anticancer agents. The inherent bioactivity of the PABA scaffold, combined with the unique properties of the allylamine moiety, offers a rich chemical space for the design of potent and selective therapeutics. The structure-activity relationship data, though still emerging, clearly indicates that specific substitutions on the PABA core can significantly enhance biological efficacy.

Future research should focus on a more systematic investigation of the structure-activity relationships of this compound analogs. This includes the synthesis and evaluation of a broader range of derivatives with diverse substitutions on the aromatic ring and modifications of the allyl group. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The synergistic potential of these analogs in combination with existing drugs also presents an exciting avenue for further investigation, potentially leading to more effective and durable therapeutic strategies. This guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

  • Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal P
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
  • Pharmacology of the allylamines. PubMed.
  • Synthesis of new 4-aminobenzoic acid (PABA)
  • A Comprehensive Guide to the Structure-Activity Relationship of 4-Amino-3-bromobenzoic Acid Analogs and Rel
  • allylamine antibiotic [Drug Class].
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC - NIH.
  • Allylamine Antifungal Drugs. OUCI.
  • Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. PubMed.
  • Investigation of synergism between combinations of ciprofloxacin, polymyxin, sulphadiazine and p-aminobenzoic acid. PubMed.
  • Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed.
  • Efficacy of 4-Amino-2-chlorobenzoic Acid Derivatives: A Comparative Analysis Against Existing Therapeutics. Benchchem.
  • A Comparative Analysis of p-Aminobenzoic Acid and (4-Aminobenzoyl)-L-glutamic Acid: A Guide for Researchers. Benchchem.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. Semantic Scholar.
  • 3-[(6-Arylamino)
  • Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. NIH.
  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Histone Deacetylase (HDAC)
  • Modulation of histone acetylation by [4-(acetylamino)-N-(2-amino-phenyl) benzamide] in HCT-8 colon carcinoma.. Merck Millipore.
  • 3-[(6-Arylamino)pyridazinylamino]benzoic acids: Design, synthesis and in vitro evaluation of anticancer activity.
  • Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hem
  • Natural and Synthetic Lactones Possessing Antitumor Activities. MDPI.
  • Synthesis and anticancer activity of new hydroxamic acid containing 1,4-benzodiazepines. PubMed.

Sources

A Comparative Guide to 4-(Allylamino)benzoic Acid and Other Functionalized Benzoic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and molecular design. Benzoic acid derivatives, prized for their rigid scaffold and versatile reactivity, are a cornerstone of this molecular toolbox. Among these, 4-(Allylamino)benzoic acid presents a unique combination of functionalities: a nucleophilic secondary amine, a versatile allyl group, and a carboxylic acid suitable for a myriad of transformations.

This guide provides an in-depth technical comparison of this compound with other key classes of functionalized benzoic acids, including 4-aminobenzoic acid and 4-halobenzoic acids. We will delve into the nuanced interplay of electronic and steric effects that govern their reactivity in pivotal cross-coupling reactions, supported by experimental data and detailed protocols. Our aim is to equip researchers with the insights necessary to make informed decisions in the strategic design and execution of their synthetic routes.

The Influence of Functional Groups on Reactivity: An Overview

The reactivity of a substituted benzoic acid in transition metal-catalyzed cross-coupling reactions is fundamentally governed by the electronic and steric nature of its substituents. These factors influence the electron density of the aromatic ring and the accessibility of the reactive sites, thereby dictating the kinetics and outcomes of catalytic cycles.

The allylamino group in this compound is a moderately activating, ortho-, para-directing group. The nitrogen's lone pair of electrons can donate into the aromatic π-system, increasing the electron density of the ring and making it more susceptible to electrophilic attack. The allyl group itself introduces a site of unsaturation that can participate in various transformations, including palladium-catalyzed reactions, offering a secondary reactive handle.

In contrast, an amino group (as in 4-aminobenzoic acid) is a strongly activating, ortho-, para-director due to the high electron-donating ability of the nitrogen. This can enhance the rate of reactions sensitive to electron density but may also lead to side reactions or catalyst inhibition through strong coordination to the metal center.[1]

Halogen substituents (e.g., in 4-chloro-, 4-bromo-, and 4-iodobenzoic acid) are deactivating via induction but ortho-, para-directing due to resonance effects. Their primary role in cross-coupling reactions is to serve as a leaving group. The reactivity of halobenzoic acids in these reactions follows the general trend of I > Br > Cl, which is inversely correlated with the carbon-halogen bond strength.[2]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds. The choice of the functionalized benzoic acid derivative can significantly impact the reaction's efficiency and conditions. While direct head-to-head comparative data for this compound is scarce, we can infer its reactivity and compare it with other functionalized benzoic acids based on known principles and published examples.

The electron-donating nature of the allylamino group would be expected to facilitate the oxidative addition step of the catalytic cycle, potentially allowing for milder reaction conditions compared to electron-neutral or electron-poor substrates. However, the amino functionality could also coordinate to the palladium catalyst, potentially impeding catalysis.

Table 1: Comparison of Functionalized Benzoic Acids in Suzuki-Miyaura Coupling

Functionalized Benzoic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodobenzoic acidPhenylboronic acidPd Nanoparticles-WaterRT0.17>95[3]
4-Bromobenzoic acidPhenylboronic acidPd Nanoparticles-WaterRT120[3]
4-Chlorobenzoic acidPhenylboronic acidPd Nanoparticles-WaterReflux6>95[3]
4-Amino-3-bromobenzoic acidPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95[4]

Causality Behind Experimental Choices:

The data in Table 1 clearly demonstrates the expected reactivity trend for halobenzoic acids, with the iodo-derivative being the most reactive, affording a high yield at room temperature in a short time. The bromo- and chloro-derivatives require more forcing conditions to achieve high conversions. For 4-amino-3-bromobenzoic acid, the use of a bulky, electron-rich phosphine ligand (SPhos) is crucial to promote the catalytic cycle and prevent catalyst deactivation by the amino group.[4]

While a direct experimental result for this compound is not available in a comparative context, its electron-donating character suggests it would be more reactive than the corresponding halobenzoic acids, potentially allowing for milder conditions. However, the presence of the secondary amine may necessitate the use of specialized ligands to achieve optimal results, similar to other amino-substituted substrates.

Experimental Protocol: Representative Suzuki-Miyaura Coupling of a Functionalized Benzoic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide-substituted benzoic acid with an arylboronic acid.

Materials:

  • Functionalized bromobenzoic acid (e.g., 4-Amino-3-bromobenzoic acid) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the bromobenzoic acid, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium acetate and SPhos ligand under a positive flow of argon.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

Suzuki_Workflow reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base catalyst Add Catalyst System: - Pd Source - Ligand reagents->catalyst 1. solvent Add Solvent catalyst->solvent 2. reaction Heat & Stir (Inert Atmosphere) solvent->reaction 3. workup Aqueous Workup reaction->workup 4. purification Purification (Chromatography) workup->purification 5. product Characterized Product purification->product 6.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the construction of C-N bonds. The nature of the functional group on the benzoic acid plays a critical role in this palladium-catalyzed reaction.

The allylamino group of this compound can potentially undergo N-arylation. However, the existing N-allyl and N-aryl bonds may influence its nucleophilicity and steric hindrance around the nitrogen atom. In cases where the reaction is intended at another position of the benzoic acid ring (e.g., at a halogen substituent), the allylamino group can act as a directing group and influence the reactivity.

Table 2: Comparison of Functionalized Benzoic Acids in Buchwald-Hartwig Amination

Functionalized Benzoic AcidAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromobenzoic Acid3-MethylanilinePd₂(dba)₃ / XPhosK₂CO₃Dioxane1001692[5]
4-Bromotoluene4-IodocyclohexanaminePd₂(dba)₃ / XPhosNaOtBuToluene1001285[6]

Causality Behind Experimental Choices:

In the Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands like XPhos are often essential, especially for less reactive aryl chlorides or sterically hindered substrates.[5] The choice of base is also critical, with common choices being sodium tert-butoxide, potassium carbonate, or potassium phosphate. The base not only facilitates the deprotonation of the amine but also plays a role in the catalytic cycle. For substrates containing acidic protons, such as carboxylic acids, a careful selection of a compatible base is necessary to avoid unwanted side reactions.

For this compound, if used as the amine coupling partner, its secondary nature would likely require a robust catalyst system to overcome potential steric hindrance. If another part of the molecule is the reactive site, the electronic and steric properties of the allylamino group will influence the reaction's outcome.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a primary amine.

Materials:

  • Aryl bromide (e.g., 2-Bromobenzoic Acid) (1.0 mmol)

  • Amine (e.g., 3-Methylaniline) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • In a glovebox, to an oven-dried vial, add the aryl bromide, potassium carbonate, Pd₂(dba)₃, and XPhos.

  • Add the amine and anhydrous dioxane.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Amine_coord Amine Coordination PdII_complex->Amine_coord PdII_amine_complex [Ar-Pd(II)(NHR'R'')(L_n)]+X- Amine_coord->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex Ar-Pd(II)-NR'R''(L_n) Deprotonation->PdII_amido_complex RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0 ArNRR Ar-NR'R'' RedElim->ArNRR ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->Amine_coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion and Future Outlook

The choice of a functionalized benzoic acid in synthesis is a strategic decision that balances reactivity, cost, and the potential for downstream functionalization. This compound emerges as a particularly intriguing building block due to its trifunctional nature. The allylamino group provides a handle for further diversification, a feature not present in simple amino or halobenzoic acids.

While direct comparative experimental data for this compound in key cross-coupling reactions remains an area for further investigation, its electronic properties suggest a favorable reactivity profile. For researchers in drug development and materials science, the ability to introduce the allylamino moiety offers a unique avenue for creating novel molecular architectures with potentially enhanced biological activity or material properties.

Future studies directly comparing the performance of this compound against other functionalized benzoic acids in a systematic manner would be invaluable to the synthetic community. Such data would provide a clearer roadmap for catalyst and condition selection, ultimately accelerating the discovery and development of new chemical entities.

References

  • Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Please share how this access benefits y. (2009). UCD Library. [Link]

  • Hosseini-Zare, M. S., et al. (2019). Recent progress in transition metal catalyzed cross coupling of nitroarenes. Tetrahedron Letters, 60(23), 1555-1563. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Introduction: The Critical Role of Linkers in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered a comprehensive set of information on the leading alternatives to 4-(Allylamino)benzoic acid for bioconjugation, including detailed experimental protocols, kinetic data, and stability profiles for maleimide, NHS ester, and various "click" chemistries. I also have information on the reactivity of allylamines in palladium-catalyzed reactions and thiol-ene additions, which can serve as a proxy for discussing the potential of this compound. Synthesis protocols for the alternative reagents are also available.

Therefore, I will now proceed with generating the full comparison guide based on the information I have. I will structure the guide to first introduce the concept of bioconjugation and the role of linkers, then discuss the theoretical potential and reactivity of the allyl amine functional group based on the general chemistry I've found. The bulk of the guide will then be dedicated to a detailed, data-driven comparison of the well-established alternatives. I will be transparent about the lack of direct comparative data for the titular compound and will instead focus on providing the audience with a thorough and well-referenced guide to the most practical and widely used alternative methods.

I have sufficient information to create all the required components of the response, including the tables, protocols, and Graphviz diagrams. Thus, no further search queries are necessary.

Comparison Guide: Alternative Reagents to this compound in Drug Design

For Researchers, Scientists, and Drug Development Professionals

The paradigm of modern drug design is increasingly shifting towards targeted therapies, where potent therapeutic agents are delivered specifically to diseased cells, minimizing off-target effects and enhancing the therapeutic window. In this context, the linker—a chemical bridge connecting the targeting moiety (e.g., an antibody) to the therapeutic payload—plays a pivotal role. The ideal linker must be stable in systemic circulation to prevent premature drug release, yet susceptible to cleavage under specific conditions within the target cell or its microenvironment.[1][]

This compound represents a bifunctional molecule with a carboxylic acid for payload attachment and an allylamine group for potential bioconjugation. While the allylamine moiety offers a unique reactive handle, its widespread application and quantitative performance in bioconjugation are not extensively documented in publicly available literature. This guide, therefore, will explore the theoretical reactivity of the allylamine group and provide a comprehensive, data-driven comparison with well-established, alternative bioconjugation reagents that are routinely employed in drug design and development.

The Allylamine Moiety: A Reactive Handle with Untapped Potential

The allyl group in this compound presents several potential avenues for bioconjugation, primarily through reactions targeting the carbon-carbon double bond.

  • Palladium-Catalyzed π-Allyl Substitution: This reaction involves the activation of the allyl group by a palladium(0) catalyst to form a π-allyl complex. This complex can then be attacked by a nucleophilic residue on a protein, such as the phenolic side chain of tyrosine, to form a stable covalent bond.[3][4] This method offers the potential for site-selective modification, particularly of less commonly targeted amino acids.[3][4]

  • Thiol-Ene "Click" Reaction: The alkene of the allyl group can react with a thiol group (e.g., from a cysteine residue) in the presence of a radical initiator (photo or thermal) in a thiol-ene "click" reaction.[5][6][7] This reaction is known for its high efficiency, orthogonality to many biological functional groups, and the formation of a stable thioether linkage.[5]

Despite these promising chemistries, the lack of robust, publicly available experimental data on the kinetics, yields, and stability of conjugates formed using this compound in a bioconjugation context necessitates a turn to more established and well-characterized alternatives.

A Comparative Analysis of Leading Alternative Bioconjugation Reagents

The following sections provide an in-depth comparison of the most widely used classes of reagents for bioconjugation in drug design: Maleimides, N-Hydroxysuccinimide (NHS) Esters, and "Click Chemistry" reagents.

Maleimide-Based Reagents: The Workhorse of Cysteine Conjugation

Maleimides are among the most popular thiol-reactive reagents used in bioconjugation, primarily targeting the sulfhydryl groups of cysteine residues.[8][9][10]

Chemical Principle

The reaction proceeds via a Michael addition of a thiol to the electron-deficient double bond of the maleimide ring, forming a stable thioether bond. This reaction is highly selective for thiols at a pH range of 6.5-7.5.[11]

Caption: Maleimide reaction with a cysteine thiol.

Quantitative Performance Comparison
FeaturePerformance CharacteristicNotes
Reaction Rate Fast (Second-order rate constants typically > 100 M⁻¹s⁻¹)Enables rapid conjugation at low reactant concentrations.[12]
Specificity High for thiols at pH 6.5-7.5Above pH 7.5, reactivity with amines (lysine) can occur.
Stability of Linkage ModerateThe resulting thioether bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione.
Yield High (often >80-90%)Dependent on the accessibility of the cysteine residue and control of side reactions.[10]
Experimental Protocol: Cysteine-Specific Protein Conjugation with a Maleimide Reagent
  • Protein Preparation:

    • Dissolve the protein containing a free cysteine in a degassed buffer at pH 7.0-7.5 (e.g., phosphate-buffered saline (PBS) with EDTA). A typical protein concentration is 1-10 mg/mL.[8][13]

    • If the cysteine residues are involved in disulfide bonds, reduce the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.[13]

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Prepare a stock solution of the maleimide reagent (e.g., 10 mM) in an organic solvent like DMSO or DMF.[13]

    • Add a 10-20 fold molar excess of the maleimide solution to the protein solution while gently stirring.[13]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[13]

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol, such as L-cysteine, to a final concentration of 1-10 mM to react with any excess maleimide.

    • Purify the protein conjugate from unreacted reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.

N-Hydroxysuccinimide (NHS) Ester-Based Reagents: Targeting Primary Amines

NHS esters are widely used for their reactivity towards primary amines, found at the N-terminus of proteins and on the side chains of lysine residues.[14][15][16][17][18]

Chemical Principle

The reaction is a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[14] The optimal pH for this reaction is typically between 8.0 and 9.0.[14]

Sources

Navigating the Potency Landscape of 4-(Allylamino)benzoic Acid Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 4-aminobenzoic acid (PABA) scaffold is a cornerstone in medicinal chemistry, celebrated for its structural versatility and its presence in a multitude of biologically active compounds.[1][2] The ability to modify the amino and carboxyl groups allows for the fine-tuning of pharmacological properties, leading to the development of novel therapeutics with enhanced potency and selectivity.[3] This guide provides a comparative analysis of 4-(allylamino)benzoic acid derivatives, contextualizing their potential potency by examining the broader class of N-substituted 4-aminobenzoic acid analogs and drawing upon experimental data from closely related compounds.

The introduction of an allyl group to the 4-amino position of the benzoic acid scaffold imparts unique characteristics. The unsaturated nature of the allyl group can influence binding interactions with biological targets and affect the compound's metabolic stability and pharmacokinetic profile. Understanding the structure-activity relationships (SAR) of N-substituted PABA derivatives is therefore crucial for the rational design of new chemical entities.

Comparative Potency of N-Substituted 4-Aminobenzoic Acid Derivatives

While extensive research specifically on a wide range of this compound derivatives is not heavily documented in publicly available literature, valuable insights can be drawn from studies on other N-alkylated PABA analogs. A study on a series of O- and N-alkyl derivatives of 4-aminobenzoic acid revealed their potential as anticancer agents.[1][4] For instance, certain N-alkylated compounds demonstrated significant inhibitory properties against lung and oral squamous carcinoma cell lines, with some showing greater potency than the standard drug cisplatin.[4]

The potency of these derivatives is often attributed to the nature of the alkyl substituent, which can modulate the lipophilicity and steric bulk of the molecule, thereby influencing its ability to interact with the target protein or enzyme. The allylamino group, with its double bond, introduces a region of higher electron density and a more rigid conformation compared to a saturated alkyl chain, which can lead to more specific and potentially stronger interactions within a binding pocket.

To illustrate the potential of PABA derivatives, the following table summarizes the potency of various analogs against different biological targets.

Derivative ClassSpecific Derivative ExampleBiological Target/ActivityPotency (IC50/MIC)
N-Alkylated PABACompound 20 (specific structure proprietary)Lung Carcinoma (NCI-H460)15.59 µM
Schiff Bases of PABA4-[(5-Nitrofurfurylidene)amino]benzoic acidAntibacterial (MRSA)15.62 µM
Benzoylbenzoic Acid Derivatives4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid5α-Reductase 2 Inhibition0.82 µM[5][6]
Thiazolylbenzoic Acid DerivativesPyridine- and pyridazine-carboxylic acid analogsProtein Kinase CK2α0.014-0.017 µM[7]
Phenylaminobenzoic Acids3-(Phenylamino)benzoic acid derivativesAldo-Keto Reductase 1C3 (AKR1C3)Nanomolar affinity[8]

This data highlights the broad therapeutic potential of the PABA scaffold and underscores the significant impact that substitution at the 4-amino position can have on biological activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-aminobenzoic acid derivatives is governed by a delicate interplay of electronic and steric factors.[9]

  • The 4-Amino Group: This group is often a key hydrogen bond donor and its substitution directly impacts the molecule's interaction with its biological target.[2] Alkylation, such as the introduction of an allyl group, can alter the electronic density and steric hindrance around the nitrogen, potentially shifting the binding mode from hydrogen bonding to hydrophobic interactions.

  • The Carboxylic Acid Moiety: The carboxyl group is a crucial pharmacophore, often involved in salt bridge formation or hydrogen bonding with active site residues.[3] It also contributes to the overall solubility and pharmacokinetic properties of the molecule. Esterification or amidation of this group is a common strategy to create prodrugs with improved cell permeability.[10]

  • The Aromatic Ring: The benzene ring serves as a rigid scaffold. Substitution on the ring can influence the electronic properties of the entire molecule. Electron-withdrawing groups can increase the acidity of the carboxylic acid, while bulky substituents can introduce steric clashes or favorable van der Waals interactions within the binding site.[9]

Caption: Key structural components of the 4-aminobenzoic acid scaffold and their influence on pharmacological properties.

Experimental Protocols for Potency Assessment

To conduct a comparative analysis of this compound derivatives, a series of standardized in vitro assays are essential. The following protocols are representative of those used to evaluate the potency of novel chemical entities.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the anti-proliferative activity of compounds against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., NCI-H460, CAL-27) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., cisplatin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis start Seed Cells in 96-well Plate prep_compounds Prepare Serial Dilutions of Compounds start->prep_compounds add_compounds Add Compounds to Cells prep_compounds->add_compounds incubate_cells Incubate for 48-72h add_compounds->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: A streamlined workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

Enzyme Inhibition Assay

For derivatives designed to target a specific enzyme, a direct inhibition assay is necessary to determine potency.

Principle: This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The method will vary depending on the enzyme, but a common approach involves monitoring the formation of a product or the depletion of a substrate over time.

General Protocol (Example: Kinase Inhibition):

  • Reagent Preparation: Prepare solutions of the purified enzyme, the substrate (e.g., a peptide and ATP), the test compounds at various concentrations, and a suitable buffer.

  • Reaction Initiation: In a 96-well plate, combine the enzyme, test compound, and buffer. Initiate the reaction by adding the substrate.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Reaction Termination and Detection: Stop the reaction and quantify the product formed. For kinases, this often involves measuring the amount of phosphorylated substrate using methods like ELISA or fluorescence-based assays.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value from the dose-response curve.[7]

Conclusion and Future Directions

The 4-aminobenzoic acid scaffold remains a highly attractive starting point for the development of new therapeutic agents. While direct comparative potency data for a series of this compound derivatives is limited, the analysis of structurally related N-substituted analogs provides a strong rationale for their investigation. The unique electronic and steric properties of the allyl group suggest that these derivatives could exhibit novel pharmacological profiles.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives with modifications to both the aromatic ring and the carboxylic acid moiety. Such studies, employing the standardized experimental protocols outlined in this guide, will be instrumental in elucidating the structure-activity relationships and identifying lead compounds with superior potency and selectivity for a range of biological targets, from cancer to infectious diseases.

References

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (URL not available)
  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem. (URL not available)
  • Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. PubMed. [Link]

  • Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids.
  • Efficacy of 4-Aminobenzoic Acid Derivatives: A Comparative Analysis. Benchchem. (URL not available)
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (URL not available)
  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. PubMed. [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. (URL not available)
  • A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins. PubMed. [Link]

  • Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). PubMed. [Link]

  • Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. NIH. (URL not available)
  • Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. PubMed. [Link]

  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem. (URL not available)
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed. [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • Synthesis and Biological Evaluation of 4-(4-(Alkyl- and Phenylaminocarbonyl)benzoyl)benzoic Acid Derivatives as Non-steroidal Inhibitors of Steroid 5 -Reductase Isozymes 1 and 2.
  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. [Link]

  • Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. (URL not available)

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against 4-(Allylamino)benzoic Acid Haptens

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for understanding and executing cross-reactivity studies of antibodies developed against the hapten 4-(Allylamino)benzoic acid. While specific experimental data for this exact hapten is not widely published, this document will use representative data from structurally similar aromatic amines to illustrate the core principles, experimental design, and data interpretation critical for such investigations. As your partner in the lab, I will walk you through not just the "how," but the "why" behind each step, ensuring a robust and scientifically sound study.

The Foundational Principle: Haptens and Immunogenicity

Small molecules like this compound are not inherently immunogenic; they are too small to be recognized by the immune system and elicit an antibody response.[1] To overcome this, we employ the concept of a hapten-carrier conjugate .[2] The small molecule, or hapten, is covalently bound to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development.[3] This conjugate, now large enough to be processed by the immune system, stimulates the production of antibodies. A significant portion of these antibodies will be specific to the hapten portion of the conjugate.[4]

The design of the hapten itself is a critical determinant of antibody specificity.[1] The position and nature of the linker used to attach the hapten to the carrier protein will influence which epitopes of the hapten are exposed to the immune system. For this compound, the carboxylic acid group is a common and convenient point of attachment, leaving the allylamino group and the aromatic ring as the primary antigenic determinants.

Experimental Workflow: From Hapten to Characterized Antibody

A successful cross-reactivity study follows a logical and rigorous workflow. Each stage is designed to build upon the last, ensuring the final data is both accurate and reliable.

experimental_workflow cluster_0 Antigen Preparation cluster_1 Antibody Production cluster_2 Cross-Reactivity Analysis hapten_synthesis Hapten Synthesis (this compound) conjugation Hapten-Carrier Conjugation (e.g., to KLH and BSA) hapten_synthesis->conjugation immunization Immunization (e.g., in rabbits) conjugation->immunization titer_monitoring Titer Monitoring (ELISA) immunization->titer_monitoring purification Antibody Purification (Protein A/G Chromatography) titer_monitoring->purification elisa Competitive ELISA purification->elisa spr Surface Plasmon Resonance (SPR) purification->spr data_analysis Data Analysis & Interpretation elisa->data_analysis spr->data_analysis

Caption: A generalized workflow for the generation and characterization of anti-hapten antibodies.

The Workhorse of Cross-Reactivity: Competitive ELISA

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method for determining the specificity and cross-reactivity of anti-hapten antibodies.[5][6] The principle of this assay is competition. Free analyte (the hapten or a structurally related analog) in a sample competes with a hapten-protein conjugate coated on the ELISA plate for binding to a limited amount of the specific antibody. The more free analyte present, the less antibody will be available to bind to the plate, resulting in a weaker signal.

Detailed Protocol for Competitive Indirect ELISA (ciELISA)
  • Plate Coating:

    • Dilute the this compound-BSA conjugate to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Rationale: This step immobilizes the hapten-carrier conjugate on the solid phase, providing a target for the antibody to bind.

  • Washing:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Rationale: Washing removes any unbound conjugate and prepares the plate for the next step.

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.

    • Incubate for 1-2 hours at 37°C.

    • Rationale: Blocking prevents non-specific binding of the antibody to the plate surface, reducing background noise.[7]

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (this compound) and the test compounds (structurally related analogs) in assay buffer (e.g., PBS with 1% BSA).

    • In a separate plate or tubes, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted primary antibody.

    • Incubate for 30 minutes at 37°C.

    • Rationale: This pre-incubation allows the free analyte to bind to the antibody before it is exposed to the coated plate.

    • Add 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation:

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) to each well.

    • Incubate for 1 hour at 37°C.

    • Rationale: The secondary antibody binds to the primary antibody and carries an enzyme that will generate a detectable signal.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Substrate Addition and Signal Development:

    • Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction:

    • Add 50 µL of a stop solution (e.g., 2 M H₂SO₄) to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate a dose-response curve for each tested compound. The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen, is determined for each compound.

The cross-reactivity (CR) is then calculated using the following formula:

CR (%) = (IC50 of this compound / IC50 of test compound) x 100

Illustrative Cross-Reactivity Data

The following table presents representative cross-reactivity data for a hypothetical antibody raised against this compound, tested against a panel of structurally related aromatic amines.

Compound TestedStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound this compound10 100
4-Aminobenzoic acid4-Aminobenzoic acid5020
4-(Propylamino)benzoic acid4-(Propylamino)benzoic acid2540
3-(Allylamino)benzoic acid3-(Allylamino)benzoic acid2005
Benzoic acidBenzoic acid>1000<1
AnilineAniline>1000<1

Note: This data is illustrative and serves to demonstrate the expected trends in a cross-reactivity study.

A Deeper Dive into Binding Kinetics: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time quantitative data on the binding kinetics of molecular interactions.[8][9] In the context of our study, SPR can be used to determine the association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.[10]

spr_workflow cluster_0 Sensor Chip Preparation cluster_1 Binding Analysis cluster_2 Data Processing immobilization Immobilize Antibody on Sensor Chip association Association: Inject Analyte (Hapten Analog) immobilization->association dissociation Dissociation: Flow Buffer association->dissociation regeneration Regeneration of Sensor Surface dissociation->regeneration data_fitting Data Fitting & Kinetic Analysis regeneration->data_fitting

Caption: A simplified workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol for SPR Analysis
  • Antibody Immobilization:

    • The purified anti-4-(Allylamino)benzoic acid antibody is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • Rationale: This creates a reactive surface to which the antibody can be covalently attached.

  • Analyte Injection (Association):

    • A series of concentrations of the hapten and its analogs are injected over the sensor surface at a constant flow rate.

    • The binding of the analyte to the immobilized antibody is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).[11]

  • Dissociation:

    • After the injection of the analyte, a continuous flow of buffer over the sensor surface allows for the monitoring of the dissociation of the analyte from the antibody, observed as a decrease in the SPR signal.

  • Regeneration:

    • A regeneration solution (e.g., a low pH buffer) is injected to remove the bound analyte, preparing the sensor surface for the next injection cycle.

Data Analysis and Interpretation

The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters.

Comparative Kinetic Data
Compoundkₐ (1/Ms)kₑ (1/s)Kₑ (M)
This compound 1.5 x 10⁵ 5.0 x 10⁻⁴ 3.3 x 10⁻⁹
4-Aminobenzoic acid8.0 x 10⁴2.0 x 10⁻³2.5 x 10⁻⁸
4-(Propylamino)benzoic acid1.2 x 10⁵9.0 x 10⁻⁴7.5 x 10⁻⁹
3-(Allylamino)benzoic acid3.0 x 10⁴5.0 x 10⁻³1.7 x 10⁻⁷

Note: This data is illustrative and intended to demonstrate the type of quantitative information that can be obtained from SPR analysis.

Synthesizing the Data: A Holistic View of Antibody Specificity

By combining the data from both competitive ELISA and SPR, a comprehensive picture of the antibody's cross-reactivity profile emerges.

  • High-Throughput Screening with ELISA: ELISA is ideal for rapidly screening a large number of compounds to identify potential cross-reactants. Its qualitative to semi-quantitative nature provides a quick assessment of an antibody's specificity.

  • In-Depth Kinetic Analysis with SPR: SPR provides a detailed, quantitative analysis of the binding affinity and kinetics of the interactions identified by ELISA. This allows for a more nuanced understanding of the antibody's binding behavior.

The choice of which technique to use, or the decision to use both, will depend on the specific goals of the study. For many routine applications, a well-validated competitive ELISA is sufficient. For therapeutic antibody development or in-depth mechanistic studies, the quantitative kinetic data from SPR is invaluable.

Conclusion: The Importance of a Rigorous Cross-Reactivity Assessment

The development of specific antibodies against small molecule haptens like this compound is a cornerstone of many diagnostic and research applications. A thorough and well-documented cross-reactivity study is not merely a characterization step; it is a critical validation of the antibody's fitness for purpose. By understanding the principles behind hapten design, antibody production, and the application of powerful analytical techniques like ELISA and SPR, researchers can confidently develop and deploy highly specific and reliable antibody reagents.

References

  • PubMed. (2002). Binding of small peptides to immobilized antibodies: kinetic analysis by surface plasmon resonance. [Link]

  • ResearchGate. (2025). Hapten Design, Modification and Preparation of Artificial Antigens. [Link]

  • SpringerLink. (n.d.). Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance. [Link]

  • PubMed. (n.d.). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Immunosensing Using Surface Plasmon Resonance. [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link]

  • Creative Diagnostics. (n.d.). Anti-Hapten Antibody Production. [Link]

  • Frontiers. (2024). A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green. [Link]

  • National Center for Biotechnology Information. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. [Link]

  • Creative Biolabs. (n.d.). Hapten Specific Antibody Discovery Service. [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • PubMed. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. [Link]

  • National Center for Biotechnology Information. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. [Link]

  • BosterBio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems. [Link]

  • National Center for Biotechnology Information. (2021). Chemical and Biological Conjugation Strategies for the Development of Multivalent Protein Vaccine Nanoparticles. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Novel Adjuvant Compositions.

Sources

Performance Benchmarking of 4-(Allylamino)benzoic acid-based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name], Senior Application Scientist

Introduction: The Imperative for Advanced Polymeric Drug Carriers

In the landscape of modern therapeutics, the efficacy of a drug is intrinsically linked to its delivery system. Polymeric nanoparticles have emerged as a revolutionary platform for drug delivery, offering unparalleled control over physicochemical properties and the ability to navigate biological barriers for targeted therapy.[1] The choice of polymer is a critical determinant of the delivery system's success, influencing biocompatibility, drug release kinetics, and overall therapeutic outcome.[2][3] This guide provides a comprehensive performance benchmark of a promising, yet under-documented class of polymers: those based on 4-(Allylamino)benzoic acid.

Due to the limited direct literature on this compound-based polymers, this guide will establish a comparative framework based on the known properties of its constituent moieties: the cationic poly(allylamine) backbone and the functional benzoic acid group. We will benchmark its projected performance against well-established polymers in drug delivery, namely Poly(lactic-co-glycolic acid) (PLGA) and Chitosan. This guide will delve into the scientific rationale behind experimental design, present detailed methodologies for key performance assays, and offer a logical interpretation of expected outcomes.

The Scientific Rationale: Why this compound-based Polymers?

The hypothetical appeal of a this compound-based polymer lies in the synergistic combination of its building blocks. The poly(allylamine) backbone provides a cationic character, which can facilitate electrostatic interactions with negatively charged cell membranes, potentially enhancing cellular uptake.[4][5] The aminobenzoic acid moiety introduces a pH-responsive element and potential for further functionalization, offering a pathway to "smart" drug delivery systems that release their payload in specific microenvironments, such as the acidic milieu of a tumor.

This guide will explore the performance of a hypothetical this compound-based polymer, hereafter referred to as P(AABA) , in comparison to PLGA, a widely used biodegradable polyester known for its sustained release properties, and Chitosan, a natural cationic polysaccharide with excellent biocompatibility and mucoadhesive properties.[5]

Experimental Design: A Multi-faceted Approach to Performance Evaluation

To provide a holistic performance benchmark, we will assess the polymers based on the following key parameters:

  • Nanoparticle Formulation and Characterization: The ability to form stable nanoparticles with desirable size and surface charge.

  • Drug Encapsulation Efficiency and Loading Capacity: The efficiency of the polymer in encapsulating a model drug.

  • In Vitro Drug Release Profile: The rate and mechanism of drug release under physiological and acidic pH conditions.

  • Biocompatibility Assessment: Evaluation of cytotoxicity and hemocompatibility.

Diagram: Experimental Workflow

experimental_workflow cluster_synthesis Polymer Synthesis & Characterization cluster_formulation Nanoparticle Formulation cluster_loading Drug Loading & Encapsulation cluster_release In Vitro Drug Release cluster_biocompatibility Biocompatibility Assessment s1 Synthesis of P(AABA) s3 Physicochemical Characterization (NMR, GPC, FTIR) s1->s3 s2 Procurement of PLGA & Chitosan s2->s3 f1 Nanoparticle Preparation (Emulsion-Solvent Evaporation/Ionic Gelation) s3->f1 f2 Characterization (DLS for Size & PDI, Zeta Potential) f1->f2 l1 Model Drug Encapsulation (Doxorubicin) f2->l1 l2 Quantification of Encapsulation Efficiency & Loading Capacity (UV-Vis) l1->l2 r1 Dialysis Method at pH 7.4 & 5.5 l2->r1 b1 Cytotoxicity Assay (MTT) l2->b1 r2 Quantification of Released Drug (HPLC) r1->r2 b2 Hemocompatibility Assay b1->b2

Caption: A streamlined workflow for the comprehensive benchmarking of drug delivery polymers.

Detailed Experimental Protocols

Nanoparticle Preparation
  • P(AABA) and PLGA Nanoparticles (Emulsion-Solvent Evaporation Method):

    • Dissolve 100 mg of the respective polymer and 10 mg of Doxorubicin in 2 mL of a suitable organic solvent (e.g., dichloromethane for PLGA, a solvent mixture for P(AABA)).

    • Prepare a 1% (w/v) aqueous solution of a surfactant (e.g., polyvinyl alcohol).

    • Add the polymer-drug solution to 10 mL of the surfactant solution and sonicate on an ice bath to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature for 4 hours to allow for solvent evaporation.

    • Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.[6]

  • Chitosan Nanoparticles (Ionic Gelation Method):

    • Dissolve 50 mg of Chitosan in 10 mL of 1% (v/v) acetic acid solution.

    • Dissolve 10 mg of Doxorubicin in the Chitosan solution.

    • Prepare a 0.5% (w/v) solution of sodium tripolyphosphate (TPP) in deionized water.

    • Add the TPP solution dropwise to the Chitosan-drug solution under constant magnetic stirring.

    • Continue stirring for 30 minutes to allow for nanoparticle formation.

    • Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize.

Characterization of Nanoparticles
  • Size, Polydispersity Index (PDI), and Zeta Potential:

    • Utilize Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the nanoparticles dispersed in deionized water.

    • Measure the zeta potential using the same instrument to assess the surface charge and stability of the nanoparticle suspension.

Drug Encapsulation Efficiency (EE) and Loading Capacity (LC)
  • After nanoparticle preparation, collect the supernatant.

  • Measure the concentration of free Doxorubicin in the supernatant using a UV-Vis spectrophotometer at a wavelength of 480 nm.

  • Calculate the EE and LC using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • LC (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

In Vitro Drug Release Study
  • Disperse a known amount of drug-loaded nanoparticles in 2 mL of release medium (Phosphate Buffered Saline at pH 7.4 or Acetate Buffer at pH 5.5).

  • Place the nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in 50 mL of the corresponding release medium maintained at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[7]

  • Quantify the concentration of Doxorubicin in the collected samples using High-Performance Liquid Chromatography (HPLC).

Biocompatibility Assessment
  • Cytotoxicity Assay (MTT Assay):

    • Seed a suitable cell line (e.g., HeLa cells) in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to varying concentrations of the polymer nanoparticles for 24 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[8][9]

  • Hemocompatibility Assay:

    • Prepare a suspension of red blood cells (RBCs) from fresh human blood.

    • Incubate the RBC suspension with different concentrations of the polymer nanoparticles at 37°C for 1 hour.

    • Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

    • Use a positive control (e.g., Triton X-100) to induce 100% hemolysis and a negative control (saline) for 0% hemolysis.

    • Calculate the percentage of hemolysis. Materials with hemolysis percentages below 5% are generally considered non-hemolytic.[10][11]

Comparative Performance Data (Expected Outcomes)

The following tables present the expected performance of P(AABA) in comparison to PLGA and Chitosan, based on the scientific rationale and established knowledge of related polymers.

Table 1: Physicochemical Properties of Nanoparticles

PolymerAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
P(AABA) 150 - 250< 0.2+20 to +30
PLGA 100 - 200< 0.15-15 to -25
Chitosan 200 - 350< 0.3+15 to +25

Table 2: Drug Loading and Encapsulation Efficiency

PolymerEncapsulation Efficiency (%)Loading Capacity (%)
P(AABA) 70 - 855 - 8
PLGA 75 - 906 - 9
Chitosan 60 - 754 - 7

Table 3: In Vitro Drug Release at 48 hours

PolymerCumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
P(AABA) 30 - 4060 - 75
PLGA 25 - 3530 - 40
Chitosan 40 - 5050 - 65

Table 4: Biocompatibility Assessment

PolymerCell Viability at 100 µg/mL (%)Hemolysis at 1 mg/mL (%)
P(AABA) > 80< 5
PLGA > 90< 2
Chitosan > 85< 3

Interpretation of Expected Outcomes and Mechanistic Insights

Diagram: Drug Release Mechanisms

drug_release_mechanisms cluster_paaba P(AABA) cluster_plga PLGA cluster_chitosan Chitosan p1 pH-triggered swelling and charge repulsion p2 Diffusion p1->p2 drug Drug Release p2->drug pl1 Bulk erosion pl2 Diffusion pl1->pl2 pl2->drug c1 Swelling and diffusion c2 Surface erosion c1->c2 c2->drug

Caption: Dominant drug release mechanisms for the benchmarked polymers.

The expected positive zeta potential of P(AABA) nanoparticles is attributed to the protonation of the amine groups in the poly(allylamine) backbone. This positive charge is anticipated to be slightly lower than that of Chitosan due to the presence of the benzoic acid moiety. The particle size is expected to be in a suitable range for passive targeting of tumors via the enhanced permeability and retention (EPR) effect.

The encapsulation efficiency of P(AABA) is projected to be comparable to PLGA, driven by both hydrophobic interactions with the polymer backbone and potential ionic interactions between the cationic polymer and an anionic drug, or hydrogen bonding with the carboxylic acid group.

The most significant anticipated feature of P(AABA) is its pH-responsive drug release. At a physiological pH of 7.4, the polymer is expected to be less swollen, leading to a slower, diffusion-controlled release. In an acidic environment (pH 5.5), protonation of the aminobenzoic acid group would lead to increased hydrophilicity and electrostatic repulsion within the polymer matrix, causing swelling and a subsequent burst release of the encapsulated drug. This "smart" release mechanism is a key advantage over the slower, erosion-based release of PLGA.

In terms of biocompatibility, cationic polymers can sometimes exhibit higher cytotoxicity.[12] However, the introduction of the benzoic acid group may mitigate this effect. The expected cell viability of over 80% and low hemolysis suggest that P(AABA) could be a safe carrier for drug delivery.

Conclusion and Future Perspectives

This comparative guide provides a foundational framework for evaluating the performance of this compound-based polymers as a novel platform for drug delivery. Based on the synergistic properties of its constituent monomers, P(AABA) is projected to be a promising candidate for pH-responsive drug delivery, potentially offering advantages over established polymers like PLGA and Chitosan in specific applications, such as cancer therapy where the tumor microenvironment is acidic.

Further empirical studies are warranted to validate these hypotheses and fully elucidate the potential of this polymer class. Future research should focus on optimizing the synthesis of P(AABA) to control molecular weight and the degree of functionalization, and on in vivo studies to assess its therapeutic efficacy and long-term safety profile. The methodologies and comparative data presented in this guide serve as a robust starting point for such investigations, paving the way for the development of the next generation of intelligent drug delivery systems.

References

  • Patil, S., et al. (2019). Drug Delivery From Polymer-Based Nanopharmaceuticals—An Experimental Study Complemented by Simulations of Selected Diffusion Processes. Frontiers in Materials, 6, 49. Available from: [Link]

  • Anfuso, B., et al. (2021). Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches). Polymers, 13(16), 2649. Available from: [Link]

  • Gogoi, M., et al. (2006). 23 Nanoparticles for Drug Delivery.
  • Garg, T., & Singh, S. (2012). Polymer-Based Drug Delivery Systems: Design and Characterization. Journal of Drug Delivery and Therapeutics, 2(3).
  • Annabi, N., et al. (2017). Significant role of cationic polymers in drug delivery systems. Journal of Controlled Release, 268, 194-207. Available from: [Link]

  • Li, M., et al. (2018). Systematic Investigation of Biocompatible Cationic Polymeric Nucleic Acid Carriers for Immunotherapy of Hepatocellular Carcinoma. Pharmaceutics, 10(4), 221. Available from: [Link]

  • ASTM F756-00 (2000). Standard Practice for Assessment of Hemolytic Properties of Materials.
  • Annabi, N., et al. (2017). Significant role of cationic polymers in drug delivery systems. Annals of Biomedical Engineering, 45(10), 2275-2289. Available from: [Link]

  • Sendil, D., et al. (2023). Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications. Polymers, 15(13), 2898. Available from: [Link]

  • Torchilin, V. P. (2008). Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. Advanced Drug Delivery Reviews, 60(11), 1263-1280. Available from: [Link]

  • Sharma, A., et al. (2018). Preparation methods for nanoparticle: a smart carrier system for treatment of cancer. World Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 506-518. Available from: [Link]

  • Farshbaf, M., et al. (2018). Significant role of cationic polymers in drug delivery systems. Journal of Advanced Pharmaceutical Technology & Research, 9(4), 109-117. Available from: [Link]

  • Li, Y., et al. (2013). In vitro hemocompatibility evaluation of poly (4-hydroxybutyrate) scaffold. Journal of Biomedical Materials Research Part A, 101(10), 2835-2842. Available from: [Link]

  • Simon, J., et al. (2022). Blood Compatibility of Hydrophilic Polyphosphoesters. ACS Applied Bio Materials, 5(3), 1269-1278. Available from: [Link]

  • Pereira de Sousa, I., et al. (2021). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics, 13(1), 106. Available from: [Link]

  • Mountain Scholar. (2018). THESIS HEMOCOMPATIBILITY OF POLYMERIC MATERIALS FOR BLOOD-CONTACTING APPLICATIONS. Available from: [Link]

  • Nguyen, T. H., et al. (2011). Investigation of polymer and nanoparticle properties with nicotinic acid and p-aminobenzoic acid grafted on poly(ε-caprolactone)-poly(ethylene glycol). Journal of Controlled Release, 152(1), e128-e130. Available from: [Link]

  • Brown, C., et al. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. Dissolution Technologies, 25(4), 6-12. Available from: [Link]

  • NAMSA. (n.d.). MTT Cytotoxicity Study. Available from: [Link]

  • Wytrwał, M., et al. (2021). Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. Polymers, 13(9), 1488. Available from: [Link]

  • Gumerov, R. A., et al. (2022). Polymeric and Polymer-Functionalized Drug Delivery Vectors: From Molecular Architecture and Elasticity to Cellular Uptake. Polymers, 14(19), 4153. Available from: [Link]

  • Pereira de Sousa, I., et al. (2021). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics, 13(1), 106. Available from: [Link]

  • Rivas, B. L., et al. (2001). Poly(2-) and (3-aminobenzoic acids) and Their Copolymers with Aniline: Synthesis, Characterization, and Properties. Journal of Applied Polymer Science, 82(11), 2683-2689. Available from: [Link]

  • Cotorcea, S., et al. (2022). New Polymeric Adsorbents Functionalized with Aminobenzoic Groups for the Removal of Residual Antibiotics. Polymers, 14(15), 3163. Available from: [Link]

  • Rivas, B. L., et al. (2001). Poly(2‐) and (3‐aminobenzoic acids) and their copolymers with aniline: Synthesis, characterization, and properties. Journal of Applied Polymer Science, 82(11), 2683-2689. Available from: [Link]

  • ResearchGate. (n.d.). Basic principle and process of sample and separate method for in vitro drug release testing procedure. Available from: [Link]

  • Bhinge, S. D., et al. (2023). Effect of Polymer Crosslinking on Drug Release Kinetics. Journal of Drug Delivery and Therapeutics, 13(4), 1-8. Available from: [Link]

  • Aina, A. O., & Williams, D. F. (2010). Polymers for Drug Delivery Systems. Advanced Materials, 22(44), 4911-4929. Available from: [Link]

  • JoVE. (2025). Video: In Vitro Drug Release Testing: Overview, Development and Validation. Available from: [Link]

  • Singh, L. P., et al. (2025). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Journal of Chemical Reviews, 7(3), 421-451. Available from: [Link]

  • Wang, C., et al. (2014). Water-based synthesis and sensing application of polyallylamine functionalized platinum nanodendrite assemblies. Journal of Materials Chemistry A, 2(33), 13349-13354. Available from: [Link]

  • Adisasmito, S., et al. (2000). Novel Syntheses of Poly(o-aminobenzoic acid) and Copolymers of o-Aminobenzoic Acid and Aniline as Potential Candidates for Precursor of Polyaniline. Journal of Applied Polymer Science, 78(1), 133-140. Available from: [Link]

  • Linan, L. Z., et al. (2018). Cytotoxicity Assessment of a Poly(methyl methacrylate) Synthesized for the Direct Fabrication of Bone Tissues. Brazilian Archives of Biology and Technology, 61. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Ghavami, M., et al. (2022). Nanofibrous materials affect the reaction of cytotoxicity assays. Scientific Reports, 12(1), 9005. Available from: [Link]

  • Google Patents. (1985). EP0142962A2 - Process for producing poly (allylamine) derivatives.
  • Stockert, J. C., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12847. Available from: [Link]

  • Maciejewska, B., et al. (2022). Poly(hydromethylsiloxane) Networks Functionalized by N-allylaniline. Polymers, 14(19), 4165. Available from: [Link]

  • Google Patents. (2013). US8389640B2 - Process for the preparation of cross-linked polyallylamine polymer.

Sources

A Senior Application Scientist's Guide to In-Silico Docking: A Comparative Analysis of 4-(Allylamino)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of in-silico molecular docking studies focused on novel 4-(Allylamino)benzoic acid derivatives. Designed for researchers in drug discovery and computational biology, this document moves beyond a simple procedural list. It delves into the causality behind experimental choices, establishes self-validating protocols, and offers a comparative framework for evaluating potential therapeutic candidates. Our objective is to pair theoretical knowledge with field-proven insights, ensuring a robust and reproducible computational workflow.

Introduction: The Rationale for Docking this compound Derivatives

Benzoic acid and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The 4-aminobenzoic acid (PABA) backbone, in particular, is a known pharmacophore that has been explored for various therapeutic targets[3][4]. The introduction of an allylamino group offers unique structural and electronic properties, creating novel derivatives with unexplored potential.

Molecular docking is a cornerstone of structure-based drug design (SBDD), allowing for the rapid, cost-effective computational screening of chemical libraries against a biological target[5][6]. This in-silico approach predicts the preferred binding orientation and affinity of a ligand (our derivative) within the active site of a receptor (typically a protein), providing critical insights that guide lead optimization and synthesis[7]. By simulating these molecular "handshakes," we can prioritize compounds with the highest likelihood of biological activity, significantly accelerating the drug discovery pipeline[6][8].

For this guide, we will use a hypothetical case study where our this compound derivatives are evaluated as potential inhibitors of a bacterial target, given the known antibacterial profile of similar scaffolds[9][10].

The Docking Arena: A Comparison of Leading Software Alternatives

The choice of docking software is a critical decision that influences the accuracy and computational cost of the study. Each program utilizes different search algorithms and scoring functions to predict binding modes and affinities[5]. A comparative understanding is essential for selecting the appropriate tool for the task.

SoftwareSearch AlgorithmScoring Function PrincipleKey AdvantagesConsiderations
AutoDock Vina [11]Broyden-Fletcher-Goldfarb-Shanno (BFGS)Machine-learning based, empirical and knowledge-based termsOpen-source, high speed, and good accuracy for most systems. Widely used and well-documented.[11]Scoring function is less customizable; may be less accurate for targets with significant metal coordination.
GOLD (Genetic Optimisation for Ligand Docking)[12]Genetic AlgorithmEmpirical (GoldScore, ChemScore), Knowledge-based (ASP, CSD)Highly effective at sampling ligand flexibility and known for reliable results.[12]Commercial license required. Can be computationally more intensive than Vina.
Glide (Schrödinger) [13]Hierarchical search protocolEmpirical (GlideScore)Excellent accuracy in pose prediction and virtual screening.[13] Integrates into a comprehensive drug discovery suite.Commercial license with significant cost. Steeper learning curve due to extensive features.

Expert Rationale: For this guide, we will detail the protocol using AutoDock Vina . Its balance of speed, accuracy, and accessibility (being open-source) makes it an excellent and trustworthy tool for both initial screening and academic research[11]. The principles and workflow, however, are broadly applicable across different platforms.

Experimental Workflow: A Self-Validating Docking Protocol

A trustworthy computational protocol must be a self-validating system. This means incorporating steps to confirm that the chosen parameters can reliably reproduce known experimental results before applying them to unknown compounds.

Below is a detailed workflow for a docking study.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Virtual Screening cluster_analysis Phase 4: Analysis & Interpretation PDB 1. Target Selection & Retrieval (e.g., from RCSB PDB) PrepProt 2. Receptor Preparation (Remove water, add hydrogens) PDB->PrepProt Grid 6. Grid Box Generation (Define binding site) PrepProt->Grid Ligands 3. Ligand Preparation (2D to 3D conversion, energy minimization) Dock 7. Docking Simulation (Run AutoDock Vina) Ligands->Dock Redock 4. Redocking of Co-crystallized Ligand RMSD 5. RMSD Calculation (Target: < 2.0 Å) Redock->RMSD RMSD->Grid If Validated Grid->Dock Scores 8. Analyze Binding Affinity (Compare docking scores) Dock->Scores Pose 9. Visualize Binding Pose (Identify key interactions) Scores->Pose Report 10. Reporting & Prioritization Pose->Report

Caption: A comprehensive workflow for molecular docking studies.

Step-by-Step Methodology

PART A: RECEPTOR AND LIGAND PREPARATION

  • Target Protein Acquisition: Download the 3D structure of the target protein from the Protein Data Bank (RCSB PDB). For our case study, let's assume a bacterial DNA gyrase (e.g., PDB ID: 5MMN). The quality of the crystal structure is paramount; select structures with high resolution and, ideally, a co-crystallized ligand[14].

  • Receptor Preparation:

    • Load the PDB file into a molecular modeling tool like AutoDock Tools (ADT) or PyMOL[8].

    • Causality: Remove all water molecules and non-essential co-factors. Water molecules can interfere with the docking algorithm unless their role in binding is specifically being investigated[6].

    • Add polar hydrogens and assign Kollman charges to the protein atoms. This is crucial for accurately calculating electrostatic interactions, which are a key component of the scoring function[8].

    • Save the prepared receptor in the required .pdbqt format for Vina.

  • Ligand Preparation:

    • Draw the 2D structures of this compound and its derivatives using software like ChemDraw or PubChem Sketcher.

    • Convert the 2D structures to 3D .sdf or .mol2 files.

    • Causality: Perform energy minimization on the 3D structures using a force field (e.g., MMFF94). This ensures the ligand starts in a low-energy, chemically plausible conformation[14].

    • Using ADT, define rotatable bonds and save the ligands in .pdbqt format.

PART B: PROTOCOL VALIDATION (THE SELF-VALIDATING STEP)

  • Redocking the Native Ligand:

    • Extract the co-crystallized ligand from the original PDB file (if available).

    • Prepare this native ligand using the same procedure as in Step 3.

    • Dock this native ligand back into the binding site of the prepared receptor.

    • Trustworthiness: This step is the single most important validation check. A reliable docking protocol must be able to reproduce the experimentally observed binding mode of a known binder[14][15].

  • RMSD Calculation:

    • Superimpose the lowest-energy docked pose of the native ligand with its original co-crystallized position.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Benchmark: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking parameters are accurate and reliable[16][15]. If the RMSD is high, parameters such as the grid box size or docking exhaustiveness may need adjustment.

PART C: DOCKING AND ANALYSIS

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the entire binding site of the protein. The center of the box should be the geometric center of the bound native ligand.

    • Causality: The grid box defines the search space for the docking algorithm. It must be large enough to allow the ligand to move and rotate freely but small enough to focus the search on the active site, saving computational time[8].

  • Running the Docking Simulation:

    • Use the AutoDock Vina command-line interface to run the docking. The command specifies the receptor, the ligand(s), the grid box coordinates, and an output file for the results[8].

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out output.pdbqt

  • Analysis of Results:

    • The primary output is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction[17][18].

    • Vina provides multiple binding poses for each ligand. The pose with the lowest binding energy is typically considered the most likely[19].

Interpreting the Data: A Comparative Analysis

The raw docking score is only the beginning of the analysis. A comprehensive evaluation involves comparing the scores of the derivatives against a control and visually inspecting the binding poses to understand the underlying molecular interactions.

Hypothetical Docking Results for this compound Derivatives

Let's assume we docked the parent compound (AAB-01) and three derivatives (AAB-02 to AAB-04) with different substitutions, along with a known inhibitor as a positive control.

Compound IDDerivative SubstitutionBinding Affinity (kcal/mol)H-BondsKey Interacting Residues
Known Inhibitor (Control)-9.53Asp73, Gly77, Thr165
AAB-01 None (Parent)-7.21Asp73
AAB-02 + 4-Fluoro on Benzoic Ring-7.92Asp73, Gly77
AAB-03 + 3-Chloro on Benzoic Ring-8.62Asp73, Thr165
AAB-04 + 2-Methoxy on Benzoic Ring-6.81Asp73

Analysis of the Data:

  • Binding Affinity: A lower (more negative) binding energy suggests a more stable protein-ligand complex[17][20]. In our example, derivative AAB-03 shows the most promising binding affinity (-8.6 kcal/mol), approaching that of the known inhibitor.

  • Molecular Interactions: The true value of docking lies in understanding why a compound binds well. Using a visualization tool like BIOVIA Discovery Studio or PyMOL, we inspect the top-ranked pose[18][20].

    • Hydrogen Bonds: These are strong, directional interactions critical for binding specificity. AAB-03 forms two hydrogen bonds with key residues, contributing to its strong affinity[20].

    • Hydrophobic and van der Waals Interactions: The chloro- substitution on AAB-03 might be fitting into a hydrophobic pocket in the active site, further stabilizing the complex.

    • Structure-Activity Relationship (SAR): The poor score of AAB-04 suggests that the methoxy group at the 2-position may cause a steric clash, preventing optimal binding. This provides a rationale for future chemical modifications.

G Start Docking Results Received (Scores & Poses) CheckScore Is Binding Affinity < -7.0 kcal/mol? Start->CheckScore Visualize Visualize Best Pose (e.g., PyMOL, BIOVIA) CheckScore->Visualize Yes Discard Low Priority / Redesign CheckScore->Discard No CheckHbond Forms H-bonds with Key Active Site Residues? Visualize->CheckHbond CheckSteric Any Steric Clashes or Unfavorable Interactions? CheckHbond->CheckSteric Yes CheckHbond->Discard No Prioritize Prioritize for Synthesis / In-Vitro Testing CheckSteric->Prioritize No CheckSteric->Discard Yes

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(Allylamino)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Among the myriad of scaffolds explored, 4-aminobenzoic acid (PABA), a well-established building block in medicinal chemistry, continues to be a fertile ground for the development of new pharmacologically active molecules.[1][2] Its inherent biological relevance as a precursor in the folate synthesis pathway of many organisms, combined with the synthetic tractability of its amino and carboxylic acid functionalities, makes it an attractive starting point for chemical modification.[1] This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of a specific class of PABA derivatives: 4-(allylamino)benzoic acid and its analogs. By examining the influence of the N-allyl group and related modifications on their biological activities, particularly as anticancer and enzyme inhibitory agents, we aim to furnish researchers and drug development professionals with a comprehensive resource to inform the rational design of next-generation therapeutics.

The Strategic Incorporation of the Allyl Moiety: A Rationale

The introduction of an allyl group at the 4-amino position of the benzoic acid scaffold is a deliberate synthetic strategy. The unsaturated nature of the allyl group imparts distinct physicochemical properties compared to saturated alkyl chains. This includes alterations in lipophilicity, conformational flexibility, and the potential for specific interactions with biological targets through π-π stacking or covalent bond formation via its reactive double bond. Understanding how these properties translate into biological activity is paramount for optimizing lead compounds.

Comparative Analysis of Biological Activity: Unraveling the SAR

While extensive SAR studies specifically on a broad spectrum of this compound analogs are still emerging, we can glean valuable insights from comparative studies of N-alkylated PABA derivatives.

Anticancer Activity

Recent investigations into the cytotoxic effects of N-alkylated 4-aminobenzoic acid derivatives have provided preliminary but crucial data for constructing an SAR profile. A key study synthesized a series of these compounds and evaluated their anticancer activity against human lung carcinoma (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines.[3][4]

Compound IDN-SubstituentNCI-H460 IC₅₀ (µM)[3]CAL-27 IC₅₀ (µM)[3]
1 -H (PABA)> 100> 100
2 -CH₃45.2 ± 1.852.1 ± 2.5
3 -CH₂CH₃38.7 ± 1.544.3 ± 2.1
4 -CH₂CH₂CH₃29.5 ± 1.235.8 ± 1.9
5 -CH₂CH=CH₂ (Allyl) 22.1 ± 0.9 28.4 ± 1.3
6 -CH₂C≡CH (Propargyl)19.8 ± 0.824.6 ± 1.1
7 -CH₂(C₆H₅) (Benzyl)35.4 ± 1.441.2 ± 2.0
Cisplatin (Standard Drug)9.2 ± 0.411.5 ± 0.6

SAR Insights from Anticancer Data:

  • Impact of N-Alkylation: The unsubstituted 4-aminobenzoic acid (PABA, 1 ) is devoid of significant cytotoxic activity. The introduction of small alkyl groups at the nitrogen atom progressively enhances anticancer potency, with the n-propyl derivative (4 ) showing greater activity than methyl (2 ) and ethyl (3 ) analogs. This suggests that increased lipophilicity in this series contributes to improved cellular uptake or target engagement.

  • The Allyl Advantage: The this compound analog (5 ) demonstrates superior cytotoxicity compared to its saturated counterpart, the n-propyl derivative (4 ). This highlights the favorable influence of the double bond, which may be attributed to altered electronic properties or a more rigid conformation that enhances binding to the molecular target.

  • Unsaturation is Key: The propargyl analog (6 ), featuring a triple bond, exhibits the most potent anticancer activity among the tested N-substituted derivatives. This trend, where potency increases from saturated to unsaturated three-carbon chains (propyl < allyl < propargyl), strongly indicates that the presence of π-systems in the N-substituent is a critical determinant for cytotoxicity.

  • Steric Hindrance: The introduction of a bulkier benzyl group (7 ) leads to a decrease in activity compared to the smaller unsaturated substituents, suggesting that while lipophilicity is important, steric hindrance may negatively impact the interaction with the biological target.

SAR_Anticancer_Activity cluster_substituents N-Substituent Propyl Propyl (-CH₂CH₂CH₃) Allyl Allyl (-CH₂CH=CH₂) Propyl->Allyl Propargyl Propargyl (-CH₂C≡CH) Allyl->Propargyl High Higher Low Lower

Enzyme Inhibitory Activity

While specific data for the enzyme inhibitory properties of this compound is limited, studies on related PABA derivatives provide a framework for potential applications. For instance, various Schiff bases derived from 4-aminobenzoic acid have shown inhibitory activity against enzymes like tyrosinase.[5] 4-Aminobenzoic acid itself has been shown to be a non-competitive inhibitor of the monophenolase activity of mushroom tyrosinase with a Ki of 3.8 µM.[5]

It is plausible that the introduction of an N-allyl group could modulate this inhibitory activity. The allyl moiety could potentially access hydrophobic pockets within the enzyme's active site or allosteric sites, thereby influencing its inhibitory potency and mechanism. Further research is warranted to explore the enzyme inhibitory profile of this compound and its analogs against a panel of relevant enzymes, such as kinases, which are often implicated in cancer progression.

Experimental Protocols

For the successful synthesis and evaluation of this compound analogs, robust and reproducible experimental methodologies are essential.

Synthesis of this compound

A common and effective method for the synthesis of N-alkylated 4-aminobenzoic acids is through direct alkylation using an appropriate alkyl halide in the presence of a base.[3][6]

Materials:

  • 4-Aminobenzoic acid

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-aminobenzoic acid (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetone.

  • Addition of Alkylating Agent: To this suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Isolation: Evaporate the acetone from the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis_Workflow PABA 4-Aminobenzoic Acid Reaction Reflux (4-6h) PABA->Reaction Reagents Allyl Bromide, K₂CO₃, Acetone Reagents->Reaction Workup Filtration & Evaporation Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of compounds.

Materials:

  • Human cancer cell lines (e.g., NCI-H460, CAL-27)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

The preliminary structure-activity relationship data for this compound and its analogs suggest that the N-allyl moiety is a promising feature for enhancing anticancer activity. The observed trend of increasing potency with the degree of unsaturation in the N-substituent provides a clear rationale for the further exploration of related analogs. Future research should focus on a more systematic investigation of various unsaturated N-substituents, including modifications to the allyl chain itself (e.g., introduction of substituents on the chain) and the exploration of other small, unsaturated functional groups.

Furthermore, a comprehensive evaluation of the enzyme inhibitory activities of these compounds is crucial to elucidate their mechanism of action and to identify potential new therapeutic targets. The synthesis of a focused library of this compound analogs and their screening against a panel of cancer-related enzymes, such as kinases and histone deacetylases, could lead to the discovery of novel and potent inhibitors.

References

  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., & Shams, A. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. [Link]

  • Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed. [Link]

  • Shafi, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

  • Shafi, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses. [Link]

  • Al-Ostath, A. I., et al. (2022). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. [Link]

  • Patel, H. M., et al. (2020). Synthesis, SAR, Molecular Docking and Anti-Microbial Study of Substituted N-bromoamido-2-aminobenzothiazoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... [Link]

  • Singh, N., & Tiwari, R. K. (2012). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. PubMed. [Link]

  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]

  • Synthesis of ethyl 4-(butylamino)benzoate. (2017). 2017 ERP System. [Link]

  • Chornous, V. O., et al. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. PubMed. [Link]

  • Adibi, H., et al. (2017). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. PMC. [Link]

  • Al-Hadedi, A. A. M., et al. (2018). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][3]diazepin-2-ylamino)benzoate. MDPI. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2021). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. PMC. [Link]

  • Guan, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. [Link]

  • van der Vlugt, T. J. A., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PMC. [Link]

  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Allylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Core Safety Principles

Understanding the potential hazards of 4-(Allylamino)benzoic acid is fundamental to its safe handling and disposal. Based on analogous compounds, it is prudent to assume the following hazards:

  • Irritation: Causes skin and serious eye irritation.[1][2] May also cause respiratory irritation.[1][2][3]

  • Toxicity of Precursors: The allylamine group suggests potential toxicity, as allylamine itself is toxic and highly flammable.[4][5]

  • Environmental Hazards: Aminobenzoic acid derivatives can be harmful to aquatic life with long-lasting effects.[6] Therefore, it is imperative to prevent this compound from entering drains, waterways, or the soil.[1][7]

Given these potential hazards, all handling and disposal procedures must be conducted with the appropriate Personal Protective Equipment (PPE) and within a controlled environment.

Table 1: Hazard Summary of Structurally Related Compounds
Hazard StatementGHS ClassificationRepresentative Compounds
Causes skin irritationSkin Irrit. 24-(Pent-4-yn-2-ylamino)benzoic acid, 4-(Methylamino)benzoic acid, 4-(Butylamino)benzoic acid
Causes serious eye irritationEye Irrit. 2 / 2A4-(Pent-4-yn-2-ylamino)benzoic acid, 4-(Methylamino)benzoic acid, 4-(Ethylamino)benzoic acid
May cause respiratory irritationSTOT SE 34-(Pent-4-yn-2-ylamino)benzoic acid, 4-(Methylamino)benzoic acid, 4-(Butylamino)benzoic acid
Harmful to aquatic lifeAquatic Chronic 34-Aminobenzoic acid

Essential Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6]

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[8]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in the event of a spill, a complete suit protecting against chemicals may be necessary.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[8] All disposal activities involving solid compounds should ideally be performed in a chemical fume hood.

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Figure 1: Disposal Decision Workflow for this compound A Start: Waste Generated B Characterize Waste: - Pure Compound - Contaminated Materials - Aqueous Solution A->B C Segregate Waste: Is it mixed with incompatible chemicals? B->C D Yes C->D E No C->E F Consult Safety Officer immediately. Do not proceed. D->F G Select Appropriate Waste Container: - Solid Waste - Liquid Waste (Solvent) E->G H Label Container Clearly: - 'Hazardous Waste' - Chemical Name & Structure - Date & Contact Information G->H I Store Temporarily in Designated Area: - Well-ventilated - Away from heat/ignition sources H->I J Arrange for Pickup by Certified Hazardous Waste Disposal Service I->J K End: Disposal Complete J->K

Sources

Navigating the Safe Handling of 4-(Allylamino)benzoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

A crucial intermediate in pharmaceutical and materials science, 4-(Allylamino)benzoic acid demands careful handling due to its potential hazards. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), operational protocols, and disposal plans for researchers, scientists, and drug development professionals. As no comprehensive Safety Data Sheet (SDS) for this specific compound is readily available, the following recommendations are synthesized from data on structurally similar aromatic amines and carboxylic acids to ensure a robust margin of safety.

The dual functionality of this compound, incorporating both an aromatic amine and a carboxylic acid, dictates a cautious approach to its handling. Aromatic amines, as a class, can be readily absorbed through the skin and may pose long-term health risks, while carboxylic acids can cause skin and eye irritation.[1] Therefore, a multi-layered PPE strategy is imperative to mitigate potential exposure.

Core Personal Protective Equipment (PPE)

A comprehensive risk assessment should always precede the handling of any chemical. For this compound, the following PPE is considered the minimum requirement to prevent skin contact, eye damage, and respiratory irritation.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shieldsProtects against splashes and dust particles.
Face shield (in addition to goggles)Recommended when there is a significant risk of splashing or handling larger quantities.[2]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene)Prevents direct skin contact. Double gloving is recommended for extended handling periods.
Chemical-resistant lab coatProtects skin and personal clothing from contamination.
Closed-toe shoesPrevents exposure from spills.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges and particulate filter (N95 or higher)Recommended when handling the powder outside of a certified chemical fume hood or when dust generation is likely.[3][4]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Handling Workflow

All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and prepare a well-ventilated work area (fume hood). gather_materials Assemble all necessary equipment and waste containers. prep_area->gather_materials don_ppe Don all required PPE in the correct sequence. gather_materials->don_ppe weigh_handle Carefully weigh and handle the compound to minimize dust. don_ppe->weigh_handle spill_contain Have spill containment materials readily available. weigh_handle->spill_contain decontaminate Decontaminate work surfaces. spill_contain->decontaminate dispose_waste Segregate and dispose of all waste in labeled containers. decontaminate->dispose_waste doff_ppe Doff PPE in the correct sequence to avoid cross-contamination. dispose_waste->doff_ppe hand_wash Wash hands thoroughly. doff_ppe->hand_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[3][5]

    • Assemble all necessary equipment, including spatulas, weighing paper, and sealable containers.

    • Prepare labeled, sealed containers for solid and liquid waste.

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don safety goggles and a face shield if necessary.

    • If required, put on a respirator, ensuring a proper fit.

    • Wash and dry hands before putting on gloves. Don the first pair of gloves, followed by the second pair, ensuring the outer glove cuff is over the lab coat sleeve.

  • Handling:

    • Handle the solid compound with care to minimize dust generation.[6]

    • Use a spatula for transfers. Avoid pouring the powder.

    • If creating solutions, add the solid to the solvent slowly.

    • In case of a spill, immediately alert others in the area and follow your institution's spill cleanup procedure. Absorb small spills with inert material (e.g., vermiculite) and place in a sealed container for disposal.[7]

  • Doffing PPE:

    • Remove the outer pair of gloves first, turning them inside out.

    • Remove the lab coat, folding it inward to contain any contamination.

    • Remove the face shield and goggles.

    • Remove the inner pair of gloves, again turning them inside out.

    • If a respirator was used, remove it last.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal is a critical aspect of the chemical lifecycle and is governed by local, state, and federal regulations.

Disposal Decision Tree:

G start Waste Generated waste_type Waste Type? start->waste_type solid_waste Solid Waste (Contaminated PPE, weigh paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid unused_chemical Unused Chemical waste_type->unused_chemical Unused solid_container Place in a labeled hazardous solid waste container. solid_waste->solid_container liquid_container Place in a labeled hazardous liquid waste container. liquid_waste->liquid_container original_container Dispose of in its original, labeled container as hazardous waste. unused_chemical->original_container

Caption: Decision tree for the disposal of this compound waste.

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated, clearly labeled hazardous waste container.[8]

  • Liquid Waste: Solutions containing this compound and any solvent rinsates should be collected in a labeled hazardous liquid waste container. Do not empty into drains.[6]

  • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.[3]

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • 4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET. Techno PharmChem. Available at: [Link]

  • SAFETY DATA SHEET. National Institute of Standards and Technology. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards: Acetic acid. Centers for Disease Control and Prevention. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. Available at: [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards: Formic acid. Centers for Disease Control and Prevention. Available at: [Link]

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration. Available at: [Link]

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. Available at: [Link]

  • Material Safety Data Sheet - 1H-imidazole-4-carboxylic acid, 97%. Cole-Parmer. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.